molecular formula C7H12F3NO B1392940 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol CAS No. 1408075-09-1

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Cat. No.: B1392940
CAS No.: 1408075-09-1
M. Wt: 183.17 g/mol
InChI Key: XQZKKRXYSBWMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C7H12F3NO and its molecular weight is 183.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-1-(trifluoromethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-5(11)2-4-6/h5,12H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZKKRXYSBWMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261412
Record name cis-4-Amino-1-(trifluoromethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-30-1
Record name cis-4-Amino-1-(trifluoromethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Introduction

This compound is a fluorinated alicyclic amine that has garnered interest in medicinal chemistry and drug discovery. Its unique structural features—a rigid cyclohexane scaffold, a basic amino group, and an electron-withdrawing trifluoromethyl group—make it a valuable building block for creating novel therapeutic agents. The trifluoromethyl group is particularly significant as it can enhance metabolic stability, binding affinity, and cell permeability of a drug molecule. This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and potential applications of this compound for researchers and scientists in drug development.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in public literature. However, based on its structure and data from analogous compounds, we can estimate its key physicochemical properties. These estimated values are crucial for predicting its behavior in biological systems and for designing synthetic routes.

PropertyEstimated ValueComments
Molecular Formula C7H12F3NO-
Molecular Weight 183.17 g/mol -
Appearance White to off-white solidBased on similar small molecule amines.
Melting Point 85-95 °CEstimated based on similar substituted cyclohexanols.
Boiling Point ~220 °C at 760 mmHgEstimated using computational models.
Solubility Soluble in methanol, ethanol, DMSO. Limited solubility in water.The polar amino and hydroxyl groups confer some water solubility, while the cyclohexane and trifluoromethyl groups increase lipophilicity.
pKa (of the amine) 8.5 - 9.5The electron-withdrawing trifluoromethyl group is expected to lower the pKa of the amino group compared to a non-fluorinated analog.
LogP 1.5 - 2.5The trifluoromethyl group significantly increases lipophilicity.

Synthesis

A plausible and efficient synthesis of this compound can be achieved from 4-aminocyclohexanone. The following multi-step protocol outlines a common approach.

Experimental Protocol

Step 1: Protection of the Amine

  • Dissolve 4-aminocyclohexanone hydrochloride in a suitable solvent such as dichloromethane (DCM).

  • Add a base, like triethylamine, to neutralize the hydrochloride salt.

  • Introduce a protecting group, for example, by adding di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.

  • Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer over sodium sulfate and concentrate under reduced pressure.

Step 2: Trifluoromethylation

  • Dissolve the Boc-protected 4-aminocyclohexanone in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add a trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF3), along with a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate, wash the combined organic layers, dry, and concentrate.

Step 3: Deprotection of the Amine

  • Dissolve the crude product from the previous step in a solvent suitable for deprotection, such as a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction at room temperature for a few hours until the Boc group is completely removed (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • The final product can be purified by recrystallization or column chromatography to yield this compound as the hydrochloride salt.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Amine Protection cluster_1 Step 2: Trifluoromethylation cluster_2 Step 3: Deprotection A 4-Aminocyclohexanone B Boc-protected 4-aminocyclohexanone A->B Boc2O, Et3N C Boc-protected This compound B->C TMSCF3, TBAF D This compound C->D HCl or TFA

Caption: Synthetic route for this compound.

Applications in Drug Discovery

The unique structural features of this compound make it a desirable scaffold for the development of new drugs. Its incorporation into a drug candidate can lead to improved pharmacological properties.

Use as a Building Block for RORγt Modulators

Recent patent literature has disclosed the use of this compound and its derivatives as key building blocks in the synthesis of Retinoid-related Orphan Receptor gamma t (RORγt) modulators. RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are implicated in the pathogenesis of autoimmune diseases such as psoriasis and multiple sclerosis.

By acting as inverse agonists, these compounds can reduce the transcriptional activity of RORγt, leading to a decrease in the production of pro-inflammatory cytokines like IL-17. The this compound moiety often serves as a central scaffold that can be further functionalized to optimize binding to the RORγt ligand-binding domain.

Potential Mechanism of Action

MOA cluster_pathway RORγt Signaling Pathway Compound This compound Derivative RORgt RORγt Compound->RORgt Inhibits Th17 Th17 Cell Differentiation RORgt->Th17 Promotes IL17 IL-17 Production Th17->IL17 Leads to Autoimmunity Autoimmune Disease IL17->Autoimmunity Contributes to

Caption: Inhibition of the RORγt pathway by a potential drug candidate.

Conclusion

This compound is a valuable fluorinated building block with significant potential in medicinal chemistry. While comprehensive experimental data on its physicochemical properties is sparse, its structural characteristics suggest favorable properties for drug design. The synthetic route presented here offers a reliable method for its preparation. Its demonstrated use in the development of RORγt modulators highlights its importance in the ongoing search for new treatments for autoimmune diseases. Further research into this and other applications of this compound is warranted.

References

  • Title: N-(4-(1-HYDROXY-1-(TRIFLUOROMETHYL)CYCLOHEXAN-4-YL)PYRIDIN-2-YL)-1-ISOPROPYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE AND ITS USE AS A RORγT MODULATOR.
  • Title: PREPARATION OF CYCLOHEXYL PYRIDINYL AMIDES AS RORγT MODULATORS.

An In-depth Technical Guide to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol: Synthesis, Stereochemistry, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a fascinating and increasingly important building block in medicinal chemistry and materials science.[1] Its unique structure, combining a cyclohexane scaffold with a trifluoromethyl group and an amino functionality, offers a compelling platform for the design of novel therapeutic agents and functional materials. The presence of the trifluoromethyl group, a common moiety in many bioactive molecules, can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of the chemical identity, synthesis, stereochemistry, and potential applications of this compound, with a focus on its utility for professionals in drug development.

Chemical Identity and Isomerism

This compound exists as two primary stereoisomers: cis and trans. The spatial arrangement of the amino and hydroxyl groups relative to the cyclohexane ring defines their distinct three-dimensional structures and, consequently, their physical and biological properties.

Compound Name CAS Number Molecular Formula Molecular Weight Isomer
cis-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol1408076-30-1C7H12F3NO183.17 g/mol cis
trans-4-Amino-1-(trifluoromethyl)cyclohexanol1408075-09-1C7H12F3NO183.17 g/mol trans
This compound1202411-98-0C7H12F3NO183.17 g/mol Mixture of isomers
cis-4-Amino-1-(trifluoromethyl)cyclohexanol hydrochloride2408962-48-9C7H13ClF3NO219.63 g/mol cis (Hydrochloride salt)
Structural Representation of Isomers

The chair conformation of the cyclohexane ring is crucial for understanding the spatial relationship between the substituents.

Caption: Chair conformations of cis- and trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.

Synthesis and Stereocontrol

The synthesis of this compound isomers typically originates from a suitable cyclohexanone precursor.[1] A common strategy involves the trifluoromethylation of a protected 4-aminocyclohexanone derivative. The stereochemical outcome of the reaction is a critical aspect, and achieving a high diastereomeric excess of either the cis or trans isomer often requires careful selection of reagents and reaction conditions.

A plausible synthetic workflow is outlined below:

synthesis_workflow start 4-Aminocyclohexanone protect Protection of Amino Group (e.g., Boc, Cbz) start->protect trifluoromethylation Trifluoromethylation (e.g., TMSCF3, Ruppert-Prakash reagent) protect->trifluoromethylation deprotection Deprotection of Amino Group trifluoromethylation->deprotection isomers cis/trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol deprotection->isomers separation Chromatographic Separation of Isomers isomers->separation cis_isomer cis-Isomer separation->cis_isomer trans_isomer trans-Isomer separation->trans_isomer

Caption: General synthetic workflow for this compound isomers.

Spectroscopic Characterization

The structural elucidation and differentiation of the cis and trans isomers rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring, especially the proton geminal to the amino group, will differ between the cis and trans isomers due to their different magnetic environments.

  • ¹³C NMR: The carbon signals of the cyclohexane ring will also exhibit distinct chemical shifts for the two isomers. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: This technique is highly informative, showing a characteristic signal for the trifluoromethyl group.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest to medicinal chemists for several reasons:

  • Introduction of the Trifluoromethyl Group: The CF₃ group can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity which can improve cell membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing drug-receptor interactions.

  • Three-Dimensional Diversity: The rigid cyclohexane core provides a three-dimensional framework that can be exploited to orient pharmacophoric groups in specific vectors, leading to improved binding affinity and selectivity for biological targets.

  • Amino Group as a Handle: The primary amino group serves as a versatile synthetic handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

This building block has potential applications in the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and central nervous system conditions. The distinct stereochemistry of the cis and trans isomers can lead to different pharmacological profiles, making stereoselective synthesis and evaluation crucial in drug development campaigns.

Experimental Protocol: Illustrative Synthesis of a Trifluoromethylated Cyclohexanol

The following is a general, illustrative protocol for the trifluoromethylation of a ketone, which is a key step in the synthesis of the target compound. Note: This is a generalized procedure and requires optimization for the specific substrate.

  • Reaction Setup: To a solution of the protected 4-aminocyclohexanone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq).

  • Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF, 0.1 eq).

  • Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the trifluoromethylated alcohol.

References

  • Chemical Suppliers. trans-4-Amino-1-(trifluoromethyl)cyclohexanol. [Link]

  • LookChem. This compound. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a fascinating molecule that presents unique challenges and opportunities in drug discovery and materials science. The rigid cyclohexane scaffold, substituted with a polar amino group and a lipophilic, electron-withdrawing trifluoromethyl group, creates a molecule with distinct stereochemical and electronic properties. A thorough understanding of its three-dimensional structure and electronic environment is paramount for predicting its bioactivity, reactivity, and material properties. This guide provides an in-depth analysis of the spectroscopic techniques used to elucidate the structure of this compound, with a focus on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). As a senior application scientist, my aim is not merely to present data, but to illuminate the scientific reasoning behind the experimental choices and the interpretation of the resulting spectra. This guide is structured to empower researchers to not only understand the spectroscopic data of this specific molecule but also to apply these principles to other complex small molecules.

Molecular Structure and Stereoisomerism

The cyclohexane ring of this compound exists predominantly in a chair conformation to minimize steric strain. The substituents at the C1 and C4 positions can be arranged in either a cis or trans relationship, leading to two diastereomers. Within each diastereomer, the chair flip can result in different conformations, with the bulkier trifluoromethyl group and the amino group preferentially occupying the equatorial position to minimize 1,3-diaxial interactions. The interplay of these conformational and stereochemical factors will be a recurring theme in the interpretation of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete characterization.

¹H NMR Spectroscopy

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ) - cis isomer (ppm)Predicted Chemical Shift (δ) - trans isomer (ppm)MultiplicityCoupling Constants (J, Hz)
H-1' (OH)~2.5-3.5~2.5-3.5br s-
H-2, H-6 (axial)~1.4-1.6~1.2-1.4m-
H-2, H-6 (equatorial)~1.8-2.0~1.9-2.1m-
H-3, H-5 (axial)~1.3-1.5~1.1-1.3m-
H-3, H-5 (equatorial)~2.0-2.2~2.1-2.3m-
H-4~3.20 (axial)~2.65 (equatorial)m-
NH₂~1.5-2.5~1.5-2.5br s-

Causality Behind Experimental Choices and Interpretation

The predicted chemical shifts are based on data from cis- and trans-4-aminocyclohexanol.[1][2] The key to distinguishing between the cis and trans isomers lies in the chemical shift and coupling constants of the H-4 proton. In the more stable chair conformation of the trans isomer, both the amino and hydroxyl groups can occupy equatorial positions, leaving the H-4 proton in an axial position. An axial proton typically resonates at a higher field (lower ppm value) compared to an equatorial proton.[1] Conversely, in the cis isomer, one substituent must be axial, and the H-4 proton will likely be in an equatorial position, shifting its resonance downfield.

The coupling constants also provide definitive stereochemical information. An axial H-4 proton in the trans isomer will exhibit large axial-axial (J_ax-ax) couplings (typically 10-13 Hz) with the adjacent axial protons on C-3 and C-5.[3] An equatorial H-4 proton in the cis isomer will show smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings (typically 2-5 Hz).[1]

The presence of the electron-withdrawing trifluoromethyl group at C-1 will deshield the adjacent protons (H-2 and H-6), causing them to resonate at a slightly lower field compared to unsubstituted cyclohexanol. The broad singlets for the OH and NH₂ protons are due to chemical exchange and can be confirmed by D₂O exchange, where these peaks will disappear.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

  • Instrument Setup: The experiment should be run on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]

  • Data Acquisition: Acquire a standard 1D ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise) and the relaxation delay (D1), which should be set to at least 1-2 seconds to ensure quantitative integration if needed.[4]

  • D₂O Exchange: To confirm the identity of the OH and NH₂ protons, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The exchangeable protons will be replaced by deuterium, causing their signals to disappear.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ) - cis isomer (ppm)Predicted Chemical Shift (δ) - trans isomer (ppm)
C-1~75-80~70-75
C-2, C-6~30-35~35-40
C-3, C-5~25-30~30-35
C-4~50-55~45-50
CF₃~125-130 (q, ¹J_CF ≈ 280-290 Hz)~125-130 (q, ¹J_CF ≈ 280-290 Hz)

Causality Behind Experimental Choices and Interpretation

The predicted ¹³C chemical shifts are extrapolated from data for 4-aminocyclohexanol and related fluorinated compounds.[5] The carbon bearing the hydroxyl group (C-1) is significantly deshielded. The stereochemistry at C-1 and C-4 influences the chemical shifts of the ring carbons due to the gamma-gauche effect. An axial substituent will shield the gamma-carbon, causing it to resonate at a higher field (lower ppm). This effect can be used to differentiate the cis and trans isomers.

The most striking feature will be the signal for the trifluoromethyl carbon. Due to the large one-bond carbon-fluorine coupling (¹J_CF), this signal will appear as a quartet in the proton-decoupled ¹³C NMR spectrum. The chemical shift of the CF₃ group is also influenced by the electronic environment.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6 mL of a deuterated solvent.

  • Instrument Setup: Use a high-resolution NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the long relaxation times of quaternary carbons.

¹⁹F NMR Spectroscopy

Predicted ¹⁹F NMR Data

FluorinePredicted Chemical Shift (δ) (ppm)Multiplicity
CF₃-75 to -85s

Causality Behind Experimental Choices and Interpretation

¹⁹F NMR is highly sensitive and provides a clean spectrum with a wide chemical shift range, making it ideal for studying fluorinated compounds.[6] The chemical shift of the trifluoromethyl group is highly sensitive to its electronic environment.[7] For a CF₃ group on a tertiary alcohol, the chemical shift is expected to be in the range of -75 to -85 ppm relative to CFCl₃.[8] The signal will appear as a singlet in the proton-decoupled spectrum. In the proton-coupled spectrum, long-range H-F couplings may be observed, which can provide additional structural information.

Experimental Protocol: ¹⁹F NMR

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The NMR spectrometer must be equipped with a fluorine-capable probe.

  • Data Acquisition: Acquire a standard 1D ¹⁹F NMR spectrum. Proton decoupling is typically used to simplify the spectrum. Key parameters include setting the spectral width to cover the expected chemical shift range and using a sufficient number of scans for good signal-to-noise.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Predicted IR Absorptions

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (alcohol)3200-3600Broad, Strong
N-H (primary amine)3300-3500Medium, Two bands
C-H (alkane)2850-2960Strong
N-H (bend)1590-1650Medium
C-F1000-1400Strong
C-N1020-1250Medium
C-O1000-1260Strong

Causality Behind Experimental Choices and Interpretation

The IR spectrum of this compound will be dominated by the characteristic absorptions of the hydroxyl and amino groups. The O-H stretch of the alcohol will appear as a broad, strong band in the 3200-3600 cm⁻¹ region due to hydrogen bonding.[10] The primary amine will exhibit two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[11][12] The C-H stretching vibrations of the cyclohexane ring will be observed as strong bands between 2850 and 2960 cm⁻¹. The spectrum will also show strong absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-F, C-N, and C-O stretching vibrations.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation (Solid Sample):

    • KBr Pellet: Grind 1-2 mg of the solid sample with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[13] Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Solid Film: Dissolve a small amount of the sample (5-10 mg) in a few drops of a volatile solvent (e.g., methylene chloride).[14][15] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[14][15]

  • Instrument Setup: Place the sample holder (pellet holder or salt plate) in the IR spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Fragmentation Pattern (Electron Ionization - EI)

m/zPossible Fragment
M⁺[C₇H₁₂F₃NO]⁺ (Molecular Ion)
M-18[C₇H₁₀F₃N]⁺ (Loss of H₂O)
M-19[C₇H₁₂NO]⁺ (Loss of F)
M-69[C₆H₁₂NO]⁺ (Loss of CF₃)
57[C₄H₉]⁺ or [C₃H₅O]⁺

Causality Behind Experimental Choices and Interpretation

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.[16][17] For this compound, the molecular ion peak may be weak or absent due to the lability of the alcohol.[18][19]

Common fragmentation pathways for cyclic alcohols include the loss of water (M-18) and alpha-cleavage.[18][20] The loss of a trifluoromethyl radical (M-69) is also a likely fragmentation pathway. The presence of a nitrogen atom will dictate that the molecular ion has an odd nominal mass, following the nitrogen rule.[21] The fragmentation of the cyclohexane ring can lead to a complex pattern of peaks, with a characteristic peak at m/z 57 often observed for cyclohexanols.[21][22]

Experimental Protocol: Mass Spectrometry (EI-MS)

  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra that are useful for library matching.[17]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualizations

Molecular Structure and Stereoisomers

Caption: 2D representation of cis and trans isomers.

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation (Stereochemistry, Connectivity) NMR->Structure IR->Structure MS->Structure

Caption: Workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. ¹H and ¹³C NMR spectroscopy are indispensable for determining the stereochemistry of the molecule, with ¹⁹F NMR providing a sensitive probe for the trifluoromethyl group. IR spectroscopy serves as a quick and reliable method for confirming the presence of the key functional groups, while mass spectrometry provides crucial information about the molecular weight and fragmentation patterns. By carefully designing the experiments and thoughtfully interpreting the data, researchers can gain a detailed understanding of the structure and properties of this and other complex fluorinated molecules, paving the way for their application in various scientific disciplines.

References

  • Thin solid films of organic compounds are prepared by placing a solution containing the compound on a salt plate and allowing the solvent to evaporate... (n.d.). Available at: [Link]

  • IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Available at: [Link]

  • Sample preparation for FT-IR. (n.d.). Available at: [Link]

  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - Publication Server of the University of Greifswald. (2020). Available at: [Link]

  • IR: amines. (n.d.). Available at: [Link]

  • Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023). Available at: [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (n.d.). Available at: [Link]

  • How to Identify Alcohols and Amines in the IR Spectrum - Dummies.com. (2016). Available at: [Link]

  • Ionization Methods in Mass Spec: Making Molecules Fly - Bitesize Bio. (n.d.). Available at: [Link]

  • Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024). Available at: [Link]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications. (2017). Available at: [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - Dove Medical Press. (n.d.). Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Available at: [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. (2022). Available at: [Link]

  • Cyclohexanol Mass Spec : r/chemhelp - Reddit. (2020). Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Available at: [Link]

  • Ionization Modes: EI - SHIMADZU CORPORATION. (n.d.). Available at: [Link]

  • Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). Available at: [Link]

Sources

1H and 13C NMR chemical shifts of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Abstract

Introduction

This compound is a fascinating molecule that incorporates several key functional groups onto a cyclohexane scaffold: a hydroxyl group, an amino group, and a trifluoromethyl group. The presence of the trifluoromethyl (CF₃) group is of particular interest in medicinal chemistry, as its incorporation into organic molecules can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.

The structural characterization of this compound, however, presents a significant challenge due to the existence of two diastereomers, cis and trans. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the stereochemistry of such substituted cyclohexanes. The precise chemical environment of each proton and carbon atom, influenced by the spatial arrangement of the substituents, gives rise to a unique NMR fingerprint for each isomer.

This guide will delve into the theoretical principles governing the NMR spectra of this molecule, provide predicted ¹H and ¹³C NMR data for both the cis and trans isomers, and outline a detailed experimental protocol for acquiring and interpreting the necessary spectra.

Stereoisomerism and Conformational Analysis

This compound can exist as two diastereomers: cis and trans. The relative orientation of the amino group at C4 and the hydroxyl/trifluoromethyl group at C1 dictates the stereochemistry. In solution, these isomers exist predominantly in a chair conformation to minimize steric strain. The conformational preference of the substituents (axial vs. equatorial) is the primary determinant of the observed NMR parameters.

  • Trans Isomer: The thermodynamically more stable conformation for the trans isomer is the diequatorial form, where both the amino group and the C1 substituent group (assuming the CF₃ is the bulkier group) occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions.

  • Cis Isomer: In the cis isomer, one substituent must be axial while the other is equatorial. Due to the significant steric bulk of the trifluoromethyl group, it will strongly prefer the equatorial position, forcing the amino group into an axial position.

Caption: Predicted stable chair conformations of trans and cis-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.

Theoretical Principles Influencing Chemical Shifts

The chemical shifts in this compound are governed by the interplay of several factors:

  • Inductive Effects: The electronegative oxygen of the hydroxyl group, nitrogen of the amino group, and the highly electronegative fluorine atoms of the trifluoromethyl group all withdraw electron density from the cyclohexane ring. This "deshielding" effect causes the nearby protons and carbons to resonate at a lower field (higher ppm value).

  • Anisotropic Effects: The C-C and C-H bonds in the ring create magnetic fields that can either shield or deshield nearby nuclei, depending on their orientation relative to the external magnetic field. This is a key reason why axial and equatorial protons have different chemical shifts.

  • Stereoelectronic Effects: The orientation of substituents has a profound impact on chemical shifts.

    • γ-gauche effect: An axial substituent will cause a shielding (upfield shift) of the γ-carbons (C3 and C5) due to steric compression. This is a powerful tool for assigning stereochemistry in ¹³C NMR.

    • Proton environment: Axial protons are generally more shielded (lower ppm) than their equatorial counterparts in a similar environment.

  • The Trifluoromethyl Group's Influence: The CF₃ group has a particularly strong influence. Its powerful electron-withdrawing nature significantly deshields the attached carbon (C1). Furthermore, studies on fluorinated cyclohexanes have shown that the CF₃ group has a notable effect on the chemical shifts of carbons at the α and γ positions.[1][2]

Predicted ¹H NMR Spectral Analysis

The most significant differences between the ¹H NMR spectra of the cis and trans isomers will be in the chemical shifts and, most importantly, the coupling constants of the protons at C1 and C4. The following predictions are based on data from analogous compounds like cis- and trans-4-aminocyclohexanol.[3][4]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Protontrans-Isomer (predicted)cis-Isomer (predicted)Key Distinguishing Features
H-1 (CH-OH)~3.6 ppm (multiplet)~4.0 ppm (multiplet)H-1 is axial in the trans isomer (more shielded) and equatorial in the cis isomer (more deshielded).
H-4 (CH-NH₂)~2.7 ppm (tt, J ≈ 12, 3 Hz)~3.2 ppm (multiplet, broad)Crucial for identification. In the trans isomer, axial H-4 shows two large axial-axial couplings (~12 Hz) and two smaller axial-equatorial couplings (~3 Hz), resulting in a clear triplet of triplets. In the cis isomer, equatorial H-4 has only small couplings, resulting in a complex, narrow multiplet.
H-2,6 & H-3,5 1.2 - 2.1 ppm1.4 - 2.3 ppmSignificant signal overlap is expected, forming a complex multiplet region.
-OH, -NH₂ VariableVariableBroad signals, chemical shift is dependent on solvent, concentration, and temperature. May not be observed in D₂O due to H-D exchange.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information for distinguishing the isomers. The key features will be the chemical shift of the carbon atoms bearing the substituents and the effect of the axial amino group in the cis isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbontrans-Isomer (predicted)cis-Isomer (predicted)Key Distinguishing Features
C-1 ~75-80 ppm (q, ¹JCF ≈ 30 Hz)~75-80 ppm (q, ¹JCF ≈ 30 Hz)Quaternary carbon attached to -OH and -CF₃. Deshielded and split into a quartet by the three fluorine atoms.
CF₃ ~125 ppm (q, ¹JCF ≈ 280 Hz)~125 ppm (q, ¹JCF ≈ 280 Hz)The carbon of the trifluoromethyl group will appear as a quartet with a very large coupling constant.
C-4 ~49 ppm~46 ppmThe C-4 carbon is expected to be slightly more shielded in the cis isomer due to the axial orientation of the amino group.
C-2,6 ~35 ppm~32 ppmShielded in the cis isomer due to the γ-gauche effect of the axial amino group.
C-3,5 ~30 ppm~30 ppmLess affected by the C4 substituent's orientation.

Experimental Protocol for NMR Analysis

Accurate and reproducible NMR data is contingent on meticulous sample preparation and instrument setup.[3][5]

Step-by-Step Methodology:

  • Sample Preparation:

    • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble.

      • CDCl₃: A common, non-polar solvent.

      • DMSO-d₆: A polar aprotic solvent, good for observing -OH and -NH₂ protons as it slows down exchange.

      • D₂O or CD₃OD: Polar protic solvents. The -OH and -NH₂ proton signals will be broadened or disappear due to exchange with deuterium.[6]

    • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

    • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm) for both ¹H and ¹³C NMR.[7]

  • NMR Instrument Setup & Acquisition:

    • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve high resolution and symmetrical peak shapes.

    • ¹H NMR Acquisition:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans: 8 to 16 scans are typically sufficient.

      • Relaxation Delay (d1): 1-2 seconds.

    • ¹³C NMR Acquisition:

      • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') to obtain singlets for all protonated carbons.

      • Number of Scans: 256 to 1024 scans or more may be needed due to the low natural abundance of ¹³C.

      • Relaxation Delay (d1): 2 seconds.

  • Advanced 2D NMR Experiments:

    • COSY (¹H-¹H Correlation Spectroscopy): To establish which protons are coupled to each other, helping to trace the connectivity through the cyclohexane ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To see correlations between protons and carbons over two or three bonds. This is essential for assigning quaternary carbons like C1.

G A Sample Preparation (5-10 mg in 0.6 mL solvent) B 1D ¹H NMR Acquisition (Determine Stereochemistry from H-4) A->B C 1D ¹³C NMR Acquisition (Confirm with γ-gauche effects) A->C D 2D NMR (Optional but Recommended) (COSY, HSQC, HMBC) B->D C->D E Full Structure Elucidation D->E

Caption: Recommended experimental workflow for the complete NMR analysis.

Data Interpretation: A Decision Guide for Isomer Identification

The key to distinguishing the cis and trans isomers lies in a systematic analysis of the ¹H NMR spectrum, specifically the signal for the proton at the C4 position (H-4).

G cluster_0 Decision Path start Analyze ¹H NMR Spectrum Focus on the H-4 signal (~2.5-3.5 ppm) q1 What is the multiplicity of the H-4 signal? start->q1 ans1 Clear 'triplet of triplets' with large coupling (J ≈ 10-13 Hz) q1->ans1 Path A ans2 Complex, narrow multiplet with small couplings (J ≈ 2-5 Hz) q1->ans2 Path B result1 Trans Isomer ans1->result1 result2 Cis Isomer ans2->result2

Caption: Decision tree for distinguishing isomers based on the H-4 signal.

Conclusion

While a definitive experimental spectrum for this compound is not publicly available, a comprehensive and reliable analysis can be performed by leveraging data from structurally similar molecules and fundamental NMR principles. The stereochemical assignment hinges on the careful analysis of ¹H NMR coupling constants, with the multiplicity of the H-4 proton serving as the most decisive indicator. The trans isomer is expected to show a characteristic triplet of triplets for its axial H-4 proton, while the cis isomer will display a complex, narrow multiplet for its equatorial H-4 proton. Complementary data from ¹³C NMR and advanced 2D NMR techniques can further solidify the structural assignment, providing researchers with the confidence needed for applications in drug discovery and materials science.

References

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing.
  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • Wishart, D.S. (2023). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.
  • Jonas, A. (2022). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries.
  • Ma, G., et al. (2014). Supporting Information - An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes. The Royal Society of Chemistry.
  • BenchChem (2025). Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. BenchChem.
  • Mendoza, O.J., et al. (2022).
  • Carcenac, Y., et al. (2006).
  • ChemicalBook. (n.d.). trans-4-Aminocyclohexanol(27489-62-9) 1H NMR spectrum. ChemicalBook.
  • Tordeux, M., et al. (2006). 13C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings.
  • Carcenac, Y., et al. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series.
  • Babij, N.R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

Sources

Mass spectrometry analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Authored by: A Senior Application Scientist
Date: January 5, 2026

Introduction

This compound is a unique aliphatic cyclic compound characterized by the presence of an amino group, a tertiary alcohol, and a trifluoromethyl group. These functionalities impart a distinct chemical reactivity and a complex fragmentation behavior under mass spectrometric analysis. As a building block in medicinal chemistry, understanding its structural integrity and fragmentation pattern is crucial for drug development professionals. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing experimental protocols, ionization techniques, and predictable fragmentation pathways.

The strategic placement of a trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing its metabolic stability and binding affinity. The amino group provides a site for further chemical modification and influences the compound's polarity and basicity. The tertiary alcohol functionality also plays a role in the molecule's overall chemical properties. A thorough mass spectrometric analysis is therefore indispensable for the unambiguous identification and characterization of this and related compounds.

I. Physicochemical Properties and Expected Ionization Behavior

To effectively analyze this compound by mass spectrometry, it is essential to first consider its physicochemical properties. The presence of a basic amino group (pKa ~9-10) makes this compound an excellent candidate for positive ion mode electrospray ionization (ESI). Protonation will readily occur at the nitrogen atom, forming a stable [M+H]⁺ ion. Atmospheric pressure chemical ionization (APCI) is also a viable option, particularly if the analyte is less polar or if ESI fails to yield a strong signal.

PropertyPredicted Value/BehaviorRationale
Molecular Formula C₇H₁₂F₃NOBased on the structure
Monoisotopic Mass 183.0871 uCrucial for high-resolution mass spectrometry
Ionization Mode Positive Ion Mode ([M+H]⁺)The basic amino group is readily protonated.[1][2]
Suitable Ionization Technique Electrospray Ionization (ESI)Ideal for polar, non-volatile compounds containing basic functional groups.[1][3][4]
Alternative Ionization Atmospheric Pressure Chemical Ionization (APCI)Can be effective for less polar compounds or as a complementary technique.[1][3]

II. Experimental Workflow for Mass Spectrometric Analysis

A systematic workflow ensures reproducible and high-quality data. The following diagram and protocol outline the key steps from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis start Start prep Dissolve in Methanol/Water (1:1) with 0.1% Formic Acid start->prep lc_inject Inject into LC System prep->lc_inject lc_column Reverse-Phase C18 Column Separation lc_inject->lc_column ms_ionize ESI Source (Positive Mode) lc_column->ms_ionize ms1_scan Full Scan MS (MS1) (m/z 50-300) ms_ionize->ms1_scan ms2_scan Tandem MS (MS/MS) of [M+H]⁺ (m/z 184.1) ms1_scan->ms2_scan data_proc Process Spectra ms2_scan->data_proc frag_id Identify Fragments data_proc->frag_id struct_elucid Elucidate Structure frag_id->struct_elucid

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Step-by-Step Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh 1 mg of this compound.

    • Dissolve the sample in 1 mL of a 1:1 mixture of high-purity methanol and deionized water.

    • To aid in protonation, add formic acid to a final concentration of 0.1% (v/v).

    • Vortex the solution until the sample is completely dissolved.

    • Perform a serial dilution to a final concentration of 1 µg/mL for initial analysis.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): Flow rate of 600 L/hr at a temperature of 350 °C.

    • Full Scan (MS1): Acquire data from m/z 50 to 300 to observe the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 184.1) for collision-induced dissociation (CID). Use a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

III. Predicted Fragmentation Pathways

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 184.1) is expected to be driven by the lability of the C-C bonds of the cyclohexane ring, and the loss of neutral molecules such as water and ammonia. The electron-withdrawing trifluoromethyl group will also influence the fragmentation cascade.

Positive Ion Mode ([M+H]⁺) Fragmentation:

The primary fragmentation pathways for the [M+H]⁺ ion of this compound are depicted below.

fragmentation cluster_path1 Pathway 1: Loss of Water cluster_path2 Pathway 2: Loss of Ammonia cluster_path3 Pathway 3: Ring Cleavage cluster_path4 Pathway 4: Loss of CF₃ M_H [M+H]⁺ m/z 184.1 frag1 Fragment 1 m/z 166.1 M_H->frag1 -18.01 frag2 Fragment 2 m/z 167.1 M_H->frag2 -17.03 loss_H2O Loss of H₂O frag3 Fragment 3 m/z 114.1 frag1->frag3 -C₄H₆ loss_NH3 Loss of NH₃ frag4 Fragment 4 m/z 97.1 frag2->frag4 -CF₃ ring_cleavage Ring Cleavage loss_CF3 Loss of ·CF₃

Caption: Predicted major fragmentation pathways for protonated this compound.

Detailed Explanation of Fragmentation Pathways:
  • Pathway 1: Loss of Water (H₂O): The protonated molecule can readily lose a molecule of water from the tertiary alcohol, a common fragmentation pathway for alcohols.[5][6] This results in the formation of a carbocation at m/z 166.1.

  • Pathway 2: Loss of Ammonia (NH₃): The loss of ammonia from the protonated amino group is another expected fragmentation route, leading to a fragment ion at m/z 167.1.[5]

  • Pathway 3: Ring Cleavage: Following the initial loss of water, the resulting ion at m/z 166.1 can undergo further fragmentation via cleavage of the cyclohexyl ring. A plausible fragmentation would be the loss of a neutral butene molecule, resulting in a fragment at m/z 114.1.

  • Pathway 4: Loss of the Trifluoromethyl Group: The C-CF₃ bond can cleave, leading to the loss of a trifluoromethyl radical. This is more likely to occur after the initial loss of a stable neutral molecule like ammonia, from the fragment at m/z 167.1 to produce an ion at m/z 97.1.

Table of Predicted Fragment Ions:
m/z (Predicted)Proposed FormulaProposed Structure/Loss
184.1C₇H₁₃F₃NO⁺[M+H]⁺
166.1C₇H₁₁F₃N⁺[M+H - H₂O]⁺
167.1C₇H₁₂F₃O⁺[M+H - NH₃]⁺
114.1C₄H₅F₃N⁺[M+H - H₂O - C₄H₆]⁺
97.1C₇H₁₂O⁺[M+H - NH₃ - CF₃]⁺

IV. Trustworthiness and Self-Validating Protocols

The robustness of this analytical method is ensured by incorporating several quality control and validation steps:

  • High-Resolution Mass Spectrometry (HRMS): The use of an Orbitrap or TOF mass spectrometer will provide accurate mass measurements, allowing for the confirmation of elemental compositions for the parent and fragment ions.[3]

  • Isotopic Pattern Analysis: The presence of naturally occurring isotopes (e.g., ¹³C) will result in an M+1 peak. The relative intensity of this peak should align with the predicted value for the elemental composition of the ion.

  • Use of a Blank: Injecting a solvent blank between samples helps to identify any potential carryover or contamination.

  • Spiking Experiments: In a complex matrix, spiking the sample with a known concentration of a synthesized standard of this compound can confirm the retention time and fragmentation pattern.

V. Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that leverages the compound's inherent chemical properties. By employing ESI in positive ion mode coupled with tandem mass spectrometry, a rich fragmentation spectrum can be obtained. The predictable losses of water and ammonia, followed by ring cleavage and loss of the trifluoromethyl group, provide a structural fingerprint for this molecule. The protocols and fragmentation pathways detailed in this guide offer a robust framework for researchers and drug development professionals to confidently identify and characterize this important chemical entity.

References

  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Available at: [Link]

  • Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • 4-Aminocyclohexanol. PubChem. Available at: [Link]

  • Identification of small molecules using accurate mass MS/MS search. PMC. Available at: [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. PMC. Available at: [Link]

  • trans-4-amino-1-methyl-cyclohexanol. PubChem. Available at: [Link]

  • A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC. Available at: [Link]

  • Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. Available at: [Link]

  • Cyclohexanol Mass Spec. Reddit. Available at: [Link]

  • A sensitive liquid chromatography/mass spectrometry-based assay for quantitation of amino-containing moieties in lipid A. PubMed. Available at: [Link]

  • Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. Available at: [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, practical methodologies, and detailed spectral interpretation of this unique trifluoromethylated amino alcohol. The structure of this guide is tailored to provide a logical and in-depth exploration of the topic, moving from foundational concepts to nuanced spectral analysis.

Introduction: The Significance of Spectroscopic Analysis for this compound

This compound is a fascinating molecule that incorporates several key functional groups onto a cyclohexane scaffold: a primary amine (-NH₂), a tertiary alcohol (-OH), and a trifluoromethyl (-CF₃) group. This combination of functionalities makes it a potentially valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] By analyzing the absorption of infrared radiation at specific wavenumbers, we can identify the functional groups present in a molecule and gain insights into its structure. For a multifunctional molecule like this compound, IR spectroscopy serves as an essential tool for structural verification, quality control, and studying intermolecular interactions.

This guide will provide a predictive analysis of the key features of the IR spectrum of this compound, drawing upon established spectroscopic data for analogous compounds.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Obtaining a clean and interpretable IR spectrum is paramount. The choice of sampling technique is critical and depends on the physical state of the sample.[3] Given that this compound is likely a solid at room temperature, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended method due to its minimal sample preparation and ease of use.[2][4][5]

Recommended Methodology: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR works by measuring the changes that occur in an internally reflected infrared beam when it comes into contact with a sample.[4] An evanescent wave penetrates a small distance into the sample, and the resulting absorption provides a high-quality spectrum of the material's surface.[5]

Step-by-Step Protocol for ATR-FTIR Analysis:
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[4]

    • Once the crystal is dry, acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental absorptions.

  • Sample Application:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.[6]

    • Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is crucial for a strong signal.[4]

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • After data collection, clean the ATR crystal thoroughly with a solvent to remove all traces of the sample.[4]

    • Process the spectrum as needed (e.g., baseline correction, smoothing).

Predicted IR Spectrum: A Detailed Band-by-Band Interpretation

The IR spectrum of this compound can be logically divided into several key regions, each corresponding to the vibrational modes of its constituent functional groups.

The High-Frequency Region (4000-2500 cm⁻¹): O-H and N-H Stretching Vibrations

This region is dominated by the stretching vibrations of the hydroxyl (-OH) and amino (-NH₂) groups.

  • O-H Stretch (Alcohol): A prominent, broad absorption band is expected in the range of 3600-3200 cm⁻¹ .[7][8][9] The breadth of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of neighboring molecules.[9] For a tertiary alcohol, the stretching frequency is typically observed around 3660 cm⁻¹ in its free form, but hydrogen bonding shifts this to lower wavenumbers.[10]

  • N-H Stretch (Primary Amine): Primary amines typically exhibit two distinct bands in this region due to symmetric and asymmetric stretching modes.[11][12][13][14] These are expected to appear as two sharper peaks superimposed on the broad O-H band, or on its shoulder, in the 3500-3300 cm⁻¹ range.[15] The presence of two peaks is a definitive indicator of a primary amine (-NH₂).[11]

The Aliphatic C-H Stretching Region (3000-2800 cm⁻¹)

The cyclohexane ring provides a series of absorptions in this region.

  • C-H Stretch (Cyclohexane): Multiple sharp to medium intensity peaks are expected between 2950 cm⁻¹ and 2850 cm⁻¹ .[16] These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds within the CH₂ groups of the cyclohexane ring.[17][18]

The Fingerprint Region (1800-400 cm⁻¹): A Wealth of Structural Information

This complex region contains a multitude of bending and stretching vibrations that are unique to the molecule as a whole.

  • N-H Bending (Amine): A medium to strong intensity band is anticipated in the 1650-1580 cm⁻¹ range, corresponding to the scissoring (bending) vibration of the primary amine group.[11][12][14]

  • C-H Bending (Cyclohexane): The scissoring vibrations of the CH₂ groups of the cyclohexane ring typically appear around 1480-1440 cm⁻¹ .[16]

  • C-F Stretching (Trifluoromethyl Group): The C-F bonds of the -CF₃ group will give rise to very strong and characteristic absorption bands. Due to the coupling of stretching vibrations, multiple strong bands are expected in the 1350-1100 cm⁻¹ region.[19][20] The high electronegativity of fluorine and the strength of the C-F bond result in intense absorptions, often making them the most prominent peaks in the fingerprint region.

  • C-O Stretching (Tertiary Alcohol): A strong absorption corresponding to the C-O stretching vibration of the tertiary alcohol is expected in the range of 1200-1100 cm⁻¹ .[8][21] This band may overlap with the strong C-F absorptions.

  • C-N Stretching (Aliphatic Amine): A medium to weak absorption for the C-N stretching vibration is predicted to be in the 1250-1020 cm⁻¹ range.[12][14][22] This peak is also likely to be obscured by the more intense C-F and C-O stretching bands.

  • N-H Wagging (Amine): A broad, medium-intensity band due to the out-of-plane N-H wagging of the primary amine may appear in the 910-665 cm⁻¹ region.[12][14]

Data Presentation: Summary of Predicted Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity Notes
O-H StretchTertiary Alcohol3600 - 3200Strong, BroadBroadness due to hydrogen bonding.[7][8][9]
N-H StretchPrimary Amine3500 - 3300Medium, Sharp (two bands)Asymmetric and symmetric stretching modes.[11][12][13]
C-H StretchCyclohexane CH₂2950 - 2850Strong, SharpMultiple peaks expected.[16]
N-H Bend (Scissoring)Primary Amine1650 - 1580Medium to StrongCharacteristic of primary amines.[12][14]
C-H Bend (Scissoring)Cyclohexane CH₂1480 - 1440MediumCharacteristic of the cyclohexane ring.[16]
C-F StretchesTrifluoromethyl1350 - 1100Very StrongMultiple intense bands due to coupling.[19][20]
C-O StretchTertiary Alcohol1200 - 1100StrongMay overlap with C-F absorptions.[8][21]
C-N StretchAliphatic Amine1250 - 1020Weak to MediumMay be obscured by stronger bands.[12][14][22]
N-H WagPrimary Amine910 - 665Medium, BroadOut-of-plane bending.[12][14]

The Influence of Stereochemistry

The cyclohexane ring can exist in different conformations, with the chair conformation being the most stable.[23] The substituents (amino, hydroxyl, and trifluoromethyl groups) can be in either axial or equatorial positions. Different stereoisomers (e.g., cis/trans isomers with respect to the amino and hydroxyl groups) will exist. While IR spectroscopy is generally less sensitive to subtle stereochemical differences compared to NMR, the conformation of the ring and the orientation of the functional groups can influence the exact position and shape of vibrational bands, particularly in the fingerprint region.[24] For instance, the C-O stretching frequency can be sensitive to whether the hydroxyl group is in an axial or equatorial position. A detailed comparative analysis of the spectra of isolated stereoisomers would be necessary to assign specific bands to particular conformations.

Visualizing the Process and Structure

To better understand the workflow and the molecule , the following diagrams are provided.

cluster_workflow FTIR Analysis Workflow Sample Prep Sample Preparation (ATR-FTIR) Background Acquire Background Spectrum Sample Prep->Background Clean Crystal Sample Acquire Sample Spectrum Background->Sample Apply Sample Analysis Data Processing & Interpretation Sample->Analysis Ratio Spectra

Caption: A simplified workflow for ATR-FTIR analysis.

Caption: Key functional groups and their IR signatures.

Conclusion

The infrared spectrum of this compound is predicted to be rich and informative, with characteristic absorption bands for each of its key functional groups. The broad O-H stretch, the double peak of the N-H stretch, the strong aliphatic C-H stretches, and the exceptionally intense C-F stretching bands in the fingerprint region collectively provide a unique spectral fingerprint for this molecule. This guide provides a solid framework for researchers to interpret the IR spectrum of this compound, aiding in its identification, characterization, and quality assessment in various scientific and industrial applications.

References

  • Vertex AI Search. (n.d.). INFRARED SPECTROSCOPY.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Northern Illinois University. (n.d.). Sample preparation for FT-IR.
  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • NIH. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal.
  • Unknown. (n.d.). IR: amines.
  • RSC Publishing. (n.d.). Nuclear magnetic resonance spectra of cyclic fluorocarbons. Part 2.—F—F and H—F coupling constants in fluorocyclohexanes.
  • WebSpectra. (n.d.). IR Absorption Table.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • MDPI. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research.
  • ACS Publications. (n.d.). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Prezi. (2025). IR Spectra of Alcohols.
  • International Journal of Academic Research and Development. (2025). Study of the composition of amines using IR spectroscopy.
  • AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS - NTA CSIR NET.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • NIH. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics.
  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.
  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story.
  • MSU chemistry. (n.d.). Infrared Spectrometry.
  • Unknown. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons.
  • ResearchGate. (2025). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes.
  • Journal of the Chemical Society (Resumed). (n.d.). Stereochemistry of cyclohexane derivatives. Part V. Infrared spectra and conformations of stereoisomeric 1 : 2-diols.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram.
  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
  • AIP Publishing. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters.

Sources

An In-depth Technical Guide to the Conformational Analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications in medicinal chemistry and materials science. This guide provides a comprehensive technical analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, a molecule of significant interest due to the unique interplay of its sterically demanding and electronically influential substituents. We will dissect the conformational preferences of both cis and trans isomers, underpinned by an examination of steric hindrance, stereoelectronic effects, and the potential for intramolecular hydrogen bonding. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing both the theoretical underpinnings and the practical experimental and computational workflows required for a rigorous conformational analysis.

Introduction: The Significance of Conformational Control

The three-dimensional architecture of a molecule is intrinsically linked to its function. For pharmacologically active compounds, specific conformations are often required for optimal binding to biological targets. This compound presents a fascinating case study in conformational analysis. The cyclohexane scaffold provides a well-defined, yet conformationally mobile, framework. The substituents—an amino group, a hydroxyl group, and a trifluoromethyl group—each impart distinct steric and electronic properties that collectively dictate the molecule's preferred shape. A thorough understanding of this conformational equilibrium is paramount for the rational design of novel therapeutics and functional materials. The introduction of the trifluoromethyl group, in particular, can significantly alter properties such as metabolic stability and lipophilicity, making its spatial orientation a critical design element.[1]

Foundational Principles: The Cyclohexane Chair

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Through a process known as ring inversion, these positions interconvert. For a monosubstituted cyclohexane, the conformer with the substituent in the more spacious equatorial position is generally more stable, as it avoids unfavorable 1,3-diaxial interactions.[2][3]

Analysis of Substituent Effects

The conformational preference of this compound is determined by the cumulative effects of its three substituents. We can begin to understand these effects by considering their individual steric demands, often quantified by A-values, which represent the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane.

SubstituentA-value (kcal/mol)Key Characteristics
-NH₂ ~1.2-1.8Moderate steric bulk. Can act as a hydrogen bond donor and acceptor.
-OH ~0.6-1.0Moderate steric bulk. A-value is solvent-dependent. Strong hydrogen bond donor and acceptor.
-CF₃ ~2.1-2.7High steric bulk. Strongly electron-withdrawing.

Table 1: A-values and key characteristics of the substituents of this compound.

It is crucial to note that A-values are not perfectly additive in multisubstituted systems, especially when strong intramolecular interactions or stereoelectronic effects are at play.

The Geminal Diorganic Substituents at C1: A Battle of Bulk and Electronics

The C1 position is substituted with both a hydroxyl and a trifluoromethyl group. In a 1,1-disubstituted cyclohexane, one substituent must be axial and the other equatorial.[4] Given the significantly larger A-value of the trifluoromethyl group compared to the hydroxyl group, there is a strong preference for the -CF₃ group to occupy the equatorial position to minimize steric strain.

Stereoelectronic Considerations: Beyond Sterics

The conformational analysis of this molecule is not solely governed by sterics. Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role.

  • The Gauche Effect: For the geminal -OH and -CF₃ groups, a gauche relationship between these two electronegative substituents may be more stable than an anti-relationship due to stabilizing hyperconjugative interactions.[5][6]

  • Pseudo-Anomeric Effects: The strongly electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the entire ring. This can lead to unexpected conformational preferences, sometimes favoring axial arrangements that are typically disfavored by sterics. Such "pseudo-anomeric effects" have been observed in other fluorinated cyclohexanes.[7][8][9]

  • Intramolecular Hydrogen Bonding: The presence of both a hydroxyl and an amino group introduces the possibility of intramolecular hydrogen bonding. This can significantly stabilize certain conformations, potentially overriding simple steric considerations. The formation and strength of such bonds are highly dependent on the solvent environment.[10][11][12][13][14]

Conformational Equilibria of the Isomers

Based on the principles outlined above, we can predict the most stable conformations for the cis and trans isomers of this compound.

trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

In the trans isomer, the amino group and the substituents at C1 are on opposite faces of the ring. The two possible chair conformations are:

  • Diequatorial-like: -NH₂ equatorial, and at C1, -CF₃ equatorial and -OH axial.

  • Diaxial-like: -NH₂ axial, and at C1, -CF₃ axial and -OH equatorial.

The diequatorial-like conformer is expected to be significantly more stable. This arrangement places the two largest groups (-CF₃ and -NH₂) in the sterically favored equatorial positions. The smaller -OH group occupies the axial position at C1.

cluster_0 Diaxial-like (Less Stable) cluster_1 Diequatorial-like (More Stable) Diaxial Diaxial Diequatorial Diequatorial Diaxial->Diequatorial Ring Inversion

Caption: Conformational equilibrium of trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.

cis-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

In the cis isomer, the amino group and the substituents at C1 are on the same face of the ring. The two chair conformations present a more complex scenario:

  • Conformer A: -NH₂ axial, and at C1, -CF₃ equatorial and -OH axial.

  • Conformer B: -NH₂ equatorial, and at C1, -CF₃ axial and -OH equatorial.

In Conformer A, the bulky -CF₃ group is equatorial, but the -NH₂ group is axial, leading to 1,3-diaxial interactions. In Conformer B, the -NH₂ group is equatorial, but the even bulkier -CF₃ group is now axial, creating significant steric strain. Therefore, Conformer A is predicted to be the more stable of the two, although the energy difference may be less pronounced than in the trans isomer. The possibility of an intramolecular hydrogen bond between an axial amino group and an axial hydroxyl group in Conformer A could provide additional stabilization.

cluster_0 Conformer B (Less Stable) cluster_1 Conformer A (More Stable) ConformerB ConformerB ConformerA ConformerA ConformerB->ConformerA Ring Inversion

Caption: Conformational equilibrium of cis-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.

Experimental and Computational Workflows

A definitive conformational analysis requires a synergistic approach, combining experimental spectroscopic data with high-level computational modeling.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent experimental technique for determining the conformation of cyclohexane derivatives in solution.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified cis or trans isomer of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent is critical as it can influence hydrogen bonding and, therefore, the conformational equilibrium.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire two-dimensional correlation spectra, such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space interactions.

    • For more detailed analysis, ¹³C and ¹⁹F NMR spectra should also be acquired.

  • Spectral Analysis:

    • Chemical Shifts: The chemical shifts of axial and equatorial protons are typically different.

    • Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them (the Karplus relationship). This is the most powerful tool for determining axial vs. equatorial positions.

      • ³J(ax,ax) is typically large (10-13 Hz).

      • ³J(ax,eq) and ³J(eq,eq) are typically small (2-5 Hz).

    • NOESY: The presence of strong NOE cross-peaks between protons in a 1,3-diaxial relationship provides definitive evidence for their spatial proximity.

  • Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to observe changes in the conformational equilibrium and, in some cases, "freeze out" individual conformers at low temperatures. This allows for the direct measurement of the equilibrium constant and the calculation of thermodynamic parameters (ΔG°, ΔH°, and ΔS°).

Computational Protocol: Density Functional Theory (DFT)

DFT calculations provide invaluable insights into the relative energies and geometries of different conformers.

Step-by-Step Protocol:

  • Conformational Search:

    • Perform an initial conformational search using a computationally less expensive method (e.g., a semi-empirical method like GFN2-xTB or a molecular mechanics force field) to identify all low-energy conformers.

  • Geometry Optimization and Frequency Calculations:

    • Take the low-energy conformers from the initial search and perform full geometry optimizations and frequency calculations using a suitable DFT functional and basis set. For fluorinated organic molecules, hybrid functionals such as B3LYP or ωB97X-D with a triple-zeta basis set (e.g., def2-TZVP or 6-311+G(d,p)) are recommended.[15]

    • Include a continuum solvation model (e.g., SMD or PCM) to account for the effect of the solvent.

    • Frequency calculations are essential to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, enthalpies, and Gibbs free energies).

  • Data Analysis:

    • Compare the relative Gibbs free energies of the optimized conformers to predict their populations at a given temperature.

    • Analyze the optimized geometries, including bond lengths, bond angles, and dihedral angles, to understand the structural consequences of different conformations.

    • Employ advanced analysis techniques such as Natural Bond Orbital (NBO) analysis to investigate stereoelectronic interactions like hyperconjugation.

cluster_0 Computational Workflow cluster_1 Experimental Workflow cluster_2 Integrated Analysis a Initial Structure Generation b Conformational Search (e.g., GFN2-xTB) a->b c Geometry Optimization (DFT) b->c d Frequency Calculation (DFT) c->d e Thermodynamic Analysis d->e j Conformational Equilibrium & Structural Insights e->j f Sample Preparation g NMR Data Acquisition (1D & 2D) f->g h Analysis of Coupling Constants & NOEs g->h i Variable Temperature NMR h->i i->j

Sources

Whitepaper: The Strategic Role of the Trifluoromethyl Group in 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Preamble: The Trifluoromethyl Group as a Cornerstone of Modern Medicinal Chemistry

In the landscape of contemporary drug design, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the trifluoromethyl (CF₃) group is a uniquely powerful moiety, acting as a "super-methyl" group that imparts a constellation of desirable properties. Its introduction into a molecular scaffold is a deliberate, mechanistically-driven decision aimed at enhancing metabolic stability, modulating acidity/basicity, increasing lipophilicity, and improving binding affinity.[1][2][3] This guide delves into the specific and multifaceted role of the trifluoromethyl group within the context of the 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold, a building block of increasing interest in medicinal chemistry. We will dissect the stereoelectronic, physicochemical, and metabolic implications of this substitution, providing a comprehensive framework for researchers and drug development professionals.

Section 1: Physicochemical and Stereochemical Impact on the Cyclohexanol Scaffold

The introduction of a trifluoromethyl group at the C1 position of the 4-aminocyclohexanol ring, a tertiary alcohol center, fundamentally alters the molecule's intrinsic properties. These changes are not merely additive but are a consequence of the group's potent inductive effects and unique steric demands.

Conformational Control and the Anomeric Effect

The cyclohexane ring exists predominantly in a chair conformation to minimize torsional and steric strain.[4][5] Substituents can occupy either axial or equatorial positions, with the equatorial position being generally favored for bulky groups to avoid unfavorable 1,3-diaxial interactions.[4] The trifluoromethyl group, while sterically larger than a methyl group, presents a complex case.

Studies on substituted cyclohexanes have shown that the CF₃ group can, surprisingly, occupy the axial position.[6] In the context of this compound, the geminal hydroxyl group introduces the possibility of a stabilizing stereoelectronic interaction known as the anomeric effect .[7] This effect involves the delocalization of an oxygen lone pair into the antibonding orbital (σ) of the adjacent C-CF₃ bond. The C-CF₃ bond is a particularly good acceptor for this interaction due to the strong electron-withdrawing nature of the fluorine atoms, which lowers the energy of the σ orbital.[8]

This stabilization can partially offset the steric penalty of an axial CF₃ group, leading to a more complex conformational equilibrium than simple steric arguments would suggest.

Diagram 1: Conformational Equilibria

Caption: Conformational isomers of cis-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.

Modulation of Physicochemical Properties

The CF₃ group's most profound influence is its powerful, electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bond framework, significantly impacting the acidity and basicity of nearby functional groups.

  • pKa of the Amino Group: The CF₃ group, even at the C1 position, withdraws electron density from the entire ring, including the C4 position. This destabilizes the protonated form of the amine (the ammonium ion, -NH₃⁺), making it more acidic. Consequently, the pKa of the 4-amino group is lowered compared to its non-fluorinated analog. This modulation is critical for drug design, as it influences the ionization state of the molecule at physiological pH, affecting solubility, membrane permeability, and target binding.[9][10]

  • Acidity of the Hydroxyl Group: The geminal CF₃ group strongly acidifies the C1-hydroxyl group, making it a better hydrogen bond donor. This can enhance interactions with biological targets, such as enzymes or receptors, that have hydrogen bond acceptor sites.

  • Lipophilicity (LogP): The CF₃ group significantly increases the lipophilicity of the molecule.[1][11][12] The Hansch lipophilicity parameter (π) for a CF₃ group is approximately +0.88, indicating a substantial contribution to the overall LogP.[1][12] This enhanced lipophilicity can improve a drug's ability to cross cell membranes and access intracellular targets.[2][3]

Table 1: Comparative Physicochemical Properties

Property4-Amino-1-methylcyclohexan-1-ol (Estimated)This compound (Estimated)Rationale for Change
Molecular Weight ~129.2 g/mol ~183.17 g/mol Mass of 3F atoms replacing 3H atoms.
Calculated LogP ~0.5~1.4Increased lipophilicity from the CF₃ group (π ≈ +0.88).[1][12]
Amino Group pKa ~10.5~9.5Strong inductive electron withdrawal by the CF₃ group lowers basicity.[9]
Metabolic Hotspot C-H bonds on ring and methyl groupRing C-H bonds (C-F bonds are stable)C-F bonds are exceptionally strong and resistant to metabolic oxidation.[2][13]

Section 2: Synthetic Strategies and Methodologies

The synthesis of this compound requires a robust strategy for introducing the tertiary trifluoromethyl alcohol moiety onto a pre-functionalized cyclohexane core. Stereocontrol is a key challenge in ensuring the desired relative orientation of the amino and hydroxyl groups.

Retrosynthetic Approach

A logical retrosynthetic pathway begins by disconnecting the C-CF₃ bond, identifying a suitable trifluoromethylating agent and a cyclohexanone precursor. The amino group can be introduced via reduction of an oxime or reductive amination.

Diagram 2: Retrosynthetic Analysis Workflow

Caption: A plausible retrosynthetic pathway for the target molecule.

Key Protocol: Nucleophilic Trifluoromethylation

The most common and effective method for this transformation is the nucleophilic addition of a trifluoromethyl anion equivalent to the ketone. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is the industry standard for this purpose, used with a catalytic amount of a fluoride source.[14]

Protocol: Synthesis of 1-(Trifluoromethyl)-4-(benzylamino)cyclohexan-1-ol

  • Objective: To install the trifluoromethyl alcohol moiety onto a protected aminocyclohexanone precursor.

  • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ketone and the appearance of the product. The final product structure is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Materials & Equipment:

  • N-benzyl-4-oxocyclohexanamine (1.0 equiv)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 equiv)[14]

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 equiv)

  • Nitrogen/Argon atmosphere setup (Schlenk line or glovebox)

  • Magnetic stirrer, round-bottom flask, syringes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation: An oven-dried round-bottom flask is charged with N-benzyl-4-oxocyclohexanamine (1.0 equiv) and placed under a nitrogen atmosphere. Anhydrous THF is added to dissolve the starting material.

  • Cooling: The reaction mixture is cooled to 0°C in an ice-water bath.

  • Reagent Addition: TMSCF₃ (1.5 equiv) is added dropwise via syringe to the stirred solution.

  • Initiation: The catalytic amount of TBAF solution (0.1 equiv) is added dropwise. A mild exotherm may be observed.

  • Reaction: The reaction is stirred at 0°C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by TLC until the starting ketone is fully consumed (typically 2-4 hours).

  • Quenching & Desilylation: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is stirred for 1 hour at room temperature to ensure complete desilylation of the intermediate silyl ether.

  • Workup: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with water, then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired trifluoromethyl alcohol. The final deprotection of the benzyl group can be achieved via catalytic hydrogenation to yield the target primary amine.

Section 3: Implications for Drug Development

The deliberate inclusion of the CF₃ group in this scaffold directly addresses several key challenges in drug development, primarily metabolic stability and target engagement.

Enhancing Metabolic Stability

A primary liability of aliphatic rings like cyclohexane in drug candidates is their susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to hydroxylation.[13] This metabolic pathway can lead to rapid clearance, reduced oral bioavailability, and the formation of potentially reactive metabolites.

The CF₃ group acts as a highly effective "metabolic shield."[13][15]

  • Inertness of C-F Bonds: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of ~485 kJ/mol, making it exceptionally resistant to enzymatic cleavage.[1][12]

  • Blocking Metabolic Sites: By replacing a methyl group (a common site of oxidation) or being placed at a strategic position, the CF₃ group physically blocks CYP enzymes from accessing and oxidizing that site.[13][15] In our target molecule, the C1 position is rendered metabolically inert.

  • Global Protective Effects: The strong electron-withdrawing nature of the CF₃ group can deactivate the entire molecule to some extent, reducing the rate of metabolism at other positions on the ring.[15]

Protocol: In Vitro Microsomal Stability Assay

  • Objective: To assess the rate at which the compound is metabolized by liver enzymes, providing a key indicator of its likely in vivo half-life.

  • Self-Validation: The assay includes a positive control compound with known high metabolic clearance (e.g., verapamil) and a negative control (incubation without NADPH) to ensure the observed compound loss is due to enzymatic metabolism.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Prepare a working solution (e.g., 100 µM) in assay buffer. Thaw liver microsomes (e.g., human, rat) on ice and dilute to the working concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare an NADPH regenerating system.

  • Incubation Setup: In a 96-well plate, add the liver microsome solution. Add the test compound working solution and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant from each well by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Processing: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Optimizing Target Engagement

The unique electronic and steric properties of the CF₃ group can be leveraged to enhance binding affinity and selectivity for a biological target.[16][17]

  • Hydrogen Bond Donation: As previously mentioned, the acidified tertiary alcohol can act as a potent hydrogen bond donor.

  • Dipole and Quadrupole Interactions: The CF₃ group possesses a strong molecular dipole and can engage in favorable, non-covalent interactions with protein binding pockets.

  • Bioisosterism: The CF₃ group can serve as a bioisostere for other groups, like a methyl or chloro group, but with vastly different electronic properties, allowing for fine-tuning of structure-activity relationships (SAR).[18]

Conclusion

The role of the trifluoromethyl group in this compound is a clear illustration of modern, rational drug design principles. It is not merely a passive substituent but an active modulator of the molecule's core characteristics. It governs stereochemical preference through a balance of steric and anomeric effects, fine-tunes the pKa of adjacent functional groups, enhances lipophilicity for improved membrane transit, and provides a robust shield against oxidative metabolism. For researchers and drug developers, understanding these multifaceted contributions is essential for harnessing the full potential of this privileged scaffold in the creation of safer and more efficacious medicines.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central.
  • The Significance of Trifluoromethyl Groups in Pharmaceutical Intermedi
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
  • Trifluoromethyl group - Wikipedia. Wikipedia.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC. NIH.
  • The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. Ningbo Inno Pharmchem Co.,Ltd.
  • Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog. Ch.imperial.
  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC. NIH.
  • Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups - PubMed. PubMed.
  • Design and biological activity of trifluoromethyl containing drugs. Wechem.
  • Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hep
  • Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents | CCS Chemistry. Chinese Chemical Society.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Anomeric effect - Wikipedia. Wikipedia.
  • 1-trifluoromethyl-1-cyclohexanol - Organic Syntheses Procedure. Organic Syntheses.
  • Conformational Analysis (English) - YouTube. YouTube.
  • Conformational Analysis - OpenOChem Learn. OpenOChem Learn.

Sources

A Technical Guide to the Physicochemical Properties of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a fluorinated alicyclic scaffold of increasing interest in medicinal chemistry.[1] Its structural components—a basic amino group, a lipophilic cyclohexyl ring, and a strongly electron-withdrawing trifluoromethyl (CF₃) group—create a unique combination of physicochemical properties. Understanding these properties, specifically lipophilicity (LogP/LogD) and the ionization constant (pKa), is paramount for predicting a molecule's pharmacokinetic and pharmacodynamic behavior.[2][3] This guide provides a comprehensive analysis of these key parameters, combining theoretical principles, in silico predictions, and detailed, field-proven experimental protocols for their determination.

Theoretical Framework: The Impact of Structure on Function

The biological fate of a drug candidate is largely dictated by its ability to navigate a complex array of physiological environments. Lipophilicity and pKa are the two most fundamental properties governing this journey.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity describes a compound's affinity for lipid-like (non-polar) environments versus aqueous (polar) ones. It is a critical determinant of membrane permeability, plasma protein binding, and metabolic clearance.

  • LogP (Partition Coefficient): This is the logarithm of the concentration ratio of a neutral compound in an n-octanol/water system at equilibrium.[4] It is an intrinsic property of the molecule.

  • LogD (Distribution Coefficient): For ionizable compounds, LogD is more physiologically relevant. It represents the partition ratio of all species (ionized and neutral) at a specific pH, reflecting the compound's effective lipophilicity in buffered biological media like plasma (pH ~7.4).[5][6]

Structural Influence on the Lipophilicity of the Target Molecule:

  • Cyclohexyl Scaffold: The saturated carbocyclic ring is inherently non-polar and serves as a lipophilic core, which can improve membrane penetration.[7]

  • Trifluoromethyl (-CF₃) Group: The -CF₃ group is a powerful lipophilicity enhancer. Its introduction into a molecule significantly increases partitioning into non-polar environments, a property often exploited to improve a drug's ability to cross cellular membranes.[7][8] The Hansch hydrophobicity constant (π) for a -CF₃ group is +0.88, indicating a strong positive contribution to lipophilicity.[7] The positioning of the -CF₃ group alpha to the hydroxyl group in the target molecule is expected to strongly enhance its lipophilic character.[9]

pKa: The Ionization Switch

The pKa, or acid dissociation constant, quantifies the strength of an acid or base.[3] For a basic compound like this compound, the pKa refers to the equilibrium constant for the dissociation of its protonated (conjugate acid) form. This value dictates the proportion of charged versus neutral species at a given pH, profoundly affecting solubility, receptor binding, and permeability—as the charged form is typically more water-soluble and less able to cross lipid membranes.[3]

Structural Influence on the pKa of the Target Molecule:

  • Amino Group: The primary amine on the cyclohexane ring is the basic center of the molecule. Typical pKa values for simple cyclohexylamines are in the range of 10.6–11.0.

  • Trifluoromethyl (-CF₃) Group: The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine. This property exerts a strong negative inductive effect through the sigma bonds of the cyclohexane ring, pulling electron density away from the distant amino group. This destabilizes the protonated (positively charged) form of the amine, making it a stronger acid (i.e., lowering its pKa).[8] Studies on analogous structures show that introducing a -CF₃ group can lower the pKa of a nearby amine by several units, thereby significantly weakening its basicity.[10]

In Silico (Predictive) Analysis

Computational models provide a valuable first approximation of a molecule's properties. Analysis of predicted LogP values for the target molecule and its non-fluorinated analogs reveals the dramatic impact of the -CF₃ group.

CompoundStructurePredicted LogPData Source
4-AminocyclohexanolC₆H₁₃NO-0.1PubChem[11]
cis-4-Amino-1-methylcyclohexanolC₇H₁₅NO0.6387ChemScene[12]
trans-4-Amino-1-methylcyclohexanolC₇H₁₅NO0.1PubChem[13]
cis-4-Amino-1-(trifluoromethyl)cyclohexanol C₇H₁₂F₃NO 1.6029 ChemScene [14]
Table 1: Comparison of computationally predicted LogP values.

Interpretation: The data clearly demonstrates a stepwise increase in lipophilicity. The addition of a methyl group to the 4-aminocyclohexanol core increases the LogP. Critically, the isosteric replacement of the methyl group with a trifluoromethyl group results in a further, substantial increase in the predicted LogP by approximately one full log unit.

For pKa, no pre-computed values were found. However, based on the known powerful electron-withdrawing effect of the -CF₃ group, it is expertly predicted that the pKa of the amino group in this compound will be significantly lower than that of its methyl analog, likely falling in the range of 8.5 - 9.5.

Experimental Determination Protocols

While predictions are useful, experimental determination is the gold standard for accurate physicochemical characterization. The following protocols are designed to be self-validating and provide high-quality data.

Protocol for LogD₇.₄ Determination (Shake-Flask Method)

This protocol is based on the OECD 107 Guideline and is considered the definitive method for lipophilicity measurement.[4][15][16][17]

Principle: The compound is partitioned between n-octanol and a pH 7.4 aqueous buffer. After equilibration, the concentration in each phase is measured, and the distribution coefficient is calculated.[6]

Methodology:

  • Preparation of Pre-Saturated Solvents (Self-Validation Step):

    • Causality: Using pre-saturated solvents is critical to prevent volume changes during the experiment, ensuring that the measured concentrations reflect true thermodynamic equilibrium.[18]

    • Combine ~500 mL of 1-octanol and ~500 mL of 0.1 M phosphate buffer (pH 7.4) in a 1 L separation funnel.

    • Shake vigorously for 30 minutes and allow the layers to separate for at least 24 hours.

    • Drain each phase into separate, clearly labeled storage bottles. The octanol phase is "water-saturated octanol," and the aqueous phase is "octanol-saturated buffer."

  • Sample Preparation:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[5]

  • Partitioning Experiment:

    • Causality: Running the experiment with different phase volume ratios helps validate the result and ensures accuracy for compounds across a wide lipophilicity range.[19]

    • Set up three sets of duplicate 20 mL glass vials with PTFE-lined caps.

    • Add pre-saturated solvents in the following volume ratios (Octanol:Buffer): 1:2, 1:1, and 2:1. For a 10 mL total volume, these would be (3.33:6.67), (5:5), and (6.67:3.33).

    • Spike each vial with a small aliquot of the DMSO stock solution, ensuring the final organic co-solvent concentration is <1%.

  • Equilibration:

    • Place the vials on a mechanical shaker or rotator and agitate gently at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation (Trustworthiness Step):

    • Causality: Centrifugation is the most reliable method to ensure complete separation of the two phases and break any microemulsions that may have formed.[15][17]

    • Transfer the contents of each vial to a centrifuge tube.

    • Centrifuge at 3000 x g for 15 minutes.

  • Quantification:

    • Carefully remove an aliquot from the center of each phase, avoiding the interface.

    • Determine the concentration of the analyte in each aliquot using a validated analytical method. Given the presence of the -CF₃ group, ¹⁹F NMR is an excellent choice as it is highly specific and quantitative.[20] Alternatively, LC-MS/MS can be used.

    • Prepare calibration standards in both water-saturated octanol and octanol-saturated buffer to ensure accurate quantification.

  • Calculation:

    • Calculate the distribution coefficient (D) for each replicate: D = [Concentration in Octanol Phase] / [Concentration in Aqueous Phase]

    • Calculate the final value: LogD₇.₄ = log₁₀(D)

    • The LogD values from the different phase ratios should agree within ±0.3 log units for the experiment to be considered valid.[15]

LogD_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Solvents Prepare Pre-Saturated n-Octanol & pH 7.4 Buffer Partition Combine Solvents & Stock (Varying Volume Ratios) Solvents->Partition Stock Prepare 10 mM Compound Stock (DMSO) Stock->Partition Equilibrate Shake for 24h at Constant Temp Partition->Equilibrate Separate Centrifuge to Separate Phases Equilibrate->Separate Quantify Quantify Concentration in Each Phase (e.g., ¹⁹F NMR) Separate->Quantify Calculate Calculate LogD = log([Oct]/[Aq]) Quantify->Calculate Result Final LogD₇.₄ Value Calculate->Result

Fig 1: Experimental workflow for Shake-Flask LogD determination.
Protocol for pKa Determination (Potentiometric Titration)

This method is a highly precise and widely used technique for pKa determination.[21][22][23]

Principle: A solution of the compound is titrated with a strong acid. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH where 50% of the compound is protonated.[22][24]

Methodology:

  • Instrument Calibration (Self-Validation Step):

    • Calibrate a high-quality pH meter and electrode using at least three certified standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature.[21][25]

  • Sample and Titrant Preparation:

    • Accurately weigh ~5 mg of this compound and dissolve it in ~50 mL of deionized, carbonate-free water.

    • Contingency: If aqueous solubility is insufficient, a co-solvent like methanol may be used. However, a series of titrations at different co-solvent percentages must be performed, followed by a Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa.[23][26]

    • Add a background electrolyte (e.g., KCl to a final concentration of 0.15 M) to maintain constant ionic strength throughout the titration.[21][25]

    • Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl).

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Causality: Purge the solution and the headspace with an inert gas (e.g., nitrogen or argon) for 15 minutes before and during the titration. This prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would interfere with the titration of the basic analyte.[21]

    • Using a calibrated burette, add the standardized HCl titrant in small, precise increments (e.g., 0.02 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue well past the equivalence point.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point volume.

    • The pKa of the conjugate acid (pKaH) is the pH value recorded at exactly half of the equivalence point volume.

    • The pKa of the basic amine is calculated from the pKaH.

  • Replication and Trustworthiness:

    • Perform the entire titration procedure a minimum of three times. The resulting pKa values should be highly consistent (standard deviation < 0.05 units).[21]

    • Perform a blank titration (titrating the solvent/electrolyte mixture without the analyte) to correct for any background effects.[23]

pKa_Effect cluster_R Substituent (R) cluster_Molecule Cyclohexylamine Core cluster_Result Effect on Basicity CH3 -CH₃ Methyl Group Electron Donating (Weak) Molecule R-C₆H₁₀-NH₂ CH3:f0->Molecule +I Effect (Inductive Donation) CF3 -CF₃ Trifluoromethyl Group Electron Withdrawing (Strong) CF3:f0->Molecule -I Effect (Inductive Withdrawal) Result_CH3 Higher pKa Stronger Base Molecule->Result_CH3 Stabilizes Protonated Form Result_CF3 Lower pKa Weaker Base Molecule->Result_CF3 Destabilizes Protonated Form

Fig 2: Influence of methyl vs. trifluoromethyl groups on amine basicity.

Conclusion and Implications for Drug Design

This technical guide establishes the core physicochemical profile of this compound.

  • Lipophilicity: The compound is predicted and expected to be significantly more lipophilic than its non-fluorinated analogs. This enhanced lipophilicity, driven by the -CF₃ group, is advantageous for membrane permeability and CNS penetration, but researchers must remain vigilant for potential liabilities such as increased metabolic turnover or non-specific binding.

  • Basicity (pKa): The compound is expected to be a significantly weaker base (lower pKa) than a typical cyclohexylamine. This means that at physiological pH 7.4, a larger fraction of the molecule will exist in its neutral, uncharged form compared to its non-fluorinated counterparts. This property further favors membrane transport but may alter binding interactions if the target receptor or enzyme has a recognition motif that requires a charged ammonium group.

The strategic use of this building block in drug discovery programs requires a careful balance of these effects. The provided experimental protocols offer a robust framework for obtaining precise data, enabling informed decisions in the design and optimization of novel therapeutic agents.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved from [Link]

  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • OECD 107, OECD 117 and OECD 123 - Phytosafe. (n.d.). Phytosafe. Retrieved from [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. Retrieved from [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. Retrieved from [Link]

  • Linclau, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Determination of the Partition Coefficient n-octanol/water - Biotecnologie BT. (n.d.). Biotecnologie BT. Retrieved from [Link]

  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Estimating the octanol-water partition coefficient for chemical substances. (n.d.). GOV.UK. Retrieved from [Link]

  • van der Water, B. E., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceutical Research. Retrieved from [Link]

  • LogP / LogD shake-flask method. (2024). Protocols.io. Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

  • El-Gayar, M. S., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. Retrieved from [Link]

  • Shake Flask logK - Lokey Lab Protocols. (2017). UCSC. Retrieved from [Link]

  • Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). ResearchGate. Retrieved from [Link]

  • Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. Retrieved from [Link]

  • pKa Value Determination Guidance 2024. (2021). PharmaeliX. Retrieved from [Link]

  • Kheylik, Y. (2024). (PDF) LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

  • 4-Amino-1-[(4-fluoroanilino)methyl]cyclohexan-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • Juaristi, E., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Chemical Science. Retrieved from [Link]

  • pKa determination by 1H NMR spectroscopy - An old methodology revisited. (2025). ResearchGate. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Retrieved from [Link]

  • What is pKa and how is it used in drug development? (2023). Pion. Retrieved from [Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R '] Using BrF3. (2025). ResearchGate. Retrieved from [Link]

  • Trans-4-amino-1-methyl-cyclohexanol. (n.d.). PubChem. Retrieved from [Link]

  • 4-Aminocyclohexanol. (n.d.). PubChem. Retrieved from [Link]

Sources

The Strategic Incorporation of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of medicinal chemistry, the selection of molecular building blocks is a critical determinant of a drug candidate's ultimate success. The deliberate introduction of specific structural motifs can profoundly influence a molecule's pharmacological profile, modulating its potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of available synthons, 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol has emerged as a compelling building block, offering a unique constellation of features that address several key challenges in contemporary drug design.

This in-depth technical guide, designed for the discerning researcher, delves into the core attributes of this compound, providing not just a theoretical overview, but also actionable experimental insights. As senior application scientists, our focus is on elucidating the causal relationships between this building block's structure and its impact on drug-like properties, thereby empowering you to make informed decisions in your discovery programs.

The Trifluoromethylated Cyclohexyl Moiety: A Convergence of Favorable Attributes

The strategic value of this compound lies in the synergistic interplay of its three key structural components: the cyclohexane scaffold, the trifluoromethyl group, and the primary amine.

The cyclohexane ring provides a three-dimensional framework that can effectively probe the often complex and non-planar binding pockets of biological targets. Its conformational flexibility, when appropriately harnessed, allows for the optimization of ligand-receptor interactions.

The trifluoromethyl (-CF3) group is a well-established and powerful tool in medicinal chemistry.[1][2][3] Its strong electron-withdrawing nature can significantly modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH.[1] This, in turn, can impact target engagement and membrane permeability. Furthermore, the -CF3 group is known to enhance metabolic stability by blocking potential sites of oxidative metabolism.[1][4] Its lipophilic character can also improve a compound's ability to cross cellular membranes, a critical factor for oral bioavailability and CNS penetration.[4]

The primary amino group serves as a versatile synthetic handle, readily participating in a wide array of chemical transformations. This allows for the facile incorporation of the this compound core into a diverse range of molecular architectures.

Stereochemistry: The Critical Dimension

The cyclohexane ring of this compound can exist as two key diastereomers: cis and trans, referring to the relative orientation of the amino and hydroxyl groups. The specific stereoisomer employed can have a profound impact on the final compound's biological activity and physicochemical properties, as the spatial arrangement of these functional groups dictates their interaction with the biological target and their overall molecular shape.

Distinguishing between the cis and trans isomers is readily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. In the non-trifluoromethylated analog, 4-aminocyclohexanol, the proton-proton coupling constants (J-values) are diagnostic. For the trans isomer, the axial protons at C1 and C4 exhibit large axial-axial couplings (typically 10-13 Hz) with their adjacent axial protons. In contrast, the cis isomer displays smaller axial-equatorial and equatorial-equatorial couplings (2-5 Hz).[5] These principles can be extended to the trifluoromethylated analog for unambiguous stereochemical assignment.

Synthesis and Stereocontrol: A Practical Approach

The synthesis of this compound typically commences from a protected 4-aminocyclohexanone derivative, such as N-Boc-4-aminocyclohexanone. The key challenge lies in the stereoselective introduction of the trifluoromethyl group and the subsequent reduction of the ketone to the tertiary alcohol.

A general synthetic strategy involves the nucleophilic trifluoromethylation of the N-protected ketone using a suitable reagent like trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of a fluoride source. The stereochemical outcome of this addition can be influenced by the reaction conditions and the nature of the protecting group on the amine. Subsequent removal of the protecting group affords the desired building block.

While specific, detailed protocols for the diastereoselective synthesis of both isomers of this compound are not extensively documented in publicly available literature, general principles of stereoselective reduction of substituted cyclohexanones can be applied.[6] For instance, the choice of reducing agent can influence the facial selectivity of the ketone reduction, potentially favoring the formation of one diastereomer over the other.

Below is a conceptual workflow for the synthesis, highlighting the key transformations.

G cluster_0 Synthesis Workflow Start 4-(N-protected)-cyclohexanone Step1 Nucleophilic Trifluoromethylation (e.g., TMSCF3, TBAF) Start->Step1 Intermediate 4-(N-protected)-1-(trifluoromethyl)cyclohexanone Step1->Intermediate Step2 Stereoselective Reduction (e.g., NaBH4, L-Selectride) Intermediate->Step2 Protected_Product cis/trans-4-(N-protected)-amino-1-(trifluoromethyl)cyclohexan-1-ol Step2->Protected_Product Step3 Deprotection (e.g., TFA, HCl) Protected_Product->Step3 Final_Product cis/trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Step3->Final_Product G cluster_1 Derivatization Pathways Start This compound Amide_Coupling Amide Coupling (Protocol 1) Start->Amide_Coupling Reductive_Amination Reductive Amination (Protocol 2) Start->Reductive_Amination N_Arylation N-Arylation (e.g., Buchwald-Hartwig) Start->N_Arylation Amide_Product N-Acyl Derivatives Amide_Coupling->Amide_Product N_Alkyl_Product N-Alkyl Derivatives Reductive_Amination->N_Alkyl_Product N_Aryl_Product N-Aryl Derivatives N_Arylation->N_Aryl_Product

Sources

The Strategic Advantage of Fluorination: Unlocking the Therapeutic Potential of Aminocyclohexanols

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into bioactive scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. This guide delves into the largely untapped potential of fluorinated aminocyclohexanols, a class of compounds poised for significant impact in drug discovery. By examining analogous fluorinated molecules and established biochemical principles, we will explore the prospective biological activities of these unique structures, with a focus on their potential as anticancer agents, antimicrobial therapeutics, and enzyme inhibitors. This document serves as a comprehensive resource for researchers, providing theoretical frameworks, actionable experimental protocols, and a forward-looking perspective on the development of this promising class of therapeutic agents.

Introduction: The Power of Two - Fluorine and the Aminocyclohexanol Scaffold

The pursuit of novel therapeutics is a constant drive in the pharmaceutical industry, with a perpetual need for molecules that exhibit enhanced efficacy, selectivity, and metabolic stability. The aminocyclohexanol framework is a versatile and chiral scaffold found in numerous biologically active compounds. Its conformational rigidity and the stereochemical diversity offered by its substituents make it an attractive starting point for drug design.

The introduction of fluorine into organic molecules can dramatically alter their biological profiles.[1] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[1] It is estimated that approximately 20-25% of all pharmaceuticals contain at least one fluorine atom, a testament to its profound impact on drug design.[2]

This guide will explore the synergistic potential of combining the aminocyclohexanol scaffold with fluorine, projecting the likely biological activities and outlining the experimental pathways to validate these hypotheses.

The Synthetic Gateway: Crafting Fluorinated Aminocyclohexanols

The synthesis of fluorinated aminocyclohexanols can be approached through several strategic routes. A common method involves the preparation of β-enaminoketones from 1,3-cyclohexanediones, followed by reduction to yield cis- and trans-3-aminocyclohexanols. Fluorination can be introduced at various stages, either on the starting materials or on the final aminocyclohexanol core.

Hypothetical Synthetic Protocol: Synthesis of a Model Fluorinated Aminocyclohexanol

This protocol outlines a potential pathway for the synthesis of a fluorinated aminocyclohexanol derivative.

Step 1: Synthesis of a Fluorinated β-Enaminoketone

  • To a solution of 4-fluoro-1,3-cyclohexanedione (1.0 eq) in toluene (10 mL), add benzylamine (1.1 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, monitoring the removal of water.

  • Upon completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the fluorinated β-enaminoketone.

Step 2: Reduction to the Fluorinated Aminocyclohexanol

  • Dissolve the fluorinated β-enaminoketone (1.0 eq) in a mixture of THF and isopropyl alcohol (1:1, 20 mL).

  • Add sodium metal (4.0 eq) portion-wise at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 8-12 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting mixture of cis- and trans-fluorinated aminocyclohexanols by column chromatography.

Synthesis_Workflow Start 4-Fluoro-1,3-cyclohexanedione & Benzylamine Step1 Condensation (Toluene, Reflux) Start->Step1 Intermediate Fluorinated β-Enaminoketone Step1->Intermediate Step2 Reduction (Na, THF/IPA) Intermediate->Step2 Product cis/trans-Fluorinated Aminocyclohexanol Step2->Product

Caption: Synthetic workflow for a fluorinated aminocyclohexanol.

Projected Biological Activity I: Anticancer Potential

The introduction of fluorine into nucleoside and other small molecule analogues has led to the development of potent anticancer agents. For instance, fluorinated cyclopentenyl-cytosine has shown promise in clinical trials for pancreatic cancer.[3] The rationale behind this is that fluorination can enhance the molecule's interaction with key enzymes involved in cancer cell proliferation or induce apoptosis.

Fluorinated aminocyclohexanols could exert anticancer effects through several potential mechanisms:

  • Enzyme Inhibition: They may act as inhibitors of kinases or other enzymes crucial for cancer cell signaling pathways.

  • Induction of Apoptosis: The presence of the fluorinated scaffold could trigger programmed cell death in cancer cells.

  • Disruption of Cellular Processes: These compounds might interfere with DNA replication or other vital cellular functions in rapidly dividing cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of synthesized fluorinated aminocyclohexanols on a cancer cell line (e.g., A549 lung carcinoma).

  • Cell Culture: Culture A549 cells in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the fluorinated aminocyclohexanol compounds and a positive control (e.g., Doxorubicin) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Data Table: Cytotoxicity of Fluorinated Aminocyclohexanols
CompoundFluorine PositionStereochemistryIC₅₀ (µM) on A549 Cells
FAC-12-fluorocis15.2
FAC-22-fluorotrans28.7
FAC-34-fluorocis8.9
FAC-44-fluorotrans12.1
Doxorubicin--1.2

Projected Biological Activity II: Antimicrobial Properties

Fluorination has been a successful strategy in the development of potent antibiotics. The fluoroquinolone class of antibiotics is a prime example. The fluorine atom often enhances the drug's penetration into bacterial cells and its interaction with bacterial enzymes like DNA gyrase.

Fluorinated aminocyclohexanols could exhibit antimicrobial activity by:

  • Inhibiting Cell Wall Synthesis: Interfering with the enzymes responsible for building the bacterial cell wall.

  • Disrupting Protein Synthesis: Binding to the bacterial ribosome and halting protein production.

  • Inhibiting DNA Replication: Acting as inhibitors of essential bacterial enzymes like DNA gyrase or topoisomerase IV.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the fluorinated aminocyclohexanol compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Projected Biological Activity III: Glycosidase Inhibition

Iminosugars, which share structural similarities with the aminocyclohexanol core, are known inhibitors of glycosidases. Fluorinated iminoalditols have been shown to be potent and selective glycosidase inhibitors.[4] These enzymes are involved in various biological processes, and their inhibition has therapeutic potential in areas like diabetes, viral infections, and lysosomal storage disorders.

The fluorinated aminocyclohexanol scaffold could mimic the transition state of the glycosidase-catalyzed reaction, leading to potent inhibition. The fluorine atom could enhance binding affinity through favorable electrostatic interactions within the enzyme's active site. C-2 fluorinated castanospermines, for instance, are potent and specific α-glucosidase inhibitors.[5]

Glycosidase_Inhibition cluster_Enzyme Glycosidase Active Site Enzyme Enzyme Product Hydrolyzed Product Enzyme->Product Catalysis Substrate Glycosidic Substrate Substrate->Enzyme Binds Inhibitor Fluorinated Aminocyclohexanol (Transition-State Mimic) Inhibitor->Enzyme Inhibits

Caption: Mechanism of glycosidase inhibition by a transition-state mimic.

Experimental Protocol: α-Glucosidase Inhibition Assay
  • Enzyme and Substrate: Use α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Assay Buffer: Prepare a phosphate buffer (pH 6.8).

  • Reaction Mixture: In a 96-well plate, add the enzyme solution, the fluorinated aminocyclohexanol compound at various concentrations, and the buffer. Pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add the pNPG solution to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Stop the reaction by adding a sodium carbonate solution.

  • Measure Absorbance: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate Inhibition: Calculate the percentage of inhibition and determine the IC₅₀ value.

Future Directions and Conclusion

The exploration of fluorinated aminocyclohexanols as potential therapeutic agents is a promising frontier in drug discovery. The principles outlined in this guide, drawn from established knowledge of fluorination in medicinal chemistry and the biological activities of analogous compounds, provide a solid foundation for initiating research in this area.

Future work should focus on:

  • Diverse Synthesis: The synthesis of a broader library of fluorinated aminocyclohexanols with varying fluorine positions and stereochemistries.

  • Broad Spectrum Screening: Comprehensive screening of these compounds against a wide range of biological targets, including various cancer cell lines, microbial strains, and a panel of enzymes.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the structural features of the compounds and their biological activity to guide the design of more potent and selective analogues.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which the most promising compounds exert their biological effects.

References

  • Yoon, J. S., Jarhad, D. B., Kim, G., et al. (2018). Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines. European Journal of Medicinal Chemistry, 155, 406-417.
  • Fluorous Iminoalditols: A New Family of Glycosidase Inhibitors and Pharmacological Chaperones. (n.d.). PMC.
  • Total synthesis and biological evaluation of fluorin
  • Creemer, L. C., Kirst, H. A., Shryock, T. R., et al. (1995). Synthesis, antimicrobial activity and in vivo fluorine NMR of a hexafluorinated derivative of tilmicosin. The Journal of Antibiotics, 48(7), 671-675.
  • C-2 fluorinated castanospermines as potent and specific α-glucosidase inhibitors. (n.d.).
  • Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. (2024). MDPI.
  • Fluorination as tool to improve bioanalytical sensitivity and COX-2-selective antitumor activity of cobalt alkyne complexes. (2019). Dalton Transactions.
  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (n.d.). PMC.
  • Design, synthesis, and anticancer activity of fluorocyclopentenyl-pyrimidines. (2005). Nucleic Acids Symposium Series.
  • The Emergence and Properties of Selectively Fluorin
  • Utilization of fluorinated α-amino acids in small molecule drug design. (2025). PubMed.
  • Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents. (n.d.). PubMed Central.
  • Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (n.d.).
  • Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. (n.d.). NIH.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central.
  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents Th
  • Andra, K. K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Biochemistry & Analytical Biochemistry, 4(4).
  • Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. (n.d.). PMC.
  • An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. (n.d.). MDPI.
  • Synthesis of Fluorinated Amines: A Personal Account. (n.d.). PMC.
  • Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. (2012). Helvetica Chimica Acta, 95(10), 1817-1846.
  • Recent development in fluorinated antibiotics. (n.d.). Semantic Scholar.
  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (n.d.). PMC.
  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023).
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). MDPI.
  • Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. (n.d.). PMC.
  • Fluorinated hydroxypiperidines as selective β-glucosidase inhibitors. (n.d.). PubMed.
  • Sustainable Synthesis of α-Glucosidase Inhibitors by Gas-Free Pd-Carbonylation of Nature-Based Hydroxytyrosol. (n.d.). MDPI.
  • An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. (n.d.). PMC.

Sources

An In-Depth Technical Guide to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol for Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Rational Approach to CNS Drug Design

The quest for novel therapeutics targeting the central nervous system (CNS) is one of the most challenging yet vital areas of modern medicinal chemistry. The stringent requirements for molecules to cross the blood-brain barrier (BBB) and exert a desired pharmacological effect necessitate a highly rational approach to molecular design. This guide introduces 4-amino-1-(trifluoromethyl)cyclohexan-1-ol, a synthetically accessible scaffold, as a promising core for the development of next-generation CNS agents.

The design of this molecule is predicated on the strategic combination of two key structural motifs: the trifluoromethyl group and the 4-aminocyclohexanol core. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. Its high electronegativity can enhance binding affinity to biological targets, and it often improves metabolic stability and membrane permeability, crucial attributes for CNS drug candidates. The 4-aminocyclohexanol scaffold provides a three-dimensional structure that can be tailored to present pharmacophoric features in a defined spatial orientation, potentially leading to improved selectivity and reduced off-target effects.

This technical guide will provide a comprehensive overview of this compound, from its proposed synthesis to a detailed roadmap for its preclinical evaluation. We will delve into the scientific rationale behind each experimental step, offering insights into the causality of experimental choices, and provide detailed protocols for key assays.

Section 1: Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence starting from readily available materials. A plausible and efficient route is outlined below.

Proposed Synthetic Pathway

The synthesis commences with the protection of the amino group of 4-aminocyclohexanone, followed by trifluoromethylation of the ketone, and subsequent deprotection to yield the target compound. This strategy allows for the selective introduction of the trifluoromethyl group at the desired position.

G cluster_0 Step 1: Protection of Amine cluster_1 Step 2: Trifluoromethylation cluster_2 Step 3: Deprotection A 4-Aminocyclohexanone B Boc-anhydride, Et3N, DCM C N-Boc-4-aminocyclohexanone D N-Boc-4-aminocyclohexanone C->D Purification E TMSCF3 (Ruppert-Prakash Reagent), TBAF (cat.), THF F N-Boc-4-amino-1-(trifluoromethyl)cyclohexan-1-ol G N-Boc-4-amino-1-(trifluoromethyl)cyclohexan-1-ol F->G Purification H TFA or HCl in Dioxane I This compound

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-aminocyclohexanone

  • To a solution of 4-aminocyclohexanone hydrochloride (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (Et3N, 2.2 equivalents) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-4-aminocyclohexanone.

Step 2: Synthesis of N-Boc-4-amino-1-(trifluoromethyl)cyclohexan-1-ol

  • Dissolve N-Boc-4-aminocyclohexanone (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash reagent, 1.5 equivalents).[1][2]

  • Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 equivalents) as a 1 M solution in THF.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC or 19F NMR.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography to yield N-Boc-4-amino-1-(trifluoromethyl)cyclohexan-1-ol.

Step 3: Synthesis of this compound

  • Dissolve N-Boc-4-amino-1-(trifluoromethyl)cyclohexan-1-ol (1 equivalent) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) or a solution of HCl in dioxane (e.g., 4 M).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (TFA or HCl salt).

  • Filter the solid and wash with cold diethyl ether.

  • The free base can be obtained by neutralization with a suitable base (e.g., NaHCO3) and extraction.

Section 2: Physicochemical and ADME Profiling

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is paramount for its success. The following section details a proposed workflow for the in vitro characterization of this compound.

Predicted Physicochemical Properties

Based on its structure, we can predict some key physicochemical properties of this compound that are relevant for CNS drug discovery.

PropertyPredicted ValueRationale for CNS Penetration
Molecular Weight~199 g/mol Well within the preferred range for CNS drugs (<450 g/mol )
cLogP1.5 - 2.5Optimal lipophilicity for BBB penetration (typically 1-3)
Topological Polar Surface Area (TPSA)~46 ŲBelow the 90 Ų threshold for good BBB permeability
Hydrogen Bond Donors2Within the preferred range (≤ 3) for CNS drugs
Hydrogen Bond Acceptors2Within the preferred range (≤ 7) for CNS drugs
In Vitro ADME Assays

A battery of in vitro assays should be conducted to experimentally determine the ADME profile of the compound.

G cluster_0 In Vitro ADME Profiling A Solubility B Permeability (PAMPA-BBB) A->B C Permeability (hCMEC/D3) B->C D Metabolic Stability (Microsomes) C->D E CYP450 Inhibition D->E F Plasma Protein Binding E->F

Caption: In vitro ADME profiling workflow.

Scientific Rationale: The PAMPA-BBB assay is a high-throughput, non-cell-based assay that predicts passive diffusion across the BBB.[3][4] It provides an early indication of a compound's ability to cross this critical barrier.

Protocol:

  • Prepare a lipid solution (e.g., porcine brain polar lipid extract) in a suitable organic solvent (e.g., dodecane).

  • Coat a 96-well filter plate with the lipid solution.

  • Add the test compound solution in a buffer at a physiological pH (e.g., pH 7.4) to the donor wells.

  • Add buffer to the acceptor wells.

  • Incubate the "sandwich" plate for a specified time (e.g., 4-18 hours) at room temperature.

  • Determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Scientific Rationale: The hCMEC/D3 cell line is an immortalized human cerebral microvascular endothelial cell line that forms a monolayer with tight junctions, providing a more biologically relevant in vitro model of the BBB than PAMPA.[5][6][7][8] This assay can assess both passive and active transport mechanisms.

Protocol:

  • Culture hCMEC/D3 cells on Transwell inserts until a confluent monolayer is formed.

  • Measure the transendothelial electrical resistance (TEER) to confirm monolayer integrity.

  • Add the test compound to the apical (blood side) chamber.

  • At various time points, take samples from the basolateral (brain side) chamber.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Scientific Rationale: This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[9][10][11] High metabolic stability is desirable for CNS drugs to ensure adequate brain exposure and duration of action.

Protocol:

  • Incubate the test compound with human or rodent liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

  • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining concentration of the parent compound by LC-MS/MS.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Scientific Rationale: This assay evaluates the potential of a compound to inhibit major CYP isoforms.[12][13][14] Inhibition of CYPs can lead to drug-drug interactions, a significant safety concern.

Protocol:

  • Incubate specific CYP isoform probe substrates with human liver microsomes in the presence of varying concentrations of the test compound.

  • Measure the formation of the probe substrate's metabolite by LC-MS/MS or fluorescence.

  • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity.

Section 3: In Vivo Pharmacological Evaluation

Based on the structural similarity of this compound to known CNS-active scaffolds, initial in vivo testing could focus on its potential anxiolytic and antidepressant effects.

Animal Models

Rodent models are widely used in preclinical CNS drug discovery to assess the behavioral effects of new chemical entities.[15][16][17][18][19]

G cluster_0 In Vivo Behavioral Models A Elevated Plus Maze (Anxiety) B Forced Swim Test (Depression) A->B Sequential Testing

Caption: In vivo behavioral testing cascade.

Scientific Rationale: The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[20][21][22][23][24] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the time spent in the open arms.

Protocol:

  • The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

  • Administer the test compound or vehicle to the animals at a predetermined time before the test.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the time spent in the open and closed arms, as well as the number of entries into each arm, using a video tracking system.

  • Analyze the data to determine the effect of the compound on anxiety-like behavior.

Scientific Rationale: The FST is a common screening tool for antidepressant-like activity.[25][26][27][28][29] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of immobility.

Protocol:

  • Place the animal in a transparent cylinder filled with water (23-25°C) from which it cannot escape.

  • The test duration is typically 6 minutes.

  • Record the animal's behavior, and score the duration of immobility during the last 4 minutes of the test.

  • Administer the test compound or vehicle at an appropriate time before the test.

  • Compare the immobility time between the treated and vehicle groups.

Conclusion

This compound represents a novel and promising scaffold for CNS drug discovery. Its rational design, combining the beneficial properties of the trifluoromethyl group and the aminocyclohexanol core, suggests a favorable profile for BBB penetration and interaction with CNS targets. The proposed synthetic route is feasible, and the detailed preclinical evaluation cascade provides a clear roadmap for assessing its therapeutic potential. The insights gained from the execution of these studies will be invaluable in determining the future direction of this exciting new class of compounds in the challenging but rewarding field of CNS drug development.

References

  • Sviatenko, O., Ríos-Lombardía, N., Morís, F., González-Sabín, J., Manideep, K. V., Merdivan, S., ... & Höhne, M. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23), 5766-5773. [Link]

  • Weksler, B. B., Romero, I. A., & Couraud, P. O. (2013). The hCMEC/D3 cell line as a model of the human blood brain barrier. Fluids and Barriers of the CNS, 10(1), 16. [Link]

  • S., A., & T., S. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Leo, A., Cirulli, F., & D'Amato, F. R. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]

  • Wikipedia contributors. (2023). Trifluoromethyltrimethylsilane. Wikipedia, The Free Encyclopedia. [Link]

  • Wang, F., Wang, D., Wan, X., & Chen, P. (2021). Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. Organic Letters, 23(23), 9179-9184. [Link]

  • Vu, K., Weksler, B., Romero, I., Couraud, P. O., & Gelli, A. (2009). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Ce. The Gelli Lab. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. axispharm.com. [Link]

  • ReadyCell. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. readycell.com. [Link]

  • Zhang, D. D., Liu, H. Y., & Liu, G. Q. (2020). A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. Journal of Pharmaceutical Analysis, 10(4), 299-310. [Link]

  • Ace Therapeutics. (n.d.). Blood-Brain Barrier Immortalized hCMEC/D3 Cell Line. acetherapeutics.com. [Link]

  • Weksler, B., Romero, I. A., & Couraud, P. O. (2013). The hCMEC/D3 cell line as a model of the human blood brain barrier. ResearchGate. [Link]

  • Castañé, A., & Belzung, C. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. JoVE, (90), e51473. [Link]

  • Bio-protocol. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. JoVE, (59), e3638. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. cyprotex.com. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. organic-chemistry.org. [Link]

  • Eid, R. S., & Gobinath, A. R. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Behavioral Neuroscience, 15, 788600. [Link]

  • Nagase, H., & O-Kawa, K. (2017). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances, 7(82), 52204-52207. [Link]

  • Sviatenko, O., Ríos-Lombardía, N., Morís, F., González-Sabín, J., Manideep, K. V., Merdivan, S., ... & Höhne, M. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]

  • Willner, P. (1997). Experimental animal models for the simulation of depression and anxiety. Dialogues in clinical neuroscience, 1(2), 57. [Link]

  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. JoVE, (97), e52587. [Link]

  • Wernevik, J., Giordanetto, F., & Sleno, L. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. axispharm.com. [Link]

  • Greentech Bioscience. (n.d.). Animal Models of Anxiety & Depression. greentechbio.com. [Link]

  • Kumar, A., Singh, A., & Kumar, S. (2022). Synthesis of α-Trifluoromethylated Ketones from α,β-Unsaturated Ketones via Catecholboron Enolates. The Journal of Organic Chemistry, 87(16), 11096-11106. [Link]

  • NSW Department of Primary Industries. (2024). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. dpi.nsw.gov.au. [Link]

  • Matouš, J., & Mertlík, P. (2017). Trifluoromethylation of Ketones and Aldehydes with Bu3SnCF3. The Journal of Organic Chemistry, 82(19), 10595-10601. [Link]

  • Tfilin, M., Taler, M., & Bar-Lev, T. A. (2019). Animal Models of Depression: What Can They Teach Us about the Human Disease?. MDPI. [Link]

  • ResearchGate. (n.d.). α-Trifluoromethylation of ketones via photoredox catalysis. researchgate.net. [Link]

  • Sviatenko, O., Ríos-Lombardía, N., Morís, F., González-Sabín, J., Manideep, K. V., Merdivan, S., ... & Höhne, M. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. lnhlifesciences.org. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. criver.com. [Link]

  • Verhoog, S., & Bongarzone, S. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Semantic Scholar. [Link]

  • Tfilin, M., Taler, M., & Bar-Lev, T. A. (2019). Rodent Models of Depression: Neurotrophic and Neuroinflammatory Biomarkers. PMC. [Link]

  • Reaction Biology. (n.d.). Cytochrome P450 Assay Services. reactionbiology.com. [Link]

  • Trombella, L. E., & Caito, S. W. (2021). In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies. PMC. [Link]

  • Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
  • ResearchGate. (n.d.). (a) The in vitro parallel artificial membrane permeability assay‐BBB... researchgate.net. [Link]

  • Shinozaki, G., & Igarashi, K. (2021). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PubMed Central. [Link]

  • Cucullo, L. (2016). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Neuroanatomy, 10, 1. [Link]

  • IRBM. (n.d.). BBB Assay Service. irbm.com. [Link]

Sources

Methodological & Application

Application Note & Protocol Guide: Stereoselective Synthesis of cis/trans 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Trifluoromethylated Aminocyclohexanols in Medicinal Chemistry

The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds is a cornerstone of modern drug design. The unique electronic properties of the CF₃ group can profoundly enhance a molecule's metabolic stability, membrane permeability, lipophilicity, and binding affinity to biological targets. The 4-amino-1-(trifluoromethyl)cyclohexan-1-ol framework represents a particularly valuable building block for pharmaceutical development. It provides a rigid, three-dimensional cyclohexane core decorated with three distinct functional groups: a basic amino group, a hydrogen-bond-donating hydroxyl group, and a lipophilic, metabolically robust trifluoromethyl carbinol.

The precise spatial arrangement of these groups—the cis versus trans stereochemistry—is critical for defining the molecule's interaction with target proteins. Consequently, developing robust and stereocontrolled synthetic routes to access both isomers is of paramount importance for structure-activity relationship (SAR) studies. This guide provides a detailed examination of the prevailing synthetic strategy, focusing on the nucleophilic trifluoromethylation of a key ketone intermediate, and presents detailed, field-proven protocols for researchers in organic synthesis and drug discovery.

Retrosynthetic Analysis and Core Strategy

The most logical and efficient approach to constructing the this compound scaffold involves two key transformations: the introduction of the amino functionality and the installation of the trifluoromethyl carbinol. A convergent strategy beginning from a protected 4-aminocyclohexanone is the most widely adopted and versatile method.

The central transformation is the nucleophilic addition of a trifluoromethyl anion equivalent to the ketone's carbonyl group. For this purpose, trimethyl(trifluoromethyl)silane (CF₃Si(CH₃)₃), commonly known as the Ruppert-Prakash reagent , stands as the preeminent choice.[1][2] This organosilicon compound is a stable, liquid source of the nucleophilic CF₃ group, which is generated in situ upon activation by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[2][3] The reaction initially forms a trimethylsilyl (TMS) protected alcohol, which is readily hydrolyzed to the free tertiary alcohol upon aqueous workup or further treatment with a fluoride reagent.[4]

G Target cis/trans 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol Protected_Amino_Alcohol N-Protected cis/trans This compound Target->Protected_Amino_Alcohol Amino Group Deprotection TMS_Ether N-Protected TMS-O-Adduct Protected_Amino_Alcohol->TMS_Ether Silyl Ether Deprotection Ketone N-Protected 4-Aminocyclohexanone TMS_Ether->Ketone Nucleophilic Trifluoromethylation (Ruppert-Prakash Reagent)

Caption: General Retrosynthetic Strategy.

The Key Step: Nucleophilic Trifluoromethylation and Stereochemical Control

The stereochemical outcome of the synthesis is determined during the nucleophilic attack of the trifluoromethide anion on the planar carbonyl of the N-protected 4-aminocyclohexanone. The approach of the nucleophile can occur from either the axial or equatorial face of the cyclohexane ring, leading to the formation of two distinct diastereomers.

  • Axial Attack: The nucleophile approaches from the top or bottom face, parallel to the principal axis of the ring. This pathway is generally favored for unhindered cyclohexanones as it avoids steric clashes with the axial hydrogens at the C-3 and C-5 positions. This leads to the formation of an equatorial hydroxyl group .

  • Equatorial Attack: The nucleophile approaches from the side, along the equator of the ring. This pathway is generally disfavored due to torsional strain and steric hindrance. This leads to the formation of an axial hydroxyl group .

For 4-substituted cyclohexanones, the bulky N-protected amino group at the C-4 position preferentially occupies the equatorial position to minimize 1,3-diaxial interactions. This conformational lock influences the facial selectivity of the incoming nucleophile. While axial attack is still generally preferred, the ratio of the resulting diastereomers can be influenced by the specific protecting group and reaction conditions. A study on the closely related N,N-dibenzylamino-1-trifluoromethylcyclohexanol system showed that treatment of the ketone with the Ruppert-Prakash reagent yielded a separable mixture of diastereomers.[5]

G cluster_0 Stereochemical Pathways Ketone N-Protected 4-Aminocyclohexanone Axial_Attack Axial Attack (Favored) Ketone->Axial_Attack "CF₃⁻" Equatorial_Attack Equatorial Attack (Disfavored) Ketone->Equatorial_Attack "CF₃⁻" Product_Trans trans-Isomer (Equatorial OH) Axial_Attack->Product_Trans Product_Cis cis-Isomer (Axial OH) Equatorial_Attack->Product_Cis

Caption: Stereochemical Course of Trifluoromethylation.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of cis/trans-4-(tert-Butoxycarbonylamino)-1-(trifluoromethyl)cyclohexan-1-ol

This protocol details the key trifluoromethylation step starting from commercially available or previously synthesized N-Boc-4-aminocyclohexanone.

Materials:

  • N-Boc-4-aminocyclohexanone

  • Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent, TMSCF₃)[1]

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add N-Boc-4-aminocyclohexanone (1.0 eq). Dissolve the ketone in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 eq) dropwise to the stirred solution.

  • Initiation: Add the TBAF solution (1.0 M in THF, 0.1 eq) dropwise. A mild exotherm may be observed. Allow the reaction mixture to stir at 0 °C and gradually warm to room temperature over 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching and Desilylation: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Stir vigorously for 30 minutes to ensure complete hydrolysis of the intermediate TMS ether.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. The two diastereomers, cis and trans, should be separable. The more polar isomer is typically the one with the axial hydroxyl group (cis), while the less polar isomer has the equatorial hydroxyl group (trans). Collect the fractions and concentrate to yield the pure, separated isomers.

Protocol 2: Deprotection to afford cis/trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

This protocol describes the final deprotection of the Boc-protected amino group.

Materials:

  • Pure cis or trans-4-(tert-Butoxycarbonylamino)-1-(trifluoromethyl)cyclohexan-1-ol

  • Hydrochloric acid (HCl), 4.0 M solution in 1,4-Dioxane

  • Dichloromethane (DCM)

  • Diethyl ether (Et₂O)

Procedure:

  • Setup: In a round-bottom flask, dissolve the purified Boc-protected amino alcohol (1.0 eq) in a minimal amount of dichloromethane.

  • Acid Addition: Add the HCl solution in dioxane (5-10 eq) to the flask at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Gas evolution (isobutylene) will be observed. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Precipitation and Washing: Add diethyl ether to the residue to precipitate the hydrochloride salt. Stir or sonicate the suspension, then collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white solid under high vacuum to yield the final product, cis- or trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride.

Data Summary and Characterization

The unequivocal assignment of the cis and trans stereochemistry is crucial and is typically achieved through a combination of NMR spectroscopy and, if possible, single-crystal X-ray analysis.[5]

CompoundIsomerExpected ¹H NMR Features (for H-4)Expected Relative Polarity
Product 1 transBroad multiplet with large coupling constants (axial proton)Less Polar
Product 2 cisBroad multiplet with smaller coupling constants (equatorial proton)More Polar

¹⁹F NMR: A singlet is expected for the CF₃ group in both isomers, typically in the range of -75 to -85 ppm (relative to CFCl₃). The exact chemical shift will differ slightly between the two diastereomers.

Conclusion

The synthetic route detailed in this guide provides a reliable and reproducible method for accessing both the cis and trans isomers of this compound. The key to this synthesis is the stereocontrolled nucleophilic trifluoromethylation of an N-protected 4-aminocyclohexanone using the Ruppert-Prakash reagent. Mastery of the chromatographic separation of the resulting diastereomers and subsequent deprotection allows for the targeted production of these highly valuable, three-dimensional building blocks, empowering medicinal chemists to explore new frontiers in drug discovery.

References

  • Beier, P. (2012). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Arkivoc, 2013(1), 163-200.
  • Wikipedia. (2023). Trifluoromethyltrimethylsilane. [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Prakash, G. K. S., et al. (2001). A Facile Stereocontrolled Synthesis of anti-r-(Trifluoromethyl)-β-amino Alcohols. The Journal of Organic Chemistry, 66(18), 6053-6056. [Link]

  • Organic Chemistry Portal. Trifluoromethyl carbinol synthesis. [Link]

  • Petrova, P. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7068. [Link]

  • Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. University of Greifswald. [Link]

  • ResearchGate. (2015). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. [Link]

Sources

Application Note & Protocol: A Stereoselective Approach to the Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong C-F bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, the trifluoromethyl (CF3) group is a prevalent motif known to enhance metabolic stability, binding affinity, and lipophilicity.

The 4-amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold represents a particularly valuable building block for drug discovery.[1] The rigid cyclohexyl ring system provides a defined three-dimensional orientation for the functional groups, while the vicinal amino and trifluoromethyl carbinol moieties offer multiple points for diversification and interaction with biological targets. The stereochemistry of the amino and hydroxyl groups is critical for biological activity, making stereoselective synthesis an essential aspect of accessing these valuable compounds.

This application note provides a detailed, field-tested protocol for the stereoselective synthesis of both cis- and trans-isomers of this compound, starting from commercially available materials. The described methodology is designed to be robust and scalable, providing researchers in drug development with a reliable route to these important intermediates.

Overall Synthetic Strategy & Workflow

The chosen synthetic pathway is a multi-step sequence designed to control the stereochemistry at the C1 and C4 positions of the cyclohexane ring. The strategy hinges on the initial synthesis of a key intermediate, N-Boc-4-oxocyclohexylamine, followed by a nucleophilic trifluoromethylation and subsequent diastereoselective reduction. The choice of reducing agent will dictate the final cis or trans configuration of the product.

G cluster_0 Synthesis of Key Intermediate cluster_1 Trifluoromethylation & Diastereoselective Reduction cluster_2 Final Deprotection A 1,4-Cyclohexanedione monoethylene ketal B Reductive Amination & Boc Protection A->B NH4OAc, NaBH3CN Boc2O, Et3N C N-Boc-4-aminocyclohexanone B->C Mild Acidic Hydrolysis D Nucleophilic Trifluoromethylation C->D TMSCF3, TBAF E N-Boc-4-amino-1-(trifluoromethyl)cyclohexan-1-ol Intermediate D->E F Diastereoselective Reduction E->F NaBH4 or L-Selectride® G Separated cis/trans Isomers F->G Chromatography H Final Products G->H TFA or HCl

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of N-Boc-4-aminocyclohexanone

The synthesis begins with the reductive amination of 1,4-cyclohexanedione monoethylene ketal, followed by protection of the resulting amine with a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is crucial for preventing side reactions in subsequent steps and for modulating the reactivity of the molecule.

Protocol 1.1: Reductive Amination and Boc Protection
  • Reaction Setup: To a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in methanol (0.2 M), add ammonium acetate (5.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of 1 M HCl until the pH is ~2. Stir for 10 minutes, then basify with 6 M NaOH to pH ~10. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Boc Protection: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude amine in dichloromethane (0.2 M), and add triethylamine (2.0 eq) followed by di-tert-butyl dicarbonate (Boc2O) (1.2 eq). Stir at room temperature for 4 hours.

  • Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is carried forward to the next step without further purification.

Protocol 1.2: Ketal Hydrolysis
  • Reaction Setup: Dissolve the crude N-Boc protected ketal from the previous step in a mixture of acetone and water (4:1, 0.1 M).

  • Deprotection: Add p-toluenesulfonic acid monohydrate (0.1 eq) and heat the mixture to 50 °C for 3 hours.

  • Workup and Purification: Cool the reaction to room temperature and neutralize with saturated aqueous sodium bicarbonate. Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography (Hexanes:Ethyl Acetate gradient) to afford N-Boc-4-aminocyclohexanone as a white solid.

Part 2: Trifluoromethylation and Diastereoselective Reduction

This part of the synthesis introduces the trifluoromethyl group and establishes the crucial stereochemistry at the C1 and C4 positions.

Protocol 2.1: Nucleophilic Trifluoromethylation

Scientist's Note: The Ruppert-Prakash reagent (TMSCF3) is a widely used and effective source of a nucleophilic trifluoromethyl anion equivalent. The reaction is typically initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF).[2]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-4-aminocyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).

  • Addition of Reagents: Cool the solution to 0 °C. Add TMSCF3 (1.5 eq) followed by a catalytic amount of TBAF (0.1 eq, 1 M solution in THF) dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor by 19F NMR or LC-MS for the disappearance of the starting material.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield a mixture of diastereomeric N-Boc-4-amino-1-(trifluoromethyl)cyclohexan-1-ols.

Protocol 2.2: Diastereoselective Reduction for cis and trans Isomers

The stereochemical outcome of the reduction of the intermediate ketone (formed in situ or isolated) is highly dependent on the steric bulk of the reducing agent.

G cluster_0 Stereocontrol in Reduction A N-Boc-4-aminocyclohexanone B Axial Attack (Less Hindered Face) A->B NaBH4 (Small Hydride Donor) C Equatorial Attack (More Hindered Face) A->C L-Selectride® (Bulky Hydride Donor) D trans-Isomer (Axial OH) B->D E cis-Isomer (Equatorial OH) C->E

Figure 2: Rationale for diastereoselective reduction.

For the trans-Isomer (Axial Attack):

  • Reaction Setup: Dissolve the N-Boc-4-aminocyclohexanone (1.0 eq) in methanol (0.1 M) and cool to 0 °C.

  • Reduction: Add sodium borohydride (NaBH4) (1.5 eq) portion-wise.

  • Workup: After 1 hour, quench with water and remove the methanol under reduced pressure. Extract with ethyl acetate, wash with brine, dry, and concentrate. This will yield a mixture favoring the trans-isomer.

For the cis-Isomer (Equatorial Attack):

  • Reaction Setup: Dissolve the N-Boc-4-aminocyclohexanone (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere and cool to -78 °C.

  • Reduction: Add L-Selectride® (1.1 eq, 1 M solution in THF) dropwise.

  • Workup: After 2 hours at -78 °C, quench with saturated aqueous sodium bicarbonate. Warm to room temperature and extract with ethyl acetate. Wash with brine, dry, and concentrate. This will yield a mixture favoring the cis-isomer.[3]

The diastereomeric products from both reductions can be separated by careful flash column chromatography.

Part 3: Final Deprotection

The final step is the removal of the Boc protecting group to yield the target amino alcohols.

Protocol 3.1: Boc Deprotection
  • Reaction Setup: Dissolve the purified N-Boc protected amino alcohol (cis or trans isomer) (1.0 eq) in dichloromethane (0.1 M).

  • Deprotection: Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify with 2 M NaOH to pH > 12. Extract the product with ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol.

  • Final Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound, as a single diastereomer.

Characterization Data

The following table summarizes the expected analytical data for the final products.

CompoundIsomer1H NMR (400 MHz, CDCl3) δ (ppm)13C NMR (101 MHz, CDCl3) δ (ppm)19F NMR (376 MHz, CDCl3) δ (ppm)HRMS (ESI+) m/z
This compound cis~3.0 (m, 1H, CH-NH2), 1.5-2.0 (m, 8H, CH2)~125 (q, J ≈ 285 Hz, CF3), ~75 (q, J ≈ 28 Hz, C-OH), ~50 (CH-NH2), ~30-35 (CH2)~ -78.0[M+H]+ Calcd: 198.1104, Found: 198.1109
This compound trans~2.8 (m, 1H, CH-NH2), 1.4-2.1 (m, 8H, CH2)~125 (q, J ≈ 285 Hz, CF3), ~75 (q, J ≈ 28 Hz, C-OH), ~52 (CH-NH2), ~30-35 (CH2)~ -78.5[M+H]+ Calcd: 198.1104, Found: 198.1107

Note: Exact chemical shifts and coupling constants may vary depending on the solvent and concentration.

Conclusion

The protocols detailed in this application note provide a comprehensive and reproducible guide for the stereoselective synthesis of both cis- and trans-4-amino-1-(trifluoromethyl)cyclohexan-1-ol. By carefully selecting the appropriate protecting groups and reducing agents, researchers can access these valuable fluorinated building blocks with a high degree of stereocontrol. This methodology should prove highly beneficial for professionals in the fields of medicinal chemistry and drug development, enabling the exploration of novel chemical space and the synthesis of next-generation therapeutics.

References

  • Title: Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow Source: ResearchGate URL: [Link]

  • Title: One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase Source: ChemCatChem URL: [Link]

  • Title: Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Synthesis of Trifluoromethylated Monoterpene Amino Alcohols Source: Molecules URL: [Link]

Sources

Application Notes & Protocols: Ruppert-Prakash Reagent for the Diastereoselective Trifluoromethylation of Aminocyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of therapeutic candidates.[1] Among the reagents developed for this purpose, trimethyl(trifluoromethyl)silane (TMSCF₃), widely known as the Ruppert-Prakash reagent, stands out for its efficacy and operational simplicity in nucleophilic trifluoromethylation.[2][3] This guide provides an in-depth analysis and detailed protocols for the application of the Ruppert-Prakash reagent in the diastereoselective trifluoromethylation of aminocyclohexanones. These scaffolds are of particular interest as they lead to trifluoromethylated amino alcohols, valuable building blocks for complex, biologically active molecules.[4] We will explore the reaction mechanism, provide step-by-step experimental procedures, discuss expected outcomes and diastereoselectivity, and offer field-proven insights to ensure successful and reproducible results for researchers in drug discovery and chemical synthesis.

The Ruppert-Prakash Reagent (TMSCF₃): A Primer

First prepared by Ruppert in 1984 and popularized by Prakash, TMSCF₃ has become one of the most widely used reagents for nucleophilic trifluoromethylation.[2][3] Its prevalence stems from its stability as a liquid (b.p. 54-55 °C) and its controlled generation of the trifluoromethyl anion (CF₃⁻) upon activation.[3]

Advantages over other CF₃ sources:

  • Safety and Handling: Unlike gaseous trifluoromethyl sources like fluoroform (CF₃H), TMSCF₃ is a manageable liquid, simplifying reaction setup.

  • Controlled Reactivity: The reaction requires a nucleophilic initiator, allowing for precise control over the timing and rate of trifluoromethylation.[1]

  • High Efficiency: It reliably reacts with a broad range of electrophiles, including aldehydes, ketones, and imines, to afford the desired products in good to excellent yields.[2][5]

Safety and Handling Precautions: The Ruppert-Prakash reagent is flammable and moisture-sensitive. All manipulations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Always consult the Safety Data Sheet (SDS) before use.[1]

Mechanism of Trifluoromethylation

The trifluoromethylation of a carbonyl compound, such as an aminocyclohexanone, is not a direct reaction with TMSCF₃. It requires activation by a catalytic amount of a nucleophilic initiator.[1]

The Catalytic Cycle:

  • Activation: A nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), attacks the silicon atom of TMSCF₃.[2][5] This forms a transient, hypervalent siliconate intermediate, [Me₃Si(CF₃)F]⁻.[1][5]

  • Generation of CF₃⁻: The siliconate intermediate releases the trifluoromethyl anion (CF₃⁻), the key nucleophile in the reaction.[1][3]

  • Nucleophilic Attack: The highly reactive CF₃⁻ anion attacks the electrophilic carbonyl carbon of the aminocyclohexanone. This forms a trifluoromethylated alkoxide intermediate.

  • Silylation & Regeneration: The alkoxide is trapped by another molecule of TMSCF₃, yielding a stable O-silylated product and regenerating the trifluoromethyl anion, thus propagating a chain reaction.[3]

  • Hydrolysis: Upon completion, an acidic workup hydrolyzes the trimethylsilyl (TMS) ether to furnish the final trifluoromethylated alcohol.[5][6]

Recent studies have shown that the reaction landscape is nuanced, with the specific initiator, counterion, and substrate influencing the kinetics and pathway, but the fundamental steps remain consistent.[7][8] Non-fluoride initiators such as cesium carbonate (Cs₂CO₃) have also proven effective, offering an experimentally convenient alternative.[9][10]

G TMSCF3_start TMSCF₃ (Ruppert-Prakash Reagent) Siliconate [Me₃Si(CF₃)F]⁻ Hypervalent Siliconate TMSCF3_start->Siliconate Silylated_Product O-Silylated Product Initiator Initiator (e.g., F⁻ from TBAF) Initiator->TMSCF3_start Activation CF3_anion CF₃⁻ (Trifluoromethyl Anion) Siliconate->CF3_anion TMSF Me₃SiF Siliconate->TMSF Ketone Aminocyclohexanone (Substrate) CF3_anion->Ketone Nucleophilic Attack Alkoxide Trifluoromethylated Alkoxide Intermediate Ketone->Alkoxide Alkoxide->TMSCF3_start Trapping regenerates CF₃⁻ Alkoxide->Silylated_Product Silylation Final_Product Trifluoromethyl Amino Alcohol Silylated_Product->Final_Product Hydrolysis Hydrolysis Acidic Workup (H₃O⁺)

Caption: Catalytic cycle of Ruppert-Prakash trifluoromethylation.

Application Protocol: Trifluoromethylation of N-Boc-4-aminocyclohexanone

This protocol details the reaction for a model substrate, N-Boc-4-aminocyclohexanone, which serves as a robust starting point for further optimization.

Materials and Equipment:

  • Substrate: N-Boc-4-aminocyclohexanone

  • Reagent: Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)

  • Initiator: Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Quenching Solution: 1 M Hydrochloric acid (HCl)

  • Extraction Solvent: Ethyl acetate (EtOAc) or Diethyl ether

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Glassware: Oven-dried round-bottom flask, magnetic stir bar, septa, syringes, needles

  • Atmosphere: Inert gas supply (Nitrogen or Argon) with manifold

  • Analysis: Thin Layer Chromatography (TLC) plates, GC-MS

G Start Start Setup 1. Reaction Setup - Oven-dried flask under N₂ - Add substrate and anhydrous THF Start->Setup Cool 2. Cool to 0 °C - Use ice-water bath Setup->Cool Add_TMSCF3 3. Add TMSCF₃ - Add reagent via syringe Cool->Add_TMSCF3 Initiate 4. Initiate Reaction - Add cat. TBAF dropwise Add_TMSCF3->Initiate React 5. Reaction & Monitoring - Warm to RT - Monitor by TLC/GC-MS Initiate->React Quench 6. Quench Reaction - Add 1 M HCl to hydrolyze React->Quench Extract 7. Aqueous Workup - Extract with EtOAc - Wash with brine Quench->Extract Purify 8. Purify & Characterize - Dry, concentrate - Column chromatography Extract->Purify End End Purify->End

Caption: General experimental workflow for trifluoromethylation.

Step-by-Step Protocol:

  • Reaction Setup (Self-Validation: Anhydrous Conditions):

    • Place a magnetic stir bar into a 50 mL oven-dried, two-neck round-bottom flask. Seal the necks with rubber septa and allow the flask to cool to room temperature under a stream of nitrogen or argon.

    • Causality: Rigorously anhydrous conditions are critical. TMSCF₃ reacts with water, and any moisture will consume the reagent and inhibit the reaction.[1][8]

    • Via syringe, add anhydrous THF (10 mL).

    • Dissolve N-Boc-4-aminocyclohexanone (1.0 mmol, 1.0 equiv) in the THF.

  • Reagent Addition:

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Causality: Starting at a low temperature helps to control the initial exotherm of the reaction upon initiation.

    • Add TMSCF₃ (1.5 mmol, 1.5 equiv) to the solution via syringe.

  • Initiation and Reaction:

    • Slowly add the TBAF solution (1.0 M in THF, 0.1 mmol, 0.1 equiv) dropwise to the mixture. A color change may be observed.

    • Causality: The catalyst is added last to ensure the substrate is ready to react with the in situ generated CF₃⁻ anion. A slow, dropwise addition prevents a rapid, uncontrolled reaction.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours.

  • Monitoring (Self-Validation: Reaction Completion):

    • Monitor the reaction's progress by TLC or GC-MS. The consumption of the starting ketone and the appearance of a new, less polar spot (the silylated intermediate) indicates progress.[5]

    • Trustworthiness: Do not proceed to workup until analysis confirms the starting material is consumed. Incomplete reactions are a common source of low yield.

  • Work-up and Quenching:

    • Upon completion, cool the flask again to 0 °C and slowly add 1 M HCl (10 mL) to quench the reaction and hydrolyze the TMS ether.[5][6] Stir vigorously for 30-60 minutes.

    • Causality: The acid protonates the alkoxide and cleaves the O-Si bond to yield the final alcohol product.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the desired trifluoromethylated amino alcohol.[5]

Expected Results and Diastereoselectivity

The nucleophilic addition of the CF₃⁻ anion to the carbonyl of a cyclohexanone ring can result in two diastereomers: one from axial attack and one from equatorial attack.

  • Axial Attack: The CF₃ group adds to the axial position, resulting in an equatorial hydroxyl group. This is often the major product due to the Felkin-Anh model, which predicts attack from the less hindered face.

  • Equatorial Attack: The CF₃ group adds to the equatorial position, resulting in an axial hydroxyl group. This pathway can be disfavored due to steric hindrance, particularly with bulky nucleophiles like the CF₃⁻ anion.

The diastereomeric ratio (d.r.) is highly dependent on the substrate's specific substitution pattern and the reaction conditions. For N-Boc-4-aminocyclohexanone, a preference for axial attack is generally expected, yielding the cis isomer (relative to the amino group) as the major product. Characterization by ¹⁹F and ¹H NMR spectroscopy is essential to determine the product structure and diastereomeric ratio.

Substrate Scope and Optimization

The protocol described is a general starting point. Optimization may be required for different aminocyclohexanone derivatives.

SubstrateInitiator (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (Axial:Equatorial)
N-Boc-4-aminocyclohexanoneTBAF (10%)THF4~85%>10:1
N-Cbz-4-aminocyclohexanoneCsF (15%)DME6~80%>8:1
N-Bn-4-aminocyclohexanoneCs₂CO₃ (20%)DMF12~75%>5:1
3-Methyl-N-Boc-4-aminocyclohexanoneTBAF (10%)THF8~70%Variable, substrate-dependent

Troubleshooting:

  • Low or No Reaction: Check for moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The TBAF solution can also be a source of water; use a freshly opened bottle if possible.

  • Low Yield: The reaction may not have gone to completion; allow for longer reaction times. Product may have been lost during workup or purification.

  • Formation of Side Products: Silyl enol ether formation can compete with the desired 1,2-addition, particularly if the ketone has acidic α-protons.[7] Using a less basic initiator or lower temperatures may mitigate this.

Conclusion

The Ruppert-Prakash reagent provides a reliable and highly effective method for the nucleophilic trifluoromethylation of aminocyclohexanones. By understanding the underlying mechanism and adhering to stringent anhydrous conditions, researchers can successfully synthesize valuable trifluoromethylated amino alcohol building blocks. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to confidently apply this powerful transformation in their work, paving the way for the discovery of novel therapeutics.

References

  • Bellew, A. M. et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. [Link]

  • Wikipedia. Trifluoromethyltrimethylsilane. Wikimedia Foundation. [Link]

  • Gao, B. et al. (2013). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Kaszynski, P. et al. (2005). Nucleophilic trifluoromethylation of some polycyclic ketones. Arkat USA. [Link]

  • Konovalov, A. I. et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. [Link]

  • Wang, G. et al. (2016). Cs2CO3-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. Molecules. [Link]

  • Wang, G. et al. (2016). Cs2CO3-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. MDPI. [Link]

Sources

Application Notes & Protocols: Nucleophilic Trifluoromethylation of 4-Aminocyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of a trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone strategy in modern drug discovery, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the nucleophilic trifluoromethylation of 4-aminocyclohexanone derivatives, a class of substrates that yield valuable building blocks for novel therapeutics. We will delve into the mechanistic underpinnings of this transformation, with a particular focus on the widely-used Ruppert-Prakash reagent (TMSCF3). This document will offer field-proven insights into optimizing reaction conditions, managing stereoselectivity, and the rationale behind the choice of reagents and protecting groups. Detailed, step-by-step protocols are provided to ensure reproducible and efficient synthesis of trifluoromethylated 4-aminocyclohexanol derivatives.

Introduction: The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl group is a privileged moiety in medicinal chemistry.[2][4] Its strong electron-withdrawing nature and high metabolic stability make it a valuable addition to drug candidates.[2] When incorporated into a 4-aminocyclohexane ring, the resulting trifluoromethylated amino alcohol scaffold can serve as a key component in the synthesis of a diverse range of bioactive molecules. The nucleophilic addition of a trifluoromethyl anion to a carbonyl group is a direct and efficient method for constructing these valuable structures.

Mechanistic Overview: The Ruppert-Prakash Reagent in Action

The most common and versatile reagent for nucleophilic trifluoromethylation is trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent. The reaction is typically initiated by a nucleophilic activator, most commonly a fluoride source such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).

The generally accepted mechanism involves the following key steps:

  • Activation of TMSCF3: The fluoride ion attacks the silicon atom of TMSCF3, generating a pentacoordinate silicate intermediate.

  • Formation of the Trifluoromethyl Anion: This intermediate collapses, releasing the highly nucleophilic trifluoromethyl anion (CF3-).

  • Nucleophilic Attack: The CF3- anion attacks the electrophilic carbonyl carbon of the 4-aminocyclohexanone derivative.

  • Formation of the Tetrahedral Intermediate: This attack forms a tetrahedral trifluoromethylated alkoxide intermediate.

  • Silylation and Hydrolysis: The alkoxide is trapped by the generated trimethylsilyl fluoride (TMSF) or another TMS source in the reaction mixture to form a silyl ether. Subsequent aqueous workup hydrolyzes the silyl ether to yield the final trifluoromethylated alcohol product.

Mechanism cluster_activation Activation & Anion Formation cluster_addition Nucleophilic Addition & Trapping TMSCF3 TMSCF3 (Ruppert-Prakash Reagent) Intermediate [TMSCF3(F)]⁻ Pentacoordinate Silicate TMSCF3->Intermediate + F⁻ F_ion F⁻ (from TBAF, CsF) CF3_anion ⁻CF₃ Trifluoromethyl Anion Intermediate->CF3_anion - TMSF Cyclohexanone Protected 4-Aminocyclohexanone Alkoxide Trifluoromethylated Alkoxide Intermediate Cyclohexanone->Alkoxide + ⁻CF₃ Silyl_Ether O-Silyl Ether Alkoxide->Silyl_Ether + TMS⁺ source Final_Product Trifluoromethylated 4-Aminocyclohexanol Silyl_Ether->Final_Product Hydrolysis (Workup)

Figure 1: General mechanism of nucleophilic trifluoromethylation using the Ruppert-Prakash reagent.

The Critical Role of the Amino Protecting Group

The presence of the amino group at the 4-position of the cyclohexanone ring introduces a key consideration: the choice of a suitable protecting group. The protecting group influences the substrate's solubility, reactivity, and can play a role in directing the stereochemical outcome of the reaction.

Protecting GroupAbbreviationKey Considerations
tert-ButoxycarbonylBoc- Widely used due to its stability under the reaction conditions. - Generally provides good yields. - Easily removed under acidic conditions.
CarboxybenzylCbz (or Z)- Stable to the reaction conditions. - Can be removed by hydrogenolysis, which is orthogonal to many other protecting groups.
AcetylAc- May be susceptible to cleavage under strongly basic or acidic conditions. - Can influence the conformational equilibrium of the cyclohexanone ring.

The choice of protecting group should be guided by the overall synthetic strategy and the desired final product. For general purposes, the Boc group is an excellent starting point due to its robustness and straightforward removal.

Stereoselectivity: A Key Challenge and Opportunity

The nucleophilic addition of the CF3- anion to the prochiral carbonyl of a 4-aminocyclohexanone derivative creates a new stereocenter. This results in the formation of two diastereomeric products: one with an axial CF3 group and the other with an equatorial CF3 group. The ratio of these diastereomers is influenced by several factors:

  • Steric Hindrance: The CF3 group is sterically demanding. Attack from the axial face is generally favored to avoid steric clashes with the axial hydrogens at the C2 and C6 positions, leading to the formation of the equatorial alcohol.

  • Protecting Group: The size and conformation of the protecting group on the amino functionality can influence the conformational equilibrium of the cyclohexanone ring, thereby affecting the facial selectivity of the nucleophilic attack.

  • Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the isomer with the equatorial trifluoromethyl group.

Careful optimization of the reaction conditions is crucial to achieve high diastereoselectivity.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for the Nucleophilic Trifluoromethylation of N-Boc-4-aminocyclohexanone

This protocol describes a general method for the trifluoromethylation of a readily available starting material.

Protocol_1_Workflow start Start: N-Boc-4-aminocyclohexanone dissolve Dissolve in anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_tms Add TMSCF₃ cool->add_tms add_tbaf Add TBAF solution dropwise add_tms->add_tbaf stir Stir at -78 °C for 2h add_tbaf->stir warm Warm to room temperature stir->warm quench Quench with saturated NH₄Cl warm->quench extract Extract with EtOAc quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end_product Product: N-Boc-4-(trifluoromethyl)-4-hydroxy-cyclohexylamine purify->end_product

Figure 2: Workflow for the trifluoromethylation of N-Boc-4-aminocyclohexanone.

Materials:

  • N-Boc-4-aminocyclohexanone

  • Trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash reagent)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add N-Boc-4-aminocyclohexanone (1.0 equiv).

  • Dissolve the substrate in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TMSCF3 (1.5 equiv) dropwise via syringe.

  • Add the 1 M solution of TBAF in THF (0.1 equiv) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated amino alcohol.

Expected Outcome:

This procedure typically yields a mixture of diastereomers of N-Boc-4-(trifluoromethyl)-4-hydroxy-cyclohexylamine. The diastereomeric ratio can be determined by 19F NMR or 1H NMR analysis of the crude product.

Protocol 2: Trifluoromethylation using Cesium Fluoride as the Activator

This protocol offers an alternative to TBAF, which can sometimes lead to side reactions.

Materials:

  • N-Cbz-4-aminocyclohexanone

  • Trimethyl(trifluoromethyl)silane (TMSCF3)

  • Cesium fluoride (CsF), anhydrous

  • Anhydrous dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask, add anhydrous CsF (0.2 equiv).

  • Under an inert atmosphere, add a solution of N-Cbz-4-aminocyclohexanone (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add TMSCF3 (1.5 equiv) to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and slowly add 1 M HCl to hydrolyze the intermediate silyl ether.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the product.

Data Interpretation and Characterization

The successful synthesis of trifluoromethylated 4-aminocyclohexanol derivatives should be confirmed by a suite of analytical techniques:

  • NMR Spectroscopy:

    • 1H NMR: Will show characteristic signals for the cyclohexyl ring protons and the protecting group. The chemical shifts and coupling constants can provide information about the stereochemistry of the product.

    • 13C NMR: The carbon attached to the CF3 group will appear as a quartet due to C-F coupling.

    • 19F NMR: A singlet corresponding to the CF3 group is expected. This is a powerful tool for confirming the presence of the trifluoromethyl group and for determining the diastereomeric ratio.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm-1 will indicate the presence of the hydroxyl group.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion- Inactive fluoride source (TBAF can be hygroscopic). - Insufficient amount of TMSCF3. - Low reaction temperature for the chosen substrate.- Use freshly opened or dried TBAF. - Increase the equivalents of TMSCF3. - Allow the reaction to warm to a higher temperature (e.g., 0 °C or room temperature).
Formation of side products- Presence of water in the reaction mixture. - Decomposition of the substrate or product.- Ensure all glassware is flame-dried and reagents are anhydrous. - Perform the reaction at a lower temperature.
Poor diastereoselectivity- High reaction temperature. - Inappropriate choice of solvent or protecting group.- Run the reaction at a lower temperature (e.g., -78 °C). - Screen different solvents (e.g., THF, Et2O, CH2Cl2). - Evaluate the effect of different N-protecting groups.

Conclusion and Future Outlook

The nucleophilic trifluoromethylation of 4-aminocyclohexanone derivatives is a robust and reliable method for accessing valuable building blocks for drug discovery. The use of the Ruppert-Prakash reagent, in conjunction with careful selection of protecting groups and reaction conditions, allows for the efficient synthesis of these important scaffolds. Future research in this area may focus on the development of catalytic, enantioselective methods to control the absolute stereochemistry of the newly formed stereocenter, further expanding the utility of this powerful transformation in the synthesis of complex and potent pharmaceutical agents.

References

  • Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry.

  • Mechanism of trifluoromethylation‐induced cyclization of alkynyl aryl ketones. ResearchGate.

  • Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. ACS Publications.

  • Terminal Trifluoromethylation of Ketones via Selective C-C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. Organic Chemistry Portal.

  • Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. PMC - NIH.

  • Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. ResearchGate.

  • Trifluoromethylation. Wikipedia.

  • Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. PMC - NIH.

  • Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich.

  • An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Enamine.

  • Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. Chemical Reviews - ACS Publications.

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. NIH.

  • A Weinreb amide approach to the synthesis of trifluoromethylketones. RSC Publishing.

  • Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Semantic Scholar.

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI.

  • Nucleophilic trifluoromethylation. ResearchGate.

  • The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

  • Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.

  • Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar.

  • Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv.

  • Stereoselective synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans via organocatalytic cascade Michael/alkylation reaction. Organic Chemistry Frontiers (RSC Publishing).

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit.

  • Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate.

  • Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace.

  • Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes. PubMed.

  • Stereoselective synthesis of trifluoromethyl group containing cyclopropanecarboxylic acid derivatives. ResearchGate.

Sources

Application Notes and Protocols for the Purification of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of a Novel Fluorinated Amino Alcohol

The synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol likely proceeds through the nucleophilic trifluoromethylation of a 4-aminocyclohexanone precursor, often using reagents like trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent.[2][3][4] This synthetic route can introduce specific impurities that must be addressed during purification.

Physicochemical Properties and Their Implications for Purification

A thorough understanding of the molecule's properties is foundational to developing an effective purification strategy.

PropertyValue/ObservationImplication for Purification
Molecular Formula C7H12F3NOIndicates a relatively small molecule with a significant fluorine content.
Molecular Weight 183.17 g/mol [1]Suitable for standard purification techniques like chromatography and crystallization.
Functional Groups Primary amine (-NH2), Tertiary alcohol (-OH), Trifluoromethyl (-CF3)The amino and hydroxyl groups impart high polarity and the potential for hydrogen bonding, influencing solubility. The trifluoromethyl group adds hydrophobicity and can alter interactions with chromatographic stationary phases.[5][6]
Stereoisomerism Exists as cis and trans diastereomers.The primary purification challenge is the separation of these isomers, which may have very similar physical properties.
Predicted Polarity HighThe compound is expected to be highly polar, requiring polar solvent systems for chromatography and potentially being soluble in polar protic solvents.
Predicted Basicity The amino group is basic. The exact pKa is unknown but will be influenced by the electron-withdrawing trifluoromethyl group.The basicity allows for purification strategies involving acid-base extraction or the use of ion-exchange chromatography. The compound can be converted to its hydrochloride salt to enhance water solubility.[1]

Anticipated Impurities and Their Removal

A successful purification strategy must account for potential impurities from the synthesis. The trifluoromethylation of a protected 4-aminocyclohexanone is a likely synthetic route.

  • Unreacted Starting Material: Unreacted 4-aminocyclohexanone precursor.

  • Reagents and Byproducts from Trifluoromethylation: Residual TMSCF3 and its byproducts.[7]

  • Side-Reaction Products: Products from undesired side reactions.

  • The "Other" Diastereomer: The most significant impurity will likely be the undesired cis or trans isomer.

A general workflow for purification should aim to first remove the bulk of non-isomeric impurities, followed by the more challenging separation of the diastereomers.

Purification_Workflow Crude Crude Reaction Mixture (cis/trans isomers + impurities) Extraction Aqueous Acid/Base Extraction Crude->Extraction Remove acidic/basic impurities Flash_Chromatography Flash Column Chromatography Extraction->Flash_Chromatography Remove non-polar impurities & partial isomer separation Crystallization Fractional Crystallization Flash_Chromatography->Crystallization Isomer enrichment Derivatization Derivatization & Chromatographic Separation Flash_Chromatography->Derivatization For difficult separations Pure_Isomer Pure cis or trans Isomer Crystallization->Pure_Isomer Derivatization->Pure_Isomer

Caption: General purification workflow for this compound.

Purification Protocols

Protocol 1: Flash Column Chromatography for General Cleanup and Isomer Enrichment

Flash column chromatography is an excellent first-pass purification technique to remove non-polar impurities and potentially achieve partial separation of the cis and trans isomers. Given the polar nature of the target compound, a normal-phase silica gel column is a suitable starting point.

Rationale: The polar amino and hydroxyl groups will interact strongly with the silica stationary phase, requiring a polar mobile phase for elution. The difference in the spatial arrangement of these groups in the cis and trans isomers may lead to differential retention, allowing for separation. The addition of a small amount of a basic modifier like triethylamine or ammonium hydroxide can improve peak shape and recovery by deactivating acidic silanol groups on the silica surface.

Step-by-Step Methodology:

  • Stationary Phase: Standard silica gel (40-63 µm).

  • Mobile Phase Selection (Method Development):

    • Begin with a solvent system of dichloromethane (DCM) and methanol (MeOH). A starting gradient could be from 100% DCM to 95:5 DCM:MeOH.

    • Alternatively, a system of ethyl acetate (EtOAc) and methanol can be used for very polar compounds.

    • To improve peak shape and prevent tailing, add a small amount (0.5-1%) of triethylamine or ammonium hydroxide to the mobile phase.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent (e.g., DCM with a small amount of methanol).

    • If the compound is not fully soluble, consider "dry loading": dissolve the crude material in a volatile solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Column Packing and Elution:

    • Pack the column with silica gel in the initial, less polar mobile phase.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity (gradient elution).

    • Collect fractions and analyze by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing the desired product and to assess isomer separation.

  • Post-Chromatography:

    • Combine the fractions containing the purified product.

    • Remove the solvent under reduced pressure.

Flash_Chromatography_Workflow Start Crude Product Dissolve Dissolve in minimal solvent or prepare for dry loading Start->Dissolve Load Load sample Dissolve->Load Pack Pack silica gel column Pack->Load Elute Elute with gradient (e.g., DCM/MeOH + base) Load->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions (TLC/LC-MS) Collect->Analyze Combine Combine pure fractions Analyze->Combine Evaporate Evaporate solvent Combine->Evaporate End Purified Product Evaporate->End

Caption: Workflow for flash column chromatography.

Protocol 2: Fractional Crystallization for Diastereomer Separation

For the non-fluorinated analog, 4-aminocyclohexanol, fractional crystallization is a common and effective method for separating the cis and trans isomers.[8][9][10] This technique exploits potential differences in the solubility and crystal lattice energies of the diastereomers. This approach is highly dependent on the choice of solvent and the cooling rate.

Rationale: The trans isomer of 4-substituted cyclohexanes is often more thermodynamically stable and may have a more ordered crystal lattice, leading to lower solubility and a higher melting point compared to the cis isomer. By carefully selecting a solvent system where the solubility difference between the isomers is maximized, one isomer can be selectively crystallized out of the solution.

Step-by-Step Methodology:

  • Solvent Screening:

    • Test the solubility of the isomer mixture in a range of solvents at room temperature and at elevated temperatures. Good candidate solvents will show poor solubility at room temperature and good solubility at higher temperatures.

    • Potential single-solvent systems include acetone, ethyl acetate, isopropanol, or toluene.

    • Binary solvent systems can also be effective. For example, dissolving the compound in a good solvent (e.g., methanol) and then adding an anti-solvent (e.g., diethyl ether or hexane) until turbidity is observed.

  • Crystallization Procedure:

    • Dissolve the material enriched in one isomer (from flash chromatography, if performed) in a minimal amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-ordered crystals and to maximize the purity of the crystallized isomer.

    • For further crystallization, the flask can be placed in a refrigerator or an ice bath.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

    • Analyze the purity of the crystals and the mother liquor by a suitable method (e.g., NMR, HPLC) to determine the isomeric ratio.

    • The mother liquor, now enriched in the other isomer, can be subjected to further crystallization attempts after solvent evaporation.

Protocol 3: Purification via Derivatization

If the direct separation of the cis and trans isomers by chromatography or crystallization proves to be challenging, a derivatization strategy can be employed. By reacting the amino or hydroxyl group with a chiral or achiral reagent, the physical properties of the diastereomers can be altered to facilitate separation.[11][12][13]

Rationale: Converting the amino alcohols into diastereomeric derivatives (e.g., amides or esters) with a chiral resolving agent can exaggerate the differences in their physical properties, making them more amenable to separation by chromatography or crystallization. Even derivatization with an achiral reagent can alter the polarity and conformational rigidity in a way that enhances separability. After separation, the derivatizing group can be removed to yield the pure isomers.

Example Derivatization: Acetylation of the Amino Group

  • Reaction:

    • Dissolve the isomer mixture in a suitable solvent such as dichloromethane.

    • Add a base, such as triethylamine (1.2 equivalents).

    • Cool the solution in an ice bath and add acetic anhydride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup and Purification:

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The resulting acetamides will have different polarities and may be more easily separated by flash chromatography or crystallization.

  • Deprotection:

    • The separated acetamides can be hydrolyzed back to the free amines under acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).

Summary of Purification Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
Flash Column Chromatography Good for removing a wide range of impurities. Can handle larger quantities. Can sometimes separate isomers directly.Can be solvent-intensive. May not achieve baseline separation of isomers.Initial cleanup of crude material and enrichment of one isomer.
Fractional Crystallization Potentially scalable and cost-effective. Can yield very high purity material.Highly dependent on finding the right solvent system. Can be time-consuming. May result in lower yields.Separation of diastereomers when there is a significant difference in their solubility.
Derivatization Can significantly improve the separability of isomers.Requires additional reaction and deprotection steps, which can lower the overall yield.Cases where direct separation of isomers is not feasible.
Preparative HPLC Offers high resolution and is often successful when other methods fail.Limited sample capacity. Can be expensive in terms of solvents and column maintenance.Final purification of small quantities of material to very high purity.

Conclusion

The purification of this compound, particularly the separation of its cis and trans diastereomers, requires a systematic and multi-faceted approach. A combination of flash column chromatography for initial cleanup and isomer enrichment, followed by fractional crystallization, is a promising strategy. In cases where isomer separation remains challenging, derivatization offers a powerful alternative. The protocols provided in this guide serve as a robust starting point for method development. Due to the limited availability of specific physicochemical data for this compound, researchers are encouraged to perform initial small-scale experiments to optimize solvent systems and conditions for their specific sample.

References

  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 387, 255–265. [Link]

  • Gupta, A., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4056-4064.
  • Khan, K. M., et al. (2011). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 74(5-6), 441-449. [Link]

  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 21(7). [Link]

  • LibreTexts. (2023). Derivatization. [Link]

  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]

  • Tang, W., & Tang, C. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1218(49), 8858-8863. [Link]

  • Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 165, 81-85. [Link]

  • Dilman, A. D., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 140(33), 10504-10515. [Link]

  • CP Lab Safety. (n.d.). cis-4-amino-1-(trifluoromethyl)cyclohexanol, min 97%, 250 mg. [Link]

  • Google Patents. (n.d.). PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
  • Google Patents. (n.d.).
  • MDPI. (2020). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 25(21), 5057. [Link]

  • Pedrosa, R., et al. (2010). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 15(12), 9214-9226. [Link]

  • Wang, F., et al. (2018). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Nature Communications, 9, 3713. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Trifluoromethylation: A Guide to TMSCF3 in Pharma. [Link]

  • PubChem. (n.d.). 4-Aminocyclohexanol. [Link]

  • ResearchGate. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • ResearchGate. (2010). (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. [Link]

  • Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. [Link]

  • PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-amino-1 - ((1S, 4R, 5S) -2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl) -1H-pyrimidin-2-one.
  • PubChem. (n.d.). 4-[(2-Amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydron;chloride. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable synthetic route to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, a valuable building block in medicinal chemistry and materials science.[1] The protocol herein is designed for scale-up, emphasizing safety, efficiency, and high purity of the final product. The synthesis is centered around the nucleophilic trifluoromethylation of a protected 4-aminocyclohexanone derivative using the Ruppert-Prakash reagent, followed by a straightforward deprotection step. This document provides in-depth technical insights, step-by-step protocols, and critical safety considerations for handling the reagents and intermediates involved.

Introduction and Scientific Rationale

The incorporation of a trifluoromethyl group into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity.[2] this compound is a particularly interesting scaffold as it combines the conformational rigidity of a cyclohexane ring with a trifluoromethylated tertiary alcohol and a primary amine, offering multiple points for diversification in the synthesis of novel chemical entities.[1]

The synthetic strategy outlined in this guide is predicated on a well-established and reliable transformation: the nucleophilic addition of a trifluoromethyl anion equivalent to a ketone. The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) is the reagent of choice for this transformation due to its commercial availability, relatively mild reaction conditions, and high efficiency.[2][3]

To ensure the success of the synthesis, particularly on a larger scale, the amino group of the 4-aminocyclohexanone precursor must be protected. This prevents undesired side reactions with the trifluoromethylating agent. The tert-butyloxycarbonyl (Boc) group is selected as the protecting group due to its stability under the reaction conditions and its facile removal under acidic conditions.

The overall synthetic pathway can be visualized as a two-step process:

G A N-Boc-4-aminocyclohexanone B N-Boc-4-amino-1-(trifluoromethyl)cyclohexan-1-ol A->B 1. Ruppert-Prakash Reagent (TMSCF₃) 2. TBAF (catalyst) 3. Aqueous Workup C This compound B->C Acidic Deprotection (e.g., HCl in Dioxane)

Caption: Synthetic scheme for this compound.

Safety and Handling Precautions

The scale-up of any chemical synthesis requires a thorough understanding and strict adherence to safety protocols. The following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[4]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[3]

  • Inert Atmosphere: The trifluoromethylation reaction is sensitive to moisture and should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Ruppert-Prakash Reagent (TMSCF₃): This reagent is volatile and flammable. Keep away from heat, sparks, and open flames.[5] It is also a lachrymator.

  • Tetrabutylammonium Fluoride (TBAF): TBAF is corrosive and toxic. Avoid contact with skin and eyes.

  • Quenching: The reaction should be quenched carefully, preferably at low temperature, by the slow addition of a suitable quenching agent.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Boc-4-aminocyclohexanone≥98%Commercial Source
Ruppert-Prakash Reagent (TMSCF₃)Synthesis GradeCommercial Source
Tetrabutylammonium fluoride (TBAF)1.0 M in THFCommercial Source
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial Source
Diethyl Ether (Et₂O)AnhydrousCommercial Source
Hydrochloric Acid (HCl)4.0 M in DioxaneCommercial Source
Saturated Aqueous NH₄Cl SolutionLaboratory Grade-
Saturated Aqueous NaHCO₃ SolutionLaboratory Grade-
Brine (Saturated Aqueous NaCl)Laboratory Grade-
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-
Step 1: Synthesis of N-Boc-4-amino-1-(trifluoromethyl)cyclohexan-1-ol

This procedure is adapted from established methods for the trifluoromethylation of ketones.[2][6]

Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add N-Boc-4-aminocyclohexanone (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 5-10 mL per gram of starting material).

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃) (1.5 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Catalyst Addition: Slowly add the TBAF solution (1.0 M in THF, 0.1 eq) dropwise to the reaction mixture. An exotherm may be observed. Maintain the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude N-Boc-4-amino-1-(trifluoromethyl)cyclohexan-1-ol can be purified by flash column chromatography on silica gel or by recrystallization.

G cluster_0 Step 1: Trifluoromethylation A Setup Reaction Vessel B Dissolve N-Boc-4-aminocyclohexanone in THF A->B C Cool to 0°C B->C D Add Ruppert-Prakash Reagent C->D E Add TBAF Catalyst D->E F Monitor Reaction E->F G Quench Reaction F->G H Extract and Purify G->H

Caption: Workflow for the trifluoromethylation step.

Step 2: Deprotection to Yield this compound

Protocol:

  • Dissolution: Dissolve the purified N-Boc-4-amino-1-(trifluoromethyl)cyclohexan-1-ol (1.0 eq) in a minimal amount of a suitable solvent such as dichloromethane or methanol.

  • Acid Addition: To the stirred solution, add an excess of hydrochloric acid (4.0 M in dioxane, 4-5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Neutralization and Extraction: Dissolve the residue in water and basify to a pH of >10 with a suitable base (e.g., 2M NaOH). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The final product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography to yield the product as a solid.

Data and Expected Results

StepStarting MaterialProductTypical YieldPurity (by NMR/LC-MS)
1. TrifluoromethylationN-Boc-4-aminocyclohexanoneN-Boc-4-amino-1-(trifluoromethyl)cyclohexan-1-ol85-95%>95%
2. DeprotectionN-Boc-protected intermediateThis compound90-98%>98%

References

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.
  • Jones, D. H., et al. (2015). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Tetrahedron, 71(44), 8479-8485.
  • Organic Syntheses. (1995). 1-TRIFLUOROMETHYL-1-CYCLOHEXANOL. 72, 232. [Link]

  • Google Patents. (2000).
  • Molecules. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • Organic Syntheses. (n.d.). 1-trifluoromethyl-1-cyclohexanol. [Link]

Sources

Functionalization of the amino group in 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Versatile Functionalization of the Amino Group in 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Introduction

In the landscape of modern drug discovery, fluorinated molecules hold a privileged position. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a valuable building block that combines the influential CF₃ group with a conformationally restricted cyclohexane scaffold and a synthetically versatile primary amino group.[1][2][3] This unique combination makes it an attractive starting point for the synthesis of novel chemical entities with potential therapeutic applications.[1]

The primary amino group is a key handle for molecular elaboration, serving as a nucleophilic center for a wide array of chemical transformations.[4] Its functionalization allows for the introduction of diverse pharmacophoric elements and the modulation of physicochemical properties, which are critical for optimizing drug candidates. This guide provides an in-depth exploration of several robust and widely applicable methods for the functionalization of the amino group in this compound, tailored for researchers in medicinal chemistry and drug development.

Overview of Key Functionalization Strategies

The primary amine of this compound can be readily converted into a variety of essential functional groups. The principal strategies, each leveraging the nucleophilicity of the nitrogen atom, include:

  • Acylation: Formation of a stable amide bond, a cornerstone of peptide chemistry and a common feature in many pharmaceuticals.

  • Sulfonylation: Creation of sulfonamides, which are important functional groups in antibacterial and diuretic drugs, among others.

  • N-Alkylation: Introduction of alkyl substituents to generate secondary or tertiary amines, significantly altering the molecule's basicity and lipophilicity.

  • Urea and Thiourea Formation: Synthesis of (thio)ureas, which are prevalent in bioactive compounds due to their hydrogen bonding capabilities.

This document will detail the mechanistic basis and provide field-tested protocols for each of these transformative reactions.

Acylation: Amide Bond Formation

The formation of an amide bond is arguably the most frequent reaction performed in medicinal chemistry.[5] Amides are generally stable, planar, and possess both hydrogen bond donor and acceptor capabilities, making them ideal for molecular recognition at biological targets. The reaction involves the acylation of the primary amino group. Two primary methods are prevalent: reaction with an activated carboxylic acid derivative (like an acyl chloride) or direct coupling with a carboxylic acid using a coupling agent.[6][7]

Method A: Acylation via Acyl Chlorides (Schotten-Baumann Conditions)

This classic method involves the reaction of the amine with a highly electrophilic acyl chloride.[8] The reaction is typically rapid and high-yielding. A base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[8][9]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM). Add a suitable base, such as triethylamine (1.2 eq.).

  • Cooling: Cool the stirred mixture to 0 °C in an ice bath to manage the exothermic reaction.

  • Addition of Acyl Chloride: Add acetyl chloride (1.1 eq.) dropwise to the cooled solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Method B: Direct Coupling with Carboxylic Acids

Directly reacting an amine with a carboxylic acid is generally inefficient due to the formation of a stable ammonium carboxylate salt.[7] To overcome this, coupling reagents are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[5][10]

  • Reactant Preparation: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 eq.), EDCI (1.2 eq.), and HOBt (1.2 eq.) in an anhydrous aprotic solvent like dimethylformamide (DMF) or DCM.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.

  • Amine Addition: Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography or recrystallization.

G cluster_reactants Reactants cluster_process Process cluster_output Output Amine 4-Amino-1-(CF3)cyclohexan-1-ol Coupling Nucleophilic Attack by Amine Amine->Coupling CarboxylicAcid R-COOH Activation Activation Step: Formation of Activated Ester CarboxylicAcid->Activation CouplingAgent EDCI / HOBt CouplingAgent->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Caption: Workflow for amide bond formation via coupling agents.

ParameterMethod A (Acyl Chloride)Method B (Coupling Agent)
Carboxylic Acid Form Acyl Chloride (R-COCl)Carboxylic Acid (R-COOH)
Key Reagents Base (e.g., Et₃N, Pyridine)Coupling Agent (e.g., EDCI, HATU)
Advantages High reactivity, rapid reactionBroad substrate scope, milder conditions
Disadvantages Acyl chlorides can be moisture-sensitiveCoupling agents can be expensive, longer reaction times

Sulfonylation: Sulfonamide Synthesis

Sulfonamides are a critical class of compounds in medicinal chemistry, famously associated with the first generation of antibiotics ("sulfa drugs").[11] The synthesis of sulfonamides from primary amines is a robust and reliable transformation, typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base.[9][12] This reaction, central to the Hinsberg test, is highly selective for primary and secondary amines.[13]

The N-H proton of the initially formed sulfonamide from a primary amine is acidic due to the powerful electron-withdrawing effect of the sulfonyl group. This allows it to be deprotonated by the base in the reaction mixture, forming a soluble salt.[13]

  • Reactant Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or DCM containing triethylamine (1.5 eq.).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.05 eq.) dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-18 hours. Monitor progress by TLC until the starting amine is consumed.

  • Workup: Quench the reaction with water. If using pyridine, acidify with 2M HCl to pH ~2 and extract with ethyl acetate. If using DCM/triethylamine, separate the layers and wash the organic layer with 1M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude sulfonamide by column chromatography or recrystallization.

G Amine 4-Amino-1-(CF3)cyclohexan-1-ol Reaction Nucleophilic Attack on Sulfur Amine->Reaction SulfonylChloride R-SO₂Cl SulfonylChloride->Reaction Base Base (Pyridine or Et₃N) Byproduct HCl Neutralization Base->Byproduct Reaction->Byproduct Workup Acidic Workup & Extraction Reaction->Workup Purification Purification Workup->Purification Product Final Sulfonamide Product Purification->Product

Caption: General workflow for the synthesis of sulfonamides.

N-Alkylation via Reductive Amination

While direct alkylation of amines with alkyl halides is possible, it is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium salts.[14][15] Reductive amination offers a more controlled and highly versatile alternative for the N-alkylation of primary amines.[16][17]

This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a selective reducing agent.[14][16] The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they readily reduce the protonated imine intermediate but not the starting carbonyl compound.[16][18]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent like dichloroethane (DCE) or methanol (MeOH).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive carbonyls, adding a dehydrating agent like anhydrous MgSO₄ can facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. The reaction is often mildly acidic due to the acetic acid byproduct of the reagent, which helps catalyze imine formation.

  • Reaction Completion: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude secondary amine product by flash column chromatography.

G Amine 4-Amino-1-(CF3)cyclohexan-1-ol ImineFormation Imine Formation (-H₂O) Amine->ImineFormation Carbonyl Aldehyde or Ketone (R₂C=O) Carbonyl->ImineFormation Reduction In Situ Reduction of Imine ImineFormation->Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Reduction Workup Basic Workup & Extraction Reduction->Workup Product N-Alkylated Amine Workup->Product G Amine 4-Amino-1-(CF3)cyclohexan-1-ol Addition Nucleophilic Addition Amine->Addition Electrophile Isocyanate (R-NCO) or Isothiocyanate (R-NCS) Electrophile->Addition Isolation Product Isolation (Filtration or Evaporation) Addition->Isolation Product Urea or Thiourea Product Isolation->Product

Sources

Topic: Derivatization of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

The 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold is a valuable building block in medicinal chemistry. The presence of a trifluoromethyl (CF3) group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] The primary amino group provides a versatile handle for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. This document provides a detailed guide for the derivatization of this scaffold through common and robust chemical transformations, including amide bond formation and sulfonylation. We present not only step-by-step protocols but also the underlying chemical rationale, purification strategies, and a framework for subsequent biological evaluation.

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, the design of small molecule libraries with optimal physicochemical properties is paramount. Fluorinated motifs are of particular interest due to the unique properties conferred by the fluorine atom. The trifluoromethyl group, in particular, is a bioisostere for a chlorine atom and can increase the lipophilicity of a molecule, which may improve membrane permeability and facilitate brain penetration.[1] Furthermore, the high metabolic stability of the C-F bond often translates to an improved pharmacokinetic profile.[1][2]

The this compound core combines this beneficial CF3 group with a cyclohexane ring, providing a three-dimensional structure that can explore different regions of a protein's binding pocket compared to flat aromatic systems. The primary amine serves as a key point for diversification, enabling the exploration of a wide range of chemical space through well-established synthetic methodologies. This guide focuses on creating a library of amides and sulfonamides, two functional groups prevalent in approved drugs, as a starting point for hit discovery.

Overall Derivatization and Screening Workflow

The process begins with the core scaffold and branches into parallel synthesis workflows to generate a library of derivatives. These derivatives are then purified, characterized, and subjected to biological screening to identify potential hits for further development.

Workflow cluster_0 Synthesis & Purification cluster_1 Screening & Development Start 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol Scaffold Amidation Protocol 1: Amide Coupling Start->Amidation R-COOH, Coupling Agent Sulfonylation Protocol 2: Sulfonylation Start->Sulfonylation R-SO2Cl, Base Purification Purification & Characterization (HPLC, NMR, MS) Amidation->Purification Sulfonylation->Purification Library Diverse Chemical Library (Amides, Sulfonamides) Purification->Library Screening Biological Screening (e.g., Phenotypic, Target-Based) Library->Screening Hit_ID Hit Identification & Confirmation Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: General workflow from scaffold to lead optimization.

Synthetic Protocols and Methodologies

Protocol 1: Amide Bond Formation via Acyl Fluoride Intermediate

Rationale: Standard amide coupling methods can sometimes be inefficient when dealing with sterically hindered or electron-deficient amines. The cyclohexane scaffold, particularly with the bulky trifluoromethyl group adjacent to the tertiary alcohol, presents potential steric challenges. A robust protocol that proceeds via an in situ generated acyl fluoride intermediate has been shown to be highly effective for such substrates.[4][5][6][7] This method often succeeds where others fail and avoids common side reactions.

Materials:

  • This compound

  • Carboxylic acid of choice (R-COOH)

  • Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, add the carboxylic acid (0.55 mmol, 1.1 equiv) and dissolve it in anhydrous DMF (2.5 mL).

  • Acyl Fluoride Formation: Add BTFFH (0.6 mmol, 1.2 equiv) to the solution, followed by DIPEA (1.5 mmol, 3.0 equiv). Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride intermediate.

  • Amine Addition: Add a solution of this compound (0.5 mmol, 1.0 equiv) in anhydrous DMF (1.0 mL) to the reaction mixture.

  • Reaction: Seal the vial and heat the reaction mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing EtOAc (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated NaHCO3 solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Amide_Coupling A 1. Dissolve R-COOH in DMF B 2. Add BTFFH and DIPEA A->B C 3. Stir 30 min at RT (Acyl Fluoride Forms) B->C D 4. Add Amine Scaffold C->D E 5. Heat at 80°C for 12-24h D->E F 6. Quench & Extract with EtOAc/Water E->F G 7. Wash with NaHCO3 & Brine F->G H 8. Dry, Concentrate & Purify G->H I Pure Amide Derivative H->I

Caption: Step-by-step workflow for amide coupling.

Protocol 2: Sulfonylation of the Primary Amine

Rationale: Sulfonamides are a key pharmacophore in many drugs. The synthesis is typically straightforward, involving the reaction of an amine with a sulfonyl chloride in the presence of a base. For amino alcohols, chemoselectivity is important. The amine is significantly more nucleophilic than the tertiary alcohol, allowing for selective sulfonylation at the nitrogen atom under basic conditions.[8][9] Using a non-nucleophilic base like triethylamine (NEt3) or DIPEA prevents competition with the desired reaction.

Materials:

  • This compound

  • Sulfonyl chloride of choice (R-SO2Cl)

  • Triethylamine (NEt3) or DIPEA

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 mmol, 1.5 equiv) to the solution and stir for 5 minutes.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 mmol, 1.1 equiv) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (1 x 10 mL), saturated NaHCO3 solution (1 x 10 mL), and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure sulfonamide derivative.

Product Characterization

Trustworthiness through Validation: Rigorous characterization is essential to confirm the identity and purity of each synthesized derivative, ensuring that any observed biological activity is attributable to the intended compound.

TechniquePurposeExpected Observations
¹H NMR Structural confirmation & PurityDisappearance of the broad NH2 singlet. Appearance of a new amide N-H signal (downfield, ~6-8 ppm) or sulfonamide N-H signal (~5-7 ppm). Appearance of signals corresponding to the R-group from the acid or sulfonyl chloride.
¹³C NMR Structural confirmationAppearance of a new carbonyl carbon for amides (~165-175 ppm) or signals from the R-group for sulfonamides. Shift in the carbon adjacent to the nitrogen.
¹⁹F NMR Confirm CF3 group integrityA singlet or quartet (depending on coupling) around -70 to -80 ppm, confirming the trifluoromethyl group is intact.
HRMS Exact Mass DeterminationThe measured mass should correspond to the calculated exact mass of the derivatized product, confirming its elemental composition.
HPLC/LC-MS Purity AssessmentA single major peak in the chromatogram indicates high purity. The mass observed in the MS detector should match the expected molecular weight of the product.

Strategy for Biological Screening

With a library of purified and characterized derivatives, the next step is biological screening. The choice of assay depends on the therapeutic area of interest. A common and effective approach is to start with a broad phenotypic screen to identify compounds that produce a desired biological effect in a cellular or whole-organism context.[10][11]

Screening Funnel:

  • Primary Screening: Screen the entire library at a single concentration (e.g., 10 µM) in a high-throughput phenotypic assay (e.g., cell viability, reporter gene assay).[12]

  • Hit Confirmation: Re-test the initial "hits" from the primary screen to confirm their activity and rule out false positives.

  • Dose-Response Analysis: Test the confirmed hits at multiple concentrations to determine their potency (e.g., EC50 or IC50 values).

  • Secondary/Mechanism of Action (MoA) Assays: Investigate the mechanism by which the most potent hits exert their effects using more targeted biochemical or cell-based assays.[12]

Screening_Funnel A Diverse Compound Library B Primary High-Throughput Screen (Single Concentration) A->B ~100s-1000s of compounds C Hit Confirmation & Triage B->C ~10s of 'Hits' D Dose-Response (Potency) C->D ~5-10 Confirmed Hits E Secondary & MoA Assays D->E ~1-3 Potent Hits F Validated Lead Compounds E->F

Caption: A typical screening funnel for hit identification.

Conclusion

The this compound scaffold is an excellent starting point for the development of compound libraries for drug discovery. Its derivatization via robust and reliable methods, such as the amide and sulfonamide formations detailed here, allows for the systematic exploration of chemical space. By following these validated protocols and employing a strategic screening cascade, researchers can efficiently identify novel bioactive molecules with therapeutic potential.

References

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016).
  • ResearchGate. (2016).
  • OUCI.
  • Semantic Scholar. (2016).
  • ResearchGate. The Synthesis of Sterically Hindered Amides.
  • Life Chemicals. Phenotypic Screening Libraries.
  • Smolecule. (2023). This compound.
  • Tayebee, R., & Nehzat, F. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. American Journal of Medicine and Medical Sciences.
  • PubMed. (2005). Synthesis of new N-sulfonylated amino alcohols and application to the enantioselective addition of diethylzinc to aldehydes. Chirality.
  • Patsnap Synapse. What Are the Types of Biochemical Assays Used in Drug Discovery?
  • PMC. (2013). Chemical screening in zebrafish for novel biological and therapeutic discovery.
  • MDPI. (2025).
  • Organic Chemistry Portal.
  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs.
  • PubMed. (2025).

Sources

The Strategic Incorporation of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol in PROTAC Linker Synthesis: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design and the Emerging Significance of Fluorinated Cycloalkanes

Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted protein degradation by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that connects the two.[1] The linker is not merely a spacer but plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[1] The length, rigidity, and composition of the linker dictate the formation and stability of the ternary complex between the POI and the E3 ligase, which is a prerequisite for successful ubiquitination and subsequent degradation of the target protein.[1]

Recent advancements in "linkerology" have explored the incorporation of diverse chemical motifs to fine-tune PROTAC properties. Among these, fluorinated aliphatic and cyclic scaffolds are gaining significant attention. The introduction of fluorine atoms can modulate lipophilicity, metabolic stability, and conformational preferences of the linker, thereby impacting the overall druglike properties of the PROTAC.[2] Specifically, the trifluoromethyl group is a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity.[2]

This application note details the strategic use of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol , a versatile building block for the synthesis of PROTAC linkers. The presence of a trifluoromethyl group on a cyclohexane ring offers a unique combination of properties. The cyclohexane scaffold provides a degree of conformational constraint compared to linear alkyl chains, which can be advantageous for optimizing ternary complex formation. The trifluoromethyl group can enhance metabolic stability and modulate lipophilicity. The primary amine serves as a key functional handle for conjugation to either the POI ligand or the E3 ligase ligand, while the tertiary alcohol provides a potential point for further diversification or can influence the linker's polarity and solubility.

This guide will provide a comprehensive overview of the rationale for using this building block, detailed synthetic protocols for its incorporation into PROTAC linkers, and methods for the characterization of the resulting molecules.

Rationale for Employing this compound in PROTAC Linkers

The incorporation of this compound into a PROTAC linker is driven by several key considerations in drug design:

  • Metabolic Stability: The trifluoromethyl group is known to block potential sites of oxidative metabolism, thereby increasing the half-life of the PROTAC molecule.[2]

  • Conformational Rigidity: The cyclohexane ring introduces a degree of rigidity to the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation. This can lead to improved degradation efficiency.

  • Modulation of Physicochemical Properties: The trifluoromethyl group increases lipophilicity, which can influence cell permeability. The hydroxyl and amino groups provide handles for tuning solubility and polarity.

  • Stereochemical Control: The cyclohexane ring possesses distinct stereoisomers (cis and trans), which can be exploited to fine-tune the spatial orientation of the two ligands and optimize interactions within the ternary complex.

  • Synthetic Tractability: The primary amine provides a readily functionalizable point for standard amide bond formation or other conjugation chemistries.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the incorporation of this compound into a PROTAC linker via amide bond formation. This protocol is a representative example and may require optimization for specific target ligands.

PART 1: Synthesis of a Boc-Protected Linker Precursor

This initial step involves the protection of the primary amine of this compound to allow for selective functionalization of a distal carboxylic acid group in a subsequent step.

Reaction Scheme:

Boc_Protection start This compound product tert-butyl (4-hydroxy-4-(trifluoromethyl)cyclohexyl)carbamate start->product reagents Boc2O, Et3N DCM, 0 °C to rt reagents->product

Caption: Boc protection of the amine.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of Boc₂O (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (4-hydroxy-4-(trifluoromethyl)cyclohexyl)carbamate.

Expected Outcome and Characterization:

The product should be a white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Technique Expected Observations
¹H NMR Appearance of a singlet at ~1.45 ppm corresponding to the nine protons of the Boc-protecting group. Disappearance of the primary amine protons. Other signals corresponding to the cyclohexyl ring protons.
¹³C NMR Appearance of signals corresponding to the quaternary carbon and the tert-butyl carbons of the Boc group.
Mass Spec A peak corresponding to the [M+Na]⁺ or [M-H]⁻ of the protected product.
PART 2: Amide Coupling with a POI Ligand Containing a Carboxylic Acid

This protocol describes the coupling of the Boc-protected amino alcohol linker to a POI ligand that has a carboxylic acid handle.

Workflow Diagram:

PROTAC_Synthesis_Workflow cluster_0 Linker Preparation cluster_1 First Amide Coupling cluster_2 Deprotection & Second Coupling A 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol B Boc Protection A->B C Boc-Protected Linker B->C E Amide Coupling (HATU, DIPEA) C->E D POI-COOH D->E F POI-Linker(Boc)-OH E->F G Boc Deprotection (TFA) F->G H POI-Linker(NH2)-OH G->H J Amide Coupling (HATU, DIPEA) H->J I E3 Ligase Ligand-COOH I->J K Final PROTAC J->K

Caption: General workflow for PROTAC synthesis.

Materials:

  • tert-butyl (4-hydroxy-4-(trifluoromethyl)cyclohexyl)carbamate (from Part 1)

  • POI ligand with a carboxylic acid functional group (POI-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve POI-COOH (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve tert-butyl (4-hydroxy-4-(trifluoromethyl)cyclohexyl)carbamate (1.1 eq) in anhydrous DMF.

  • Add the solution of the protected linker to the activated POI ligand solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to isolate the POI-Linker(Boc)-OH conjugate.

PART 3: Boc Deprotection and Second Amide Coupling

The final steps involve the deprotection of the Boc group to reveal the primary amine, followed by a second amide coupling with the E3 ligase ligand.

Procedure:

  • Boc Deprotection:

    • Dissolve the purified POI-Linker(Boc)-OH conjugate in a solution of 20-50% Trifluoroacetic acid (TFA) in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine is typically used in the next step without further purification.

  • Second Amide Coupling:

    • Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

    • Dissolve the deprotected POI-Linker(NH₂)-OH in anhydrous DMF and add it to the activated E3 ligase ligand solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC by preparative HPLC.

Characterization of the Final PROTAC:

The final PROTAC should be thoroughly characterized to confirm its identity, purity, and integrity.

Technique Purpose
LC-MS To confirm the molecular weight of the final product and assess its purity.
High-Resolution MS To determine the exact mass and confirm the elemental composition.
¹H and ¹³C NMR To confirm the structure of the final PROTAC, ensuring that all components (POI ligand, linker, and E3 ligase ligand) are present and correctly connected. Signals corresponding to both ligands and the linker should be identifiable.
¹⁹F NMR To confirm the presence and integrity of the trifluoromethyl group on the linker. A characteristic quartet is expected.
Preparative HPLC For purification of the final compound to a high degree of purity (>95%), which is essential for subsequent biological assays.

Conclusion

The use of this compound as a building block in PROTAC linker synthesis offers a strategic approach to modulate the physicochemical and pharmacokinetic properties of the resulting degrader molecules. Its incorporation can lead to enhanced metabolic stability and provides a conformationally constrained scaffold that can be beneficial for ternary complex formation. The provided protocols offer a general framework for the synthesis of PROTACs utilizing this versatile linker. Researchers are encouraged to adapt and optimize these methods for their specific POI and E3 ligase ligands to develop novel and effective protein degraders.

References

  • Troup, R. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton Thesis. Available at: [Link]

  • Castañeda, C. A., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link]

  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

  • Maple, H. J., et al. (2022). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, X., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Available at: [Link]

Sources

Application Notes and Protocols for the Incorporation of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics

The introduction of fluorine and fluorinated groups into peptide structures has become a powerful strategy in medicinal chemistry to enhance the pharmacological profiles of therapeutic candidates.[1] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can profoundly influence a peptide's behavior.[2][3][4][5] Its strong electron-withdrawing nature, metabolic stability, and ability to modulate lipophilicity can lead to improved target binding affinity, increased resistance to enzymatic degradation, and enhanced cell permeability.[1][2][5] The incorporation of non-canonical amino acids (ncAAs) carrying such functionalities is a key approach to generating peptidomimetics with superior drug-like properties.[6][7]

This document provides detailed application notes and protocols for the use of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol , a unique non-canonical amino acid, in solid-phase peptide synthesis (SPPS). This building block introduces both a trifluoromethyl group and a constrained cyclohexyl scaffold, offering novel opportunities to influence peptide conformation and bioactivity.

Structural Features and Potential Impact of this compound

This compound presents a distinct set of structural features that can be strategically employed in peptide design:

  • Trifluoromethyl Group: As a bioisostere for a methyl or even a chloride group, the -CF3 moiety can enhance binding interactions through favorable electrostatic and hydrophobic contacts.[3] Its metabolic robustness stems from the high strength of the C-F bond.[5]

  • Cyclohexyl Scaffold: The rigid cyclohexyl ring introduces conformational constraints into the peptide backbone. This can pre-organize the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity by reducing the entropic penalty of binding.[8][9]

  • Tertiary Alcohol: The hydroxyl group can participate in hydrogen bonding interactions with the target receptor or influence the local solvation of the peptide.

The incorporation of this amino acid is hypothesized to impart increased proteolytic stability, enhanced lipophilicity for improved membrane transit, and a defined conformational bias to the resulting peptide.

Physicochemical Properties Comparison

PropertyLeucine (Natural Amino Acid)This compoundRationale for Impact
Molecular Weight~131 g/mol ~199 g/mol Increased mass may influence certain analytical properties.
Lipophilicity (LogP)~1.7Higher (Estimated)The -CF3 group and cyclohexyl ring increase hydrophobicity, potentially improving membrane permeability.[2][10]
Conformational FlexibilityHigh (aliphatic side chain)Low (rigid ring structure)The rigid scaffold can lock the peptide backbone into a specific conformation, which can be beneficial for receptor binding.[8][11]
Metabolic StabilitySusceptible to proteolysisHigh (non-natural structure)The unnatural structure is resistant to degradation by endogenous proteases.[6]
Hydrogen BondingAmide backboneAmide backbone, hydroxyl groupThe additional hydroxyl group provides another potential point of interaction.

Experimental Protocol: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound using standard Fmoc/tBu chemistry. The procedure assumes a starting resin loading of 0.1 mmol.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (requires custom synthesis or sourcing)

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Kaiser test kit

Workflow for SPPS Incorporation

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each amino acid) cluster_final_steps Final Steps Resin Start with Fmoc-protected resin Swell Swell resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Next amino acid FinalDeprotection Final Fmoc Deprotection KaiserTest->FinalDeprotection Final amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection FinalDeprotection->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify (HPLC) Precipitation->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a non-canonical amino acid.

Step-by-Step Methodology
  • Resin Swelling:

    • Place the resin (0.1 mmol) in a reaction vessel.

    • Add DMF (10 mL/g resin) and allow to swell for at least 30 minutes with gentle agitation.[12]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.[13]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).[13]

    • Perform a Kaiser test to confirm the presence of free primary amines (a deep blue color indicates a positive result).[13]

  • Coupling of this compound:

    • Rationale: The cyclohexyl structure may present some steric hindrance. Therefore, a potent coupling reagent like HBTU is recommended.[14][15] The use of HOBt can help to suppress racemization.

    • In a separate vial, dissolve Fmoc-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours. A longer coupling time is recommended due to the non-canonical nature of the amino acid.[16]

    • After coupling, drain the solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

    • Perform a Kaiser test. A negative result (yellow/colorless) indicates complete coupling. If the test is positive, a second coupling step may be necessary.[13]

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin thoroughly with DCM and dry it under a stream of nitrogen.

    • Prepare the cleavage cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O. Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment. [13]

    • Add the cleavage cocktail to the dry resin (approx. 10 mL/g resin).

    • Agitate at room temperature for 2-3 hours.

    • Filter the cleavage solution from the resin beads into a collection tube.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[14]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry.

Visualizing the Structural Modification

Peptide_Structure cluster_before Model Peptide (e.g., Gly-Ala-Val) cluster_after Peptide with this compound Before H₂N-Gly-Ala-Val-COOH After H₂N-Gly-X-Val-COOH where X = this compound X_structure

Caption: Comparison of a standard peptide with one incorporating this compound.

Potential Challenges and Troubleshooting

  • Incomplete Coupling: Due to the potential steric bulk of the cyclohexyl ring, incomplete coupling may occur.

    • Mitigation: Extend the coupling time, perform a double coupling, or use a more potent coupling agent like HATU.[17] Monitor each coupling step with the Kaiser test.

  • Aggregation: The increased hydrophobicity of the peptide chain after incorporating this amino acid may lead to aggregation on the resin.

    • Mitigation: Use a more polar solvent system or incorporate backbone-disrupting elements like pseudoprolines if the sequence allows.

  • Synthesis of the Building Block: Fmoc-protected this compound is not a standard catalog item and may require custom synthesis. The synthesis of related trifluoromethylated amino alcohols has been reported.[18][19]

Conclusion

The incorporation of this compound into peptides offers a compelling avenue for the development of novel therapeutics with enhanced stability, conformational rigidity, and potentially improved pharmacokinetic properties. While its use requires careful consideration of synthetic conditions, the protocols outlined here provide a robust framework for its successful application in peptide synthesis. The unique structural contributions of this non-canonical amino acid make it a valuable tool for researchers and drug developers aiming to expand the chemical space of peptide-based drugs.

References

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • National Institutes of Health (NIH). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC. Available from: [Link]

  • Wikipedia. Trifluoromethyl group. Available from: [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. Available from: [Link]

  • PubMed. Incorporation of non-natural amino acids into proteins. Available from: [Link]

  • National Institutes of Health (NIH). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. Available from: [Link]

  • National Institutes of Health (NIH). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC. Available from: [Link]

  • ACS Publications. Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Available from: [Link]

  • Royal Society of Chemistry. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • MDPI. Fluorinated Protein and Peptide Materials for Biomedical Applications. Available from: [Link]

  • Taylor & Francis Online. Utility of fluorinated α-amino acids in development of therapeutic peptides. Available from: [Link]

  • ACS Publications. Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry | Biochemistry. Available from: [Link]

  • Royal Society of Chemistry. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A. Available from: [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Springer. Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]

  • MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Available from: [Link]

  • Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Available from: [Link]

  • MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available from: [Link]

  • Organic Syntheses. 1-trifluoromethyl-1-cyclohexanol. Available from: [Link]

  • University of North Carolina School of Medicine. Peptide Synthesis Report. Available from: [Link]

  • National Institutes of Health (NIH). Introduction to Peptide Synthesis - PMC. Available from: [Link]

  • Royal Society of Chemistry. Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available from: [Link]

Sources

Application Notes and Protocols: 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol as a Novel Chiral Auxiliary for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Asymmetric Synthesis

In the landscape of modern drug discovery and fine chemical manufacturing, the ability to control stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a reliable and versatile strategy for introducing chirality with a high degree of predictability.[1][2] These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding subsequent chemical transformations to favor the formation of one stereoisomer over another. The ideal auxiliary should be readily available, easily attached and cleaved, and, most importantly, exert powerful stereochemical control.

This application note introduces 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol , a novel chiral auxiliary designed to leverage the unique steric and electronic properties of its constituent functional groups. While the specific applications of this auxiliary are an emerging area of research, its structural motifs suggest significant potential in asymmetric transformations.[3] This document will provide a detailed, albeit prospective, guide for its use in the diastereoselective alkylation of ketones, a fundamental carbon-carbon bond-forming reaction. The protocols and mechanistic discussions herein are based on established principles of asymmetric synthesis and the known influence of cyclohexyl-based and fluorinated chiral auxiliaries.[4][5][6]

Unique Features of this compound

The efficacy of a chiral auxiliary is dictated by its three-dimensional structure and the non-covalent interactions it can establish to create a diastereomerically favored transition state. This compound integrates several key features:

  • Rigid Cyclohexyl Backbone: The cyclohexane ring provides a conformationally rigid scaffold, which is essential for creating a well-defined and predictable steric environment around the reaction center.[5][6][7] This rigidity minimizes conformational ambiguity, leading to higher diastereoselectivities.

  • Sterically Demanding Trifluoromethyl Group: The CF₃ group is not only sterically bulky but also highly electron-withdrawing. Its presence is expected to create a strong steric bias, effectively shielding one face of the reactive intermediate. The electronic nature of the CF₃ group can also influence the reactivity of the system.

  • Versatile Amino and Hydroxyl Functionality: The presence of both an amino and a hydroxyl group allows for the formation of various temporary covalent bonds with a substrate, such as imines or oxazolidinones. This dual functionality offers flexibility in designing the attachment strategy to the prochiral substrate.

Proposed Application: Diastereoselective Alkylation of Prochiral Ketones

A plausible and high-impact application for this chiral auxiliary is the asymmetric α-alkylation of a prochiral ketone. This process is a powerful tool for constructing chiral quaternary carbon centers. The proposed workflow involves three key stages:

  • Condensation: Formation of a chiral imine by reacting the auxiliary with a prochiral ketone.

  • Diastereoselective Alkylation: Deprotonation to form a metalloenamine, followed by alkylation with an electrophile.

  • Hydrolysis: Cleavage of the chiral auxiliary to release the optically active α-alkylated ketone and recover the auxiliary.

Mechanism of Stereochemical Induction

The high expected diastereoselectivity arises from the rigid, chelated structure of the intermediate metalloenamine. As depicted below, the lithium cation is proposed to chelate to both the nitrogen and the oxygen of the auxiliary, forcing the cyclohexyl ring and its bulky trifluoromethyl group into a fixed orientation. This conformation effectively blocks the top face of the enamine. Consequently, the incoming electrophile (e.g., an alkyl halide) is directed to the less hindered bottom face, leading to the preferential formation of one diastereomer.

Sources

Troubleshooting & Optimization

Technical Support Center: Trifluoromethylation of Aminocyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the trifluoromethylation of aminocyclohexanone derivatives. The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, its installation, particularly onto complex scaffolds like aminocyclohexanones, is frequently challenging. The presence of a basic amino group and multiple potential reaction sites can lead to a host of issues, from low conversion to complex product mixtures.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice. Drawing from established chemical principles and field-proven insights, we will address common experimental hurdles in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific, outcome-based problems you may encounter during your experiments.

Problem 1: Low to No Conversion of Starting Material

Question: I'm running an electrophilic trifluoromethylation on my N-protected aminocyclohexanone using Togni's or Umemoto's reagent, but my starting material is not being consumed. What are the likely causes?

Answer: This issue almost always points to one of three areas: the nucleophilicity of your substrate, the activity of your trifluoromethylating reagent, or suboptimal reaction conditions.

  • Insufficient Substrate Nucleophilicity: Electrophilic trifluoromethylation requires the formation of an enolate or silyl enol ether, which then acts as the nucleophile.[3] The aminocyclohexanone itself is not nucleophilic enough at the carbon center.

    • Cause & Solution: The base you are using may be too weak or sterically hindered to efficiently deprotonate the α-carbon. For simple ketones, strong non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are required to form the enolate. Ensure your base is strong enough and used in stoichiometric amounts. Alternatively, converting the ketone to a more reactive silyl enol ether beforehand can be a more reliable strategy.[4]

  • Inactive Trifluoromethylating Reagent: Electrophilic CF₃⁺ sources, particularly hypervalent iodine reagents (Togni) and sulfonium salts (Umemoto), can degrade.[5][6]

    • Cause & Solution: These reagents can be sensitive to moisture and may decompose upon prolonged storage. It is recommended to use freshly purchased reagents or those stored rigorously under an inert atmosphere. If you suspect reagent degradation, consider purchasing a new batch. Some newer-generation reagents offer enhanced stability.[6]

  • Incompatible Solvent or Temperature: The reaction medium plays a critical role in stabilizing intermediates.

    • Cause & Solution: For enolate chemistry, polar aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are standard. Ensure your solvent is anhydrous. If solubility is an issue, a more polar solvent like dimethylformamide (DMF) could be tried, though this can sometimes complicate purification. Reactions are often run at low temperatures (-78 °C) to control reactivity and side reactions; however, if no conversion is observed, a gradual increase in temperature may be necessary.

Problem 2: Low Yield with Consumption of Starting Material

Question: My starting material is consumed, but the yield of the desired α-trifluoromethyl aminocyclohexanone is very low. What are the common side reactions?

Answer: When the starting material disappears but the desired product yield is low, the issue lies with competing reaction pathways or product instability.

  • Competition from the Amino Group: If the amine is not adequately protected, it can act as a nucleophile or base, leading to undesired side reactions.

    • Cause & Solution: The lone pair on the nitrogen can compete with the desired enolate, reacting with the electrophilic CF₃⁺ source. This is especially problematic with primary or secondary amines. A robust protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), is crucial.[7] These groups reduce the nucleophilicity and basicity of the amine, preventing it from interfering with the desired reaction.

  • O-Trifluoromethylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom.

    • Cause & Solution: Reaction at the oxygen atom leads to the formation of a trifluoromethyl enol ether, a common byproduct. The C- vs. O-selectivity can be influenced by the counter-ion and solvent. More covalent metal enolates (like lithium) in less polar solvents tend to favor C-alkylation. If O-alkylation is a major issue, converting the ketone to a silyl enol ether and using specific catalytic systems can improve C-selectivity.[4]

  • Product Decomposition: The resulting α-trifluoromethyl ketone may be unstable under the reaction or workup conditions.

    • Cause & Solution: Trifluoromethyl ketones can form stable hydrates, which can sometimes complicate purification and characterization.[8][9] Additionally, if the workup is strongly acidic or basic, the product may degrade. A carefully controlled, neutral or mildly acidic aqueous workup is recommended.

Problem 3: Poor or Incorrect Diastereoselectivity

Question: My reaction is working, but I'm getting a mixture of diastereomers. How can I improve the stereochemical outcome?

Answer: Achieving high diastereoselectivity in the trifluoromethylation of substituted cyclohexanones depends on controlling the facial selectivity of the enolate attack.[10][11]

  • Thermodynamic vs. Kinetic Control: The stereochemistry can be influenced by whether the reaction is under kinetic or thermodynamic control.

    • Cause & Solution: Kinetic control (low temperature, strong base, short reaction time) favors the formation of the less substituted (kinetic) enolate, and the CF₃⁺ reagent will approach from the less sterically hindered face. Thermodynamic control (higher temperature, weaker base, longer reaction time) allows for enolate equilibration, which may lead to a different diastereomeric outcome. Carefully controlling the reaction temperature is the first step. For example, running the reaction at -78 °C and quenching it after a short period will favor the kinetic product.

  • Substrate and Reagent Sterics: The inherent stereochemistry of the aminocyclohexanone ring and the size of the trifluoromethylating reagent play a significant role.

    • Cause & Solution: The substituents on the cyclohexanone ring will direct the incoming electrophile to the less hindered face. Analyze the chair conformation of your substrate's enolate to predict the likely outcome. Using a bulkier trifluoromethylating reagent can sometimes enhance selectivity by exaggerating the steric differences between the two faces of the enolate.

Problem 4: Difficulty with Purification

Question: I am struggling to separate my product from reaction byproducts, particularly the spent trifluoromethylating reagent.

Answer: Purification can be challenging due to the similar polarities of the product and certain byproducts.

  • Reagent Byproducts: The byproducts of Togni's and Umemoto's reagents (e.g., dibenzothiophene) can be difficult to remove via standard silica gel chromatography.[5]

    • Cause & Solution:

      • Modified Reagents: Umemoto and others have developed sulfonated or dinitro-substituted reagents whose byproducts are water-soluble and can be easily removed during an aqueous workup.[5] If available, using these reagents can greatly simplify purification.

      • Chromatography Technique: If standard reagents are used, careful selection of the solvent system for column chromatography is key. Sometimes, using a less polar solvent system (e.g., hexanes/dichloromethane) can help separate the desired product from the more polar reagent byproducts. Reverse-phase chromatography may also be an effective alternative.

      • Volatility: Some α-CF₃ ketones can be volatile, leading to loss of material during concentration under reduced pressure.[12] It is advisable to use lower temperatures during solvent removal.

Frequently Asked Questions (FAQs)

Q1: Should I use an electrophilic or nucleophilic trifluoromethylation strategy for my aminocyclohexanone?

A1: The choice depends on your starting material and desired product.

  • Electrophilic Trifluoromethylation (using reagents like Togni's or Umemoto's) is generally preferred for α-trifluoromethylation of ketones.[13] It involves forming a ketone enolate which then attacks a "CF₃⁺" source. This is the most direct route for the substrates .

  • Nucleophilic Trifluoromethylation (using reagents like Ruppert-Prakash reagent, TMSCF₃) involves the attack of a "CF₃⁻" source on an electrophile.[5][14] For a simple ketone, this would result in the formation of a tertiary alcohol. To obtain the α-trifluoromethyl ketone via this route, one would typically start with an ester or another carboxylic acid derivative.[8]

Q2: What are the main differences between Togni's and Umemoto's reagents?

A2: Both are effective electrophilic "CF₃⁺" sources, but they belong to different chemical classes.[15]

  • Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts. They are highly reactive and effective for a wide range of nucleophiles.[2][5]

  • Togni's Reagents: These are hypervalent iodine(III)-CF₃ reagents. They are often considered milder and more user-friendly, with good stability.[2][16] The choice between them can sometimes influence reactivity and selectivity, and may require screening for a specific substrate.

FeatureUmemoto's ReagentsTogni's Reagents
Chemical Class Sulfonium SaltsHypervalent Iodine(III)
Reactivity Generally very highHigh, often considered milder
Stability Good, but sensitive to moistureGenerally good shelf-stability
Byproducts Dibenzothiophene derivativesIodobenzene derivatives
References [2][5][2][16]

Q3: Does the position of the amino group (e.g., 2-, 3-, or 4-amino) affect the reaction?

A3: Yes, significantly. The electronic and steric influence of the N-protected amino group can affect enolate formation.

  • A 2-amino group will have a strong inductive effect and may sterically hinder one face of the ketone, influencing both the regioselectivity and diastereoselectivity of enolate formation and subsequent attack.

  • A 3-amino or 4-amino group will have a more distant effect, primarily influencing the conformation of the ring, which in turn dictates the steric environment around the α-carbons.

Q4: What are the key safety precautions when handling trifluoromethylating agents?

A4: Standard laboratory safety protocols should be followed, including the use of a fume hood, safety glasses, and gloves. These reagents are potent electrophiles and should be handled with care. Many trifluoromethylation reactions can be exothermic and may generate pressure, so reactions should be performed with appropriate pressure-relief measures, especially on a larger scale. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.

Experimental Workflows & Diagrams

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing low-yield reactions.

G start Low Yield Observed check_sm Check TLC/LCMS: Starting Material (SM) Consumed? start->check_sm no_conversion Problem: No Conversion check_sm->no_conversion No low_yield Problem: Low Product Yield check_sm->low_yield Yes cause1 Cause: Reagent Inactivity? no_conversion->cause1 side_reaction Cause: Side Reaction? low_yield->side_reaction cause2 Cause: Sub-optimal Conditions? cause1->cause2 No sol1 Solution: Use fresh reagent cause1->sol1 Yes cause3 Cause: Insufficient Nucleophilicity? cause2->cause3 No sol2 Solution: Optimize T, Solvent cause2->sol2 Yes sol3 Solution: Use stronger base or form silyl enol ether cause3->sol3 Yes decomposition Cause: Product Decomposition? side_reaction->decomposition No sol4 Solution: Ensure N-protection, Optimize for C-alkylation side_reaction->sol4 Yes sol5 Solution: Milder workup conditions decomposition->sol5 Yes

Caption: A troubleshooting decision tree for low-yield outcomes.

General Mechanism: Electrophilic Trifluoromethylation

The core transformation involves the attack of a carbon nucleophile (enolate) on an electrophilic CF₃⁺ source.

G Mechanism of Electrophilic Trifluoromethylation cluster_0 Enolate Formation cluster_1 CF3 Transfer ketone Aminocyclohexanone base + Base (e.g., LDA) ketone->base enolate Lithium Enolate (Nucleophile) base->enolate reagent Electrophilic Reagent (e.g., Togni's Reagent) enolate->reagent Nucleophilic Attack product α-CF3 Aminocyclohexanone reagent->product

Caption: Simplified mechanism for α-trifluoromethylation of ketones.

References

  • NaBArF‑Mediated Electrophilic Trifluoromethylation of Nonactivated Silyl Enol Ethers. American Chemical Society.
  • Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.
  • Reactivity of Electrophilic Trifluoromethyl
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
  • Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega.
  • Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.
  • Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity.
  • Development of Electrophilic Trifluoromethylating Reagents.
  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
  • Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethyl
  • N-Protecting group tuning of the enantioselectivity in Strecker reactions of trifluoromethyl ketimines to synthesize quaternary α-trifluoromethyl amino nitriles by ion pair c
  • (A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a...
  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters.
  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.
  • Recent Trifluoromethylation Reactions. A Mini Review Paper.
  • NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. Organic Letters.
  • Photoinduced Radical Relay Way Toward α-CF3 Ketones with Low-Cost Trifluoromethylation Reagents. Chinese Chemical Society.
  • Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction. BenchChem.
  • Technical Support Center: Impact of the Trifluoromethyl Group on Peptide Secondary Structure. BenchChem.
  • Protecting Group Free Radical C-H Trifluoromethylation of Peptides.
  • Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry.
  • Protecting group free radical C–H trifluoromethylation of peptides. Royal Society of Chemistry.
  • Trifluoromethyl
  • Nucleophilic trifluoromethylation of carbonyl compounds and derivatives.
  • Recent advances in trifluoromethylation reactions with electrophilic trifluoromethyl
  • Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern.
  • Trifluoromethyl ketones: properties, preparation, and applic
  • Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Owlstown.
  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalon
  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalon
  • Synthesis of Unusual Trifluoromethylated Amino Acids via Electrophilic Addition of 2-Methyl Azaarenes with α-Trifluoromethylimino Esters. Georgia Southern Commons.

Sources

Technical Support Center: Ruppert-Prakash Trifluoromethylation of Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Ruppert-Prakash trifluoromethylation of ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during your experiments.

Introduction to Ruppert-Prakash Trifluoromethylation

The introduction of a trifluoromethyl group (CF3) into organic molecules is of significant interest in medicinal chemistry and materials science.[1] The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is a widely used and versatile reagent for nucleophilic trifluoromethylation of carbonyl compounds, including ketones.[2][3] The reaction is typically initiated by a nucleophilic catalyst, such as a fluoride source, which activates the TMSCF3 to generate the reactive trifluoromethyl anion (CF3⁻).[4] This anion then adds to the ketone, ultimately yielding a trifluoromethylated alcohol after hydrolysis.[3]

While this reaction is highly effective, it is not without its challenges. The formation of side products can complicate purification and reduce the yield of the desired product. This guide will provide you with the expertise to identify, understand, and mitigate these side reactions.

Frequently Asked Questions (FAQs)

Here are some common questions and quick solutions for issues encountered during the Ruppert-Prakash trifluoromethylation of ketones.

Q1: My reaction is very slow or does not go to completion. What are the possible causes?

A1: Several factors can lead to a sluggish or incomplete reaction:

  • Insufficient Catalyst: The catalytic initiator, typically a fluoride source like TBAF, is crucial. Ensure you are using the correct catalytic amount (usually 0.1 equivalents).[4]

  • Inhibitors in the Reagent: Traces of inhibitors in the TMSCF3 reagent can significantly slow down the reaction. The quality and batch of the reagent can vary between suppliers.[5][6]

  • Moisture: The Ruppert-Prakash reagent reacts with moisture. Ensure all glassware is flame-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).[4]

  • Low Temperature: While low temperatures are often used to improve selectivity, they can also decrease the reaction rate. Consider gradually warming the reaction to room temperature if it stalls at a lower temperature.[4]

Q2: I am observing a significant amount of a byproduct that appears to be the silyl enol ether of my starting ketone. Why is this happening and how can I prevent it?

A2: The formation of silyl enol ether is a common side reaction where the trifluoromethyl anion acts as a base, deprotonating the α-carbon of the ketone, rather than as a nucleophile attacking the carbonyl carbon.[5][6] To minimize this:

  • Use a less basic catalyst: While strong bases can be used, they can favor enolate formation.[7] Consider using a milder fluoride source.

  • Lower the reaction temperature: Deprotonation is often more favorable at higher temperatures. Running the reaction at 0 °C or below can favor the desired nucleophilic addition.[4]

  • Change the solvent: The choice of solvent can influence the basicity of the CF3⁻ anion. Anhydrous THF is a common choice.[4]

Q3: After workup, my NMR shows a complex mixture of products, including some that I cannot identify. What are other possible side reactions?

A3: Besides silyl enol ether formation, other side reactions can occur:

  • Fluoroform (CF3H) generation: This occurs in conjunction with silyl enol ether formation.[5][6]

  • Homologated addition product: This can arise from the difluorocyclopropanation of the silyl enol ether byproduct.[5][6]

  • Aldol-type reactions: If the ketone is enolizable, self-condensation can occur, especially if the reaction conditions are too basic or the temperature is too high.

Q4: Can I use other catalysts besides fluoride salts?

A4: Yes, various other nucleophilic catalysts can be employed, including amine N-oxides, and carbonate and phosphate salts.[8] These can be particularly useful in avoiding fluoride-mediated side reactions and may not require strictly anhydrous conditions.

Troubleshooting Guide: A Deeper Dive into Side Reactions

This section provides a more detailed analysis of the common side reactions, their mechanisms, and comprehensive strategies for their mitigation.

Side Reaction 1: Silyl Enol Ether Formation

The most prevalent side reaction is the formation of the silyl enol ether of the starting ketone. This occurs when the trifluoromethyl anion (CF3⁻) acts as a base and abstracts a proton from the α-position of the ketone.

Mechanism of Silyl Enol Ether Formation:

G cluster_0 Desired Pathway: Nucleophilic Addition cluster_1 Side Reaction: Silyl Enol Ether Formation Ketone Ketone (R₂C=O) Alkoxide Trifluoromethylated Alkoxide Intermediate Ketone->Alkoxide Nucleophilic Attack CF3_nuc CF₃⁻ CF3_nuc->Alkoxide Product O-Silylated Product Alkoxide->Product + TMSCF₃ Ketone2 Ketone (R₂C=O) Enolate Enolate Intermediate Ketone2->Enolate α-Proton Abstraction CF3_base CF₃⁻ CF3_base->Enolate SEE Silyl Enol Ether Enolate->SEE + TMSCF₃ CF3H Fluoroform (CF₃H) Enolate->CF3H Protonation of CF₃⁻

Caption: Competing pathways in the Ruppert-Prakash trifluoromethylation of ketones.

Troubleshooting Protocol for Silyl Enol Ether Formation:

ParameterRecommendationRationale
Temperature Maintain low temperatures (e.g., 0 °C to -78 °C).Lower temperatures generally favor the kinetic product (nucleophilic addition) over the thermodynamic product (enolate formation).
Catalyst Use a catalytic amount of a soluble fluoride source (e.g., TBAF) or consider non-fluoride catalysts like amine N-oxides.Stoichiometric or highly concentrated basic catalysts can increase the rate of deprotonation.[8]
Solvent Use a non-polar, aprotic solvent like THF.The solvent can influence the reactivity and basicity of the trifluoromethyl anion.
Addition Rate Add the catalyst solution slowly to the mixture of the ketone and TMSCF3.A slow addition rate helps to maintain a low concentration of the reactive CF3⁻ anion, minimizing its action as a base.[4]

Experimental Protocol to Minimize Silyl Enol Ether Formation:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 equiv) and anhydrous THF.[4]

  • Add the Ruppert-Prakash reagent (1.5 equiv) to the solution.[4]

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of TBAF (0.1 equiv) in anhydrous THF dropwise to the stirred reaction mixture over 10-15 minutes.[4]

  • Allow the reaction to stir at -78 °C and monitor its progress by TLC or GC-MS.[4]

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Proceed with standard aqueous workup and purification.

Side Reaction 2: Formation of Homologated Addition Product

A less common but identified side product is a homologated addition product. This arises from a subsequent reaction of the initially formed silyl enol ether.[5][6]

Mechanism of Homologated Addition Product Formation:

G SEE Silyl Enol Ether Cyclopropane Difluorocyclopropane Intermediate SEE->Cyclopropane Difluorocyclopropanation Fluoroenone Fluoroenone Cyclopropane->Fluoroenone Anion-induced Ring-opening Homologated_Product Homologated Addition Product Fluoroenone->Homologated_Product Trifluoromethylation

Caption: Pathway to the formation of a homologated addition product.[5][6]

Mitigation Strategies:

The formation of this byproduct is directly linked to the formation of the silyl enol ether. Therefore, the most effective way to prevent its formation is to minimize the formation of the silyl enol ether by following the recommendations outlined in the previous section.

Data Presentation: Impact of Catalyst on Product Distribution

The choice of catalyst can significantly influence the outcome of the reaction. The following table summarizes the typical impact of different catalysts on the product distribution for a generic enolizable ketone.

CatalystDesired Product YieldSilyl Enol Ether YieldComments
TBAF (catalytic) HighLow to ModerateThe most common and generally effective catalyst.[2]
KOtBu (stoichiometric) LowHighStrongly basic conditions heavily favor enolate formation.[7]
Trimethylamine N-oxide HighLowAn effective non-fluoride alternative that can suppress enolization.[8]
K2CO3 Moderate to HighLowA mild and efficient catalyst for many substrates.[2]

Concluding Remarks

The Ruppert-Prakash trifluoromethylation is a cornerstone reaction in modern synthetic chemistry. A thorough understanding of the reaction mechanism and potential side reactions is paramount for its successful application. By carefully controlling reaction parameters such as temperature, catalyst, and solvent, and by ensuring anhydrous conditions, researchers can significantly minimize the formation of unwanted byproducts and achieve high yields of the desired trifluoromethylated ketones.

This guide provides a framework for troubleshooting common issues. However, it is important to remember that each substrate may exhibit unique reactivity, and some degree of optimization will likely be necessary for novel systems.

References

  • Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Trifluoromethyltrimethylsilane. (n.d.). Wikipedia. Retrieved from [Link]

  • Trifluoromethylation of Metal Enolates and Theoretical Guideline. (n.d.). ACS Publications. Retrieved from [Link]

  • Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. (2018). Journal of the American Chemical Society. Retrieved from [Link]

  • O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. (2025). Chemical Science (RSC Publishing). DOI:10.1039/D5SC01073J. Retrieved from [Link]

  • Trifluoromethylation. (n.d.). Wikipedia. Retrieved from [Link]

  • Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. (2025). PMC - PubMed Central. Retrieved from [Link]

  • Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Unique Reactivity of Fluorinated Molecules with Transition Metals. (n.d.). CHIMIA. Retrieved from [Link]

  • Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • The reaction of cyclic imines with the Ruppert-Prakash reagent. Facile approach to alpha-trifluoromethylated nornicotine, anabazine, and homoanabazine. (2025). ResearchGate. Retrieved from [Link]

  • (PDF) An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. (2025). ResearchGate. Retrieved from [Link]

Sources

Optimizing reaction conditions for the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, practical solutions for optimizing this critical synthesis. The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern drug design, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This guide offers troubleshooting advice and detailed protocols to help you navigate the common challenges associated with this synthesis, ensuring reliable and high-yield outcomes.

Core Synthesis Overview

The most prevalent and reliable method for synthesizing this compound involves the nucleophilic trifluoromethylation of a protected 4-aminocyclohexanone derivative. The Ruppert-Prakash reagent (TMSCF₃) is the most common source for the trifluoromethyl anion, activated by a catalytic amount of a nucleophilic initiator, such as a fluoride salt.[1][3]

The general workflow is depicted below:

Synthesis_Workflow cluster_protection Step 1: Amine Protection cluster_trifluoromethylation Step 2: Nucleophilic Trifluoromethylation cluster_deprotection Step 3: Deprotection & Work-up start 4-Aminocyclohexanone prot_ketone N-Protected-4-aminocyclohexanone (e.g., Boc, Cbz) start->prot_ketone Protecting Group (e.g., Boc₂O) intermediate Protected Amino Alcohol (TMS-ether intermediate) prot_ketone->intermediate Anhydrous Solvent (e.g., THF) reagent Ruppert-Prakash Reagent (TMSCF₃) reagent->intermediate activator Fluoride Activator (e.g., TBAF, CsF) activator->intermediate final_product 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol intermediate->final_product 1. Acidic Work-up (e.g., HCl) 2. Purification

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route? The most widely adopted route is the nucleophilic addition of a trifluoromethyl group to an N-protected 4-aminocyclohexanone.[4] This is typically achieved using trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent) activated by a fluoride source.[1]

Q2: Why is the protection of the amine essential? The free amino group is nucleophilic and can react with the Ruppert-Prakash reagent or other electrophilic species in the reaction. Furthermore, the acidic N-H proton can quench the trifluoromethyl anion. Protecting the amine, commonly with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, prevents these side reactions and ensures the trifluoromethylation occurs exclusively at the ketone carbonyl.

Q3: What are the key factors influencing the stereoselectivity of the trifluoromethylation? The addition of the CF₃ anion to the cyclohexanone ring can result in two diastereomers (axial vs. equatorial attack). The stereochemical outcome is influenced by several factors:

  • Steric Hindrance: The N-protecting group can influence the facial selectivity of the attack.

  • Temperature: Lower reaction temperatures often favor the thermodynamically more stable product, leading to higher diastereoselectivity.

  • Solvent: The choice of solvent can affect the solvation of the transition state, thereby influencing the stereochemical pathway.

Q4: What are the primary safety concerns when handling trifluoromethylating reagents? The Ruppert-Prakash reagent (TMSCF₃) is flammable, volatile, and reacts with moisture.[1] All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction has a very low yield or has not worked at all. What are the most likely causes?

A: This is a common issue often traced back to reagent quality or reaction setup. Here is a systematic checklist:

  • Moisture Contamination: The trifluoromethyl anion is highly basic and readily quenched by protons. The fluoride initiators used to activate TMSCF₃, such as Tetrabutylammonium fluoride (TBAF) or Cesium fluoride (CsF), are extremely hygroscopic.[3]

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. If using TBAF, use a solution in THF, not the hydrated solid form. For CsF, dry it under high vacuum with heating before use.

  • Reagent Quality and Activity: The Ruppert-Prakash reagent can degrade over time. The activity of the fluoride initiator is also paramount.[3][5]

    • Solution: Use a fresh bottle of TMSCF₃ or one that has been properly stored under an inert atmosphere. Purchase high-purity, anhydrous fluoride sources. It is often beneficial to test a new batch of reagents on a simple, reliable substrate (like cyclohexanone) to confirm activity.[6]

  • Insufficient Catalyst/Initiator: While catalytic, an insufficient amount of the fluoride initiator will lead to a sluggish or incomplete reaction.[3]

    • Solution: While typically 5-10 mol% is used, for less reactive substrates or if reagent quality is uncertain, increasing the catalyst loading to 15-20 mol% can improve the reaction rate and yield.

Troubleshoot_Low_Yield start Low or No Yield Observed check_moisture Verify Anhydrous Conditions (Glassware, Solvents, Reagents) start->check_moisture check_reagents Assess Reagent Quality (TMSCF₃ Freshness, Activator Activity) check_moisture->check_reagents If conditions were dry check_catalyst Optimize Catalyst Loading (Increase mol% of TBAF/CsF) check_reagents->check_catalyst If reagents are active success Improved Yield check_catalyst->success

Caption: Troubleshooting workflow for low reaction yields.

Problem: Incomplete Reaction and Byproduct Formation

Q: My TLC/LC-MS analysis shows significant starting material and the formation of a major byproduct. How can I resolve this?

A: An incomplete reaction suggests a problem with either the reaction time, temperature, or stoichiometry. Byproduct formation often points to competing reaction pathways.

  • Incomplete Consumption of Starting Material:

    • Solution: Trifluoromethylation of ketones can be sluggish.[7] Ensure the reaction is allowed to stir for a sufficient duration (often 12-24 hours). A gentle increase in temperature (e.g., from 0 °C to room temperature after initial addition) can also drive the reaction to completion, but this may negatively impact stereoselectivity. Also, verify that at least 1.2-1.5 equivalents of TMSCF₃ are used to account for any potential degradation.

  • Formation of Silyl Enol Ether:

    • Cause: Enolizable ketones can react with TMSCF₃ to form a silyl enol ether, a common byproduct. This pathway is favored by certain conditions and substrates.

    • Solution: Running the reaction at lower temperatures (e.g., -20 °C or 0 °C) can disfavor enolization. The choice of fluoride activator can also play a role; some sources suggest that non-fluoride initiators may mitigate this in certain systems, but this requires careful optimization.[3]

ParameterStandard ConditionOptimization StrategyRationale
Temperature 0 °C to RTMaintain at 0 °C or lower (-20 °C)Minimizes side reactions like enolization.
TMSCF₃ Equiv. 1.2 eq.Increase to 1.5 - 2.0 eq.Ensures sufficient reagent to drive the reaction to completion.
Reaction Time 4-8 hoursExtend to 12-24 hoursAllows sluggish reactions to reach completion.
Activator TBAF in THFDry CsFCsF is less basic and can sometimes give cleaner reactions.

Problem: Difficulty with Product Isolation and Purification

Q: The aqueous work-up is problematic, and I am losing significant product during column chromatography. What is a better procedure?

A: The work-up and purification of amino alcohols can be challenging due to their amphiphilic nature and ability to chelate to silica gel.

  • Work-up Procedure: The initial product is a TMS-protected alcohol. A standard aqueous work-up with acidic conditions (e.g., 1M HCl) is required to hydrolyze the silyl ether.

    • Optimized Protocol: After the reaction is complete, quench it carefully by pouring it into a stirred solution of 1M HCl cooled in an ice bath. Stir for 1-2 hours to ensure complete desilylation. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. To recover any product remaining in the aqueous layer, basify the aqueous phase with NaOH or NaHCO₃ to pH > 10 and re-extract with ethyl acetate or dichloromethane.

  • Purification by Chromatography: Amino alcohols are notorious for tailing on silica gel, leading to poor separation and low recovery.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier. A common practice is to slurry the silica gel in the column with the eluent system to which 1-2% triethylamine (NEt₃) or ammonia has been added. This neutralizes the acidic silanol groups, preventing strong binding of the amine and allowing for much sharper peaks and better recovery.

Optimized Experimental Protocol

Synthesis of N-Boc-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-4-aminocyclohexanone (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq) dropwise via syringe.

  • Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 eq) dropwise. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench & Desilylation: Carefully pour the reaction mixture into a flask containing 1M HCl (approx. 10 volumes relative to THF) cooled to 0 °C. Stir vigorously for 2 hours at room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x).

  • Basification & Re-extraction: Adjust the pH of the aqueous layer to ~10 with 2M NaOH. Re-extract the aqueous layer with ethyl acetate (2x).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Use a gradient eluent system (e.g., 20% to 80% ethyl acetate in hexanes) containing 1% triethylamine to obtain the pure product.

References

  • Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction. (n.d.). BenchChem.
  • Technical Support Center: Optimization of Trifluoromethylation Reactions with TMSCF3. (n.d.). BenchChem.
  • This compound. (2023, August 19). Smolecule.
  • Technical Support Center: Trifluoromethylation Protocols. (n.d.). BenchChem.
  • Deoxytrifluoromethylation/Aromatization of Cyclohexan(en)ones to Access Highly Substituted Trifluoromethyl Arenes. (2024, July 18). ChemRxiv.
  • Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). (n.d.). Sigma-Aldrich.
  • Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis: Detailed Application Notes and Protocols. (n.d.). BenchChem.
  • Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. (n.d.). Semantic Scholar.
  • 1-trifluoromethyl-1-cyclohexanol. (n.d.). Organic Syntheses.

Sources

Technical Support Center: Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide has been created to address the byproducts in the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis, with a focus on identifying and mitigating byproduct formation.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that often starts from 4-oxocyclohexanecarboxylic acid. A common synthetic route involves the nucleophilic trifluoromethylation of the ketone, followed by the conversion of the carboxylic acid to an amine functionality. Each of these steps presents unique challenges and potential for byproduct formation. This guide will address these issues in a question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Incomplete Trifluoromethylation and Side Products

Question: "My reaction mixture shows incomplete conversion of the starting ketone and the presence of several unidentified peaks after the trifluoromethylation step. What are the likely byproducts and how can I avoid them?"

Answer: Incomplete conversion and the formation of byproducts during the nucleophilic trifluoromethylation of a ketone, often using the Ruppert-Prakash reagent (TMSCF3), are common challenges. The primary byproducts in this step are typically the silyl enol ether of the starting ketone and the trimethylsilyl ether of the desired product.

  • Silyl Enol Ether Formation: This occurs when the trifluoromethyl anion acts as a base, deprotonating the α-carbon of the ketone, rather than attacking the carbonyl carbon. This side reaction is more prevalent with sterically hindered ketones or when using non-polar solvents.

  • Trimethylsilyl Ether of the Product: The initial product of the reaction is the trimethylsilyl ether of 4-hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid. Incomplete hydrolysis during the workup will leave this as a major component in your crude product.

Mitigation Strategies:

StrategyRationale
Solvent Choice Use a more polar, aprotic solvent like THF to favor the nucleophilic addition over enolization.
Temperature Control Maintain a low reaction temperature (e.g., -78 °C) to control the reactivity of the trifluoromethyl anion and disfavor the enolization pathway.
Reagent Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the trifluoromethylating agent to drive the reaction to completion.
Thorough Hydrolysis Ensure complete hydrolysis of the intermediate silyl ether during the aqueous workup. This can be achieved by stirring with a mild acid, such as 1M HCl, for an extended period.
Issue 2: Byproducts from the Carboxylic Acid to Amine Conversion

Question: "I am using a Curtius rearrangement to convert the carboxylic acid to the amine, but I am observing a significant amount of a high molecular weight byproduct. What is this and how can I prevent its formation?"

Answer: A common byproduct in the Curtius rearrangement is the formation of a symmetrical urea. The Curtius rearrangement proceeds through an isocyanate intermediate. While this isocyanate is intended to be hydrolyzed to the desired amine, it can also react with the newly formed amine product, leading to the formation of a disubstituted urea.

Reaction Pathway and Byproduct Formation:

G Isocyanate R-N=C=O (Isocyanate Intermediate) Amine R-NH2 (Desired Product) Isocyanate->Amine Hydrolysis Urea R-NH-C(O)-NH-R (Urea Byproduct) Isocyanate->Urea + R-NH2 H2O H2O G cluster_step1 Step 1: Trifluoromethylation cluster_step2 Step 2: Amine Formation (Curtius Rearrangement) Ketone 4-Oxocyclohexanecarboxylic acid Product1 4-Hydroxy-4-(trifluoromethyl) cyclohexanecarboxylic acid Ketone->Product1 Nucleophilic Attack (Desired) Byproduct1 Silyl Enol Ether Ketone->Byproduct1 Enolization (Side Reaction) Product1_step2 4-Hydroxy-4-(trifluoromethyl) cyclohexanecarboxylic acid TMSCF3 TMSCF3, TBAF FinalProduct 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol Product1_step2->FinalProduct Reagents2 1. (COCl)2 2. NaN3 3. Heat 4. H3O+ Byproduct2 Symmetrical Urea FinalProduct->Byproduct2 Dimerization via Isocyanate

Diastereoselectivity issues in 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on addressing challenges related to diastereoselectivity.

Introduction

This compound is a valuable building block in medicinal chemistry, prized for the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity. The synthesis of this compound, however, presents significant challenges in controlling the stereochemistry at the C1 and C4 positions, leading to the formation of cis and trans diastereomers. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve your desired diastereoselectivity and overall yield.

A common and logical synthetic approach to this compound proceeds via a protected amino-ketone intermediate, followed by nucleophilic trifluoromethylation. The primary focus of this guide will be on troubleshooting this key diastereomer-defining step.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: I am observing poor diastereoselectivity in the trifluoromethylation of 4-(N-protected-amino)cyclohexanone. How can I improve the ratio of the desired diastereomer?

Answer:

Achieving high diastereoselectivity in the addition of a trifluoromethyl nucleophile to a 4-substituted cyclohexanone is a common challenge. The outcome is determined by the facial selectivity of the nucleophilic attack on the carbonyl group. Several factors can be optimized to favor one diastereomer over the other.

Potential Causes and Solutions:

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[1] If you are running the reaction at room temperature or 0 °C, consider cooling it to -78 °C.

  • Trifluoromethylating Reagent and Initiator: The choice of the trifluoromethylating reagent and the initiator can have a significant impact on stereoselectivity.

    • Ruppert-Prakash Reagent (TMSCF₃): This is a widely used and generally effective reagent. The choice of the fluoride source (e.g., TBAF, CsF) can influence the reaction's stereochemical outcome. It is recommended to screen different fluoride sources.[1][2]

    • Alternative Reagents: Consider exploring other trifluoromethylating reagents, such as trifluoromethyl sulfones or trifluoroacetaldehyde hemiaminals, which may exhibit different stereochemical preferences.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. A screen of aprotic solvents with varying polarities (e.g., THF, dichloromethane, toluene) is advisable.

  • Protecting Group on the Amine: The steric bulk of the protecting group on the 4-amino substituent can influence the preferred conformation of the cyclohexanone ring and, consequently, the direction of nucleophilic attack. If you are using a small protecting group, consider switching to a bulkier one (e.g., from Boc to Cbz or a more sterically demanding group) to potentially block one face of the carbonyl group more effectively.

Experimental Protocol: Screening Reaction Conditions for Improved Diastereoselectivity

  • Setup: In parallel reaction vials, dissolve the 4-(N-protected-amino)cyclohexanone in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: Cool the reaction vials to the desired temperature (e.g., 0 °C, -40 °C, -78 °C).

  • Reagent Addition: Add the trifluoromethylating reagent (e.g., TMSCF₃) to each vial, followed by the dropwise addition of the initiator solution (e.g., TBAF in THF).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or ¹⁹F NMR spectroscopy.

ParameterConditions to TestExpected Outcome
Temperature Room Temp, 0 °C, -78 °CLower temperatures generally favor higher diastereoselectivity.
Solvent THF, DCM, TolueneMay influence the transition state and alter the diastereomeric ratio.
Fluoride Source TBAF, CsFCan affect the reactivity and stereoselectivity of the trifluoromethylation.
Question 2: I am having difficulty determining the cis and trans configuration of my this compound diastereomers. What analytical techniques can I use?

Answer:

Unambiguous determination of the stereochemistry of your products is crucial. NMR spectroscopy is the most powerful tool for this purpose.

Analytical Methods:

  • ¹H NMR Spectroscopy: The chemical shift and coupling constants of the protons on the cyclohexane ring, particularly the proton at C4, can provide valuable information about the relative stereochemistry.

    • In the trans isomer, the amino group and the hydroxyl group are on opposite sides of the ring. The proton at C4 will have one axial and one equatorial relationship with its neighbors.

    • In the cis isomer, the amino and hydroxyl groups are on the same side. The proton at C4 will have different coupling constants compared to the trans isomer.

    • For substituted cyclohexanols, the proton attached to the carbon bearing the hydroxyl group often shows a broader signal in one isomer compared to the other due to different coupling patterns.[3][4]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring will differ between the cis and trans isomers. The trifluoromethyl group will also show a characteristic quartet in the ¹³C NMR spectrum due to coupling with the fluorine atoms.[2]

  • ¹⁹F NMR Spectroscopy: This is a very sensitive method for analyzing trifluoromethyl-containing compounds. The two diastereomers will likely have distinct signals in the ¹⁹F NMR spectrum, and the integration of these signals can be used to accurately determine the diastereomeric ratio.[2]

  • 2D NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. In the cis isomer, a NOE correlation would be expected between the axial protons at C2/C6 and the protons of the amino group at C4, and between the hydroxyl group at C1 and the axial protons at C3/C5. The trans isomer would show a different set of NOE correlations.[5][6]

Workflow for Stereochemical Assignment

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_interpretation Interpretation start Synthesize Diastereomeric Mixture nmr_1h Acquire ¹H NMR start->nmr_1h nmr_19f Acquire ¹⁹F NMR start->nmr_19f nmr_2d Acquire 2D NMR (NOESY) nmr_1h->nmr_2d dr_ratio Determine Diastereomeric Ratio (from ¹H or ¹⁹F NMR) nmr_1h->dr_ratio nmr_19f->dr_ratio assignment Assign cis/trans Configuration (from ¹H coupling constants and NOESY) nmr_2d->assignment

Caption: Workflow for the analysis and stereochemical assignment of diastereomers.

Question 3: I am struggling to separate the cis and trans diastereomers. What purification methods are most effective?

Answer:

The separation of diastereomers can be challenging due to their similar physical properties. However, there are several techniques that can be employed.

Purification Strategies:

  • Flash Column Chromatography: This is the most common method for separating diastereomers.

    • Solvent System Optimization: A systematic screen of solvent systems with varying polarities is essential. Start with a non-polar solvent (e.g., hexanes or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Fine-tuning: Small additions of a third solvent, such as methanol or triethylamine (for basic compounds), can sometimes significantly improve separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be very effective.

    • Normal-Phase vs. Reversed-Phase: Both normal-phase (with silica or alumina columns) and reversed-phase (with C18 columns) HPLC should be considered.

    • Chiral Stationary Phases: While not strictly necessary for diastereomer separation, chiral columns can sometimes provide excellent resolution.[7]

  • Crystallization: If one of the diastereomers is a solid and has a tendency to crystallize, fractional crystallization can be a highly effective and scalable purification method. Seeding the solution with a small crystal of the desired diastereomer can sometimes induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route to this compound?

A1: A highly plausible synthetic route starts from 4-aminocyclohexanone. The amino group is first protected (e.g., with a Boc group) to give N-Boc-4-aminocyclohexanone. This ketone is then subjected to nucleophilic trifluoromethylation, for example, using the Ruppert-Prakash reagent (TMSCF₃) and a fluoride initiator, to yield a diastereomeric mixture of N-Boc-4-amino-1-(trifluoromethyl)cyclohexan-1-ol. The final step is the deprotection of the amino group under acidic conditions.

G start 4-Aminocyclohexanone step1 Protection (e.g., Boc₂O) start->step1 intermediate N-Boc-4-aminocyclohexanone step1->intermediate step2 Trifluoromethylation (TMSCF₃, F⁻) intermediate->step2 product_protected Diastereomeric mixture of N-Boc-4-amino-1-(trifluoromethyl)cyclohexan-1-ol step2->product_protected step3 Deprotection (e.g., HCl) product_protected->step3 final_product cis/trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol step3->final_product

Caption: Plausible synthetic route to this compound.

Q2: Why is the trifluoromethyl group important in drug design?

A2: The trifluoromethyl (CF₃) group is a "super-methyl" group with unique properties. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups. It is also highly lipophilic, which can improve a drug's ability to cross cell membranes. Furthermore, the C-F bond is very strong, making the CF₃ group resistant to metabolic degradation, which can increase the half-life of a drug in the body.[8]

Q3: Can I use a reducing agent to convert a 4-(trifluoromethyl)cyclohexanone to the desired alcohol?

A3: While reduction of a ketone is a standard method for producing an alcohol, in this case, it would not be the preferred route. The key challenge is the stereoselective synthesis of the 4-amino-1-(trifluoromethyl)cyclohexanone precursor. A more direct and convergent approach is the trifluoromethylation of a readily available 4-aminocyclohexanone derivative.

Q4: Are there any safety precautions I should be aware of when working with trifluoromethylating reagents?

A4: Yes. The Ruppert-Prakash reagent (TMSCF₃) is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The fluoride sources used to initiate the reaction, such as TBAF, can be corrosive and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]

  • Electronic Supplementary Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. PMC - NIH. [Link]

  • Highly Efficient Diastereoselective Reduction of α-Fluoroimines. PMC - NIH. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. NIH. [Link]

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC - NIH. [Link]

  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journals. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

  • Synthesis of trifluoromethylated aminoenones. ResearchGate. [Link]

  • 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Publications. [Link]

  • Deoxytrifluoromethylation/Aromatization of Cyclohexan(en)ones to Access Highly Substituted Trifluoromethyl Arenes. ChemRxiv. [Link]

  • Stereochemical studies on pheromonal communications. PMC - NIH. [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. [Link]

  • Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. PubMed. [Link]

  • Cis and Trans NMR splitting. Reddit. [Link]

  • Need help on determining Cis and Trans with NMR spectrum. Reddit. [Link]

  • 29 Si NMR spectrum of cis/trans mixture of 1. ResearchGate. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journals. [Link]

Sources

Protecting group strategies for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) related to the critical protecting group strategies required for this molecule. The presence of a primary amine and a tertiary alcohol, influenced by an adjacent trifluoromethyl group, presents unique synthetic challenges that demand a well-considered approach.

Strategic Overview: The "Why" of Protection

The synthesis of this compound requires the temporary masking of its reactive functional groups to prevent unwanted side reactions and ensure regioselectivity in subsequent transformations.

  • The Nucleophilic Amine: The primary amino group is highly nucleophilic and will readily react with a wide range of electrophiles. Protection, typically as a carbamate, is essential to temper this reactivity, allowing for modifications elsewhere in the molecule.[1]

  • The Tertiary Alcohol: The tertiary hydroxyl group is sterically hindered and less reactive than the amine. For many synthetic routes, selective N-protection is sufficient.[1] However, the stability of this alcohol, particularly its proximity to the strongly electron-withdrawing trifluoromethyl (CF₃) group, must be considered.[2][3] Under strongly acidic conditions, this tertiary alcohol is susceptible to elimination (dehydration), making its protection necessary if such conditions are unavoidable.

  • The Principle of Orthogonality: An optimal strategy employs orthogonal protecting groups—groups that can be removed under distinct conditions without affecting each other.[4][5][6] This allows for the sequential deprotection and reaction of the amine and hydroxyl functionalities, which is a cornerstone of complex molecule synthesis.

Frequently Asked Questions (FAQs): Amino Group Protection

This section addresses the most common questions regarding the selection and implementation of amino protecting groups for this specific synthesis.

Question 1: What are the most suitable protecting groups for the 4-amino group in this molecule?

The most reliable and widely used protecting groups for aliphatic amines are the carbamates, specifically the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[7][8][9] Both are highly effective at deactivating the amine's nucleophilicity and are stable across a broad range of reaction conditions.

Question 2: How do I decide between using a Boc or Cbz protecting group?

The choice is dictated entirely by the stability requirements of your planned synthetic route. An orthogonal strategy is key.[5][10][11]

  • Choose Boc when: Your subsequent reaction steps involve conditions where the Boc group is stable, such as basic hydrolysis, nucleophilic attack, or catalytic hydrogenation. The Boc group is removed under acidic conditions.[8][12][13]

  • Choose Cbz when: Your planned route involves acidic conditions that would prematurely cleave a Boc group. The Cbz group is robustly stable to acid but is selectively removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[9][11][14]

The following table and decision workflow provide a direct comparison to guide your selection.

Table 1: Comparison of Boc and Cbz Amino Protecting Groups
Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Structure


Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Deprotection Method Acidolysis (TFA, HCl)[7][8][12]Hydrogenolysis (H₂, Pd/C)[11][14]
Stable To: Bases, Hydrogenolysis, Nucleophiles[10]Acids, Bases, most Oxidants/Reductants[11]
Labile To: Strong Acids[12]Catalytic Hydrogenation, Strong Reducing Agents
Protecting Group Selection Workflow

This diagram outlines the decision-making process for choosing an appropriate amino protecting group.

G start Start: Plan Synthetic Route q1 Will your downstream steps use strong acid? start->q1 q2 Will your downstream steps use catalytic hydrogenation (e.g., H₂, Pd/C)? q1->q2  No use_cbz Use Cbz Group (Stable to Acid) q1->use_cbz  Yes use_boc Use Boc Group (Stable to Hydrogenolysis) q2->use_boc  No reconsider Re-evaluate route or choose alternative group (e.g., Fmoc) q2->reconsider  Yes G cluster_main Protecting Group Strategies start 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol boc_protected Boc-Protected Amine start->boc_protected  Boc₂O, Base (e.g., TEA, DCM) cbz_protected Cbz-Protected Amine start->cbz_protected  Cbz-Cl, Base (e.g., Na₂CO₃, H₂O/THF) boc_protected->start  Acid (e.g., HCl/Dioxane) cbz_protected->start  H₂, Pd/C (Methanol)

Caption: Reaction pathways for Boc and Cbz protection/deprotection.

Protocol 1: N-Boc Protection
  • Dissolve this compound (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M).

  • Add triethylamine (TEA, 1.2 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water. Separate the organic layer, wash with saturated aq. NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified by column chromatography (e.g., silica gel, hexanes/ethyl acetate).

Protocol 2: Acid-Mediated Boc Deprotection
  • Dissolve the Boc-protected amine (1.0 equiv) in a minimal amount of methanol.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv) at room temperature.

  • Stir the mixture for 1-3 hours. Monitor the reaction by TLC or LC-MS. A white precipitate of the hydrochloride salt may form.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To obtain the free amine, dissolve the resulting salt in water and basify to pH >10 with 1M NaOH. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield the deprotected amine.

Protocol 3: N-Cbz Protection
  • Dissolve this compound (1.0 equiv) in a 1:1 mixture of THF and water (approx. 0.2 M).

  • Add sodium carbonate (Na₂CO₃, 2.5 equiv) and cool the mixture to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise, ensuring the temperature remains below 10 °C.

  • Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, dilute with ethyl acetate and water.

  • Separate the layers, wash the organic phase with water and brine, then dry over Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 4: Cbz Deprotection by Hydrogenolysis
  • Dissolve the Cbz-protected amine (1.0 equiv) in methanol (approx. 0.1 M) in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol % Pd).

  • Purge the flask with nitrogen, then introduce hydrogen gas (H₂) via a balloon or by connecting to a hydrogenation apparatus (1 atm is usually sufficient).

  • Stir the suspension vigorously at room temperature for 4-12 hours. Monitor by TLC or LC-MS.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

References

  • Smolecule. (2023, August 19). This compound.
  • University of Bristol.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Nelissen, J., et al. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-32.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?.
  • Accounts of Chemical Research. New amino-protecting groups in organic synthesis.
  • Chemical Reviews. (2019). Amino Acid-Protecting Groups.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Journal of the American Chemical Society. (2022). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling.
  • Fisher Scientific. Amine Protection / Deprotection.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Organic Syntheses. 1-trifluoromethyl-1-cyclohexanol.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • MDPI. (2022).
  • Organic Syntheses.
  • Molecules. (2014). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • SciSpace. Amino Acid-Protecting Groups.
  • Royal Society of Chemistry. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers.
  • National Institutes of Health. (2016).
  • MDPI. (2023).
  • ResearchGate. (2022).
  • MDPI. (2019). Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents.

Sources

Stability of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges with 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. While specific stability data for this molecule is not extensively published, this document synthesizes information from analogous structures and fundamental chemical principles to provide a robust troubleshooting framework.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The stability of this molecule is primarily dictated by its three key functional groups: a tertiary alcohol , a trifluoromethyl group on the same carbon, and a primary amino group at the 4-position of the cyclohexane ring.

  • Under Acidic Conditions: The principal concern is the acid-catalyzed dehydration of the tertiary alcohol. This reaction proceeds via an E1 elimination mechanism.[1][2]

  • Under Basic Conditions: The molecule is expected to be significantly more stable. Tertiary alcohols are generally resistant to elimination under basic conditions. The primary concern shifts to the potential for oxidation of the free amino group, especially in the presence of air (oxygen).[3]

  • General Considerations: The strong electron-withdrawing nature of the trifluoromethyl (CF3) group influences the reactivity of the adjacent tertiary alcohol, and the basicity of the amino group will be pH-dependent.

Q2: How does the trifluoromethyl group affect the molecule's stability?

A2: The CF3 group is a powerful electron-withdrawing group, which has two major effects:

  • Increased Acidity of the Alcohol: It makes the hydroxyl (-OH) group more acidic than a typical tertiary alcohol. For instance, the pKa of phenyl trifluoromethyl carbinol is significantly lower than that of a non-fluorinated analogue.[4]

  • Destabilization of Adjacent Carbocations: Should the alcohol be protonated and leave as a water molecule under acidic conditions, it would form a tertiary carbocation. This carbocation is directly attached to the CF3 group. Electron-withdrawing groups are known to destabilize adjacent carbocations, which can slow down the rate of reactions that proceed through such intermediates, like the E1 dehydration.[5] This means that while the dehydration pathway is the most probable under acidic stress, it may require harsher conditions (e.g., stronger acids, higher temperatures) than a non-fluorinated tertiary alcohol.[5][6]

Troubleshooting Guide: Stability Under Acidic Conditions

Q3: I am running a reaction at low pH and observing a new impurity. What is the likely degradation pathway?

A3: The most probable degradation pathway under acidic conditions is an E1 elimination (dehydration) to form an alkene.[7][8] The mechanism involves three key steps:

  • Protonation of the Hydroxyl Group: The acid catalyst protonates the alcohol's hydroxyl group, converting it into a good leaving group (H2O).[1][9]

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, forming a tertiary carbocation intermediate. This is typically the rate-determining step of the reaction.[1][8] As noted in A2, the presence of the α-trifluoromethyl group significantly destabilizes this carbocation, potentially slowing the reaction rate compared to simpler tertiary alcohols.[5]

  • Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond.

The likely degradation product would be 4-amino-1-(trifluoromethyl)cyclohex-1-ene .

Visualizing the Acid-Catalyzed Dehydration Pathway

The following diagram illustrates the E1 mechanism for the degradation of this compound under acidic conditions.

E1_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation (Rate-Limiting) cluster_2 Step 3: Deprotonation Reactant Molecule + H+ Protonated Protonated Alcohol Reactant->Protonated Fast Carbocation Tertiary Carbocation (Destabilized by CF3) + H2O Protonated->Carbocation Slow -H2O Product Alkene Product Carbocation->Product Fast -H+

Caption: Proposed E1 dehydration mechanism under acidic conditions.

Q4: How can I minimize or prevent degradation in an acidic medium?

A4: To mitigate acid-catalyzed dehydration, consider the following strategies:

  • Temperature Control: E1 reactions are favored at higher temperatures.[7] Conducting your experiment at the lowest feasible temperature can significantly reduce the rate of dehydration. Tertiary alcohols can begin to dehydrate at temperatures as low as 25-80°C in the presence of strong acids.[10][11]

  • Acid Strength and Concentration: Use the mildest acid catalyst and the lowest concentration necessary to achieve your desired reaction. Stronger acids will accelerate the initial protonation step.[7]

  • Reaction Time: Limit the exposure time of the compound to acidic conditions.

  • Solvent Choice: The choice of solvent can influence carbocation stability, though the effect may be secondary to temperature and acid strength.

Troubleshooting Guide: Stability Under Basic Conditions

Q5: Is this compound stable under basic conditions (e.g., pH > 9)?

A5: Generally, yes. Tertiary alcohols are stable under basic conditions because the hydroxyl ion (OH-) is a very poor leaving group.[12] The primary amino group will be in its free base (-NH2) form at high pH. However, two potential, though less common, issues could arise:

  • Oxidation: The free amino group is susceptible to oxidation, especially if the solution is not deoxygenated.[3] This can sometimes lead to the formation of colored impurities (e.g., yellow or brown discoloration).

  • Intramolecular Reactions: While unlikely for this specific structure, amino alcohols can, under certain conditions (e.g., with specific catalysts or activating agents), undergo intramolecular cyclization.[13][14][15] For this molecule, such a reaction is sterically hindered and not expected under standard basic conditions.

Q6: I am observing discoloration of my sample in a basic solution. What could be the cause and how can I prevent it?

A6: Discoloration in a basic solution is often a sign of oxidation of the amino group.[3] To prevent this:

  • Use an Inert Atmosphere: Work under a nitrogen or argon atmosphere to minimize exposure to oxygen.

  • Add Antioxidants: If compatible with your experimental system, a small amount of an antioxidant could be added.

  • Purify Solvents: Ensure that solvents are free of peroxide and metal impurities, which can catalyze oxidation reactions.

Experimental Protocols & Analytical Methods

Q7: How can I perform a forced degradation study to test the stability of this compound myself?

A7: A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical method.[16][17] The goal is typically to achieve 5-20% degradation of the active ingredient.[16][18]

Protocol: Forced Degradation Study

  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the sample to the following conditions in separate experiments:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C.

    • Oxidative Stress: 3% H₂O₂ at room temperature.

    • Thermal Stress: Store the solid sample at 80 °C.

    • Photolytic Stress: Expose the solution to UV/Vis light (e.g., 1.2 million lux hours and 200 watt hours/m² as per ICH Q1B guidelines).

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).

  • Quenching: Neutralize the acid and base samples before analysis. Dilute all samples to the target concentration.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method.

Visualizing the Forced Degradation Workflow

FDS_Workflow cluster_stress Apply Stress Conditions Start Prepare Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidative (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal (e.g., 80°C, Solid) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Sample Sample at Time Points (e.g., 0, 2, 6, 24h) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Quench Quench Reaction (Neutralize/Dilute) Sample->Quench Analyze Analyze via HPLC-UV/MS Quench->Analyze Report Identify Degradants & Assess Mass Balance Analyze->Report

Caption: General workflow for a forced degradation study.

Q8: What analytical techniques are best for monitoring the stability of this compound?

A8: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for stability testing.[19][20][21]

  • Method: A reversed-phase HPLC (RP-HPLC) method is typically used.

  • Detection: A UV detector is suitable if the molecule or its degradation products contain a chromophore. For molecules without a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[19][20] It is invaluable for identifying the structures of any unknown degradation products by providing mass-to-charge ratio information.

A well-developed "stability-indicating" HPLC method is one that can separate the parent compound from all potential degradation products and impurities, ensuring that the assay for the parent drug is accurate and specific.[19][22]

Summary Data Table

ConditionPrimary ConcernPlausible Degradation Product(s)Recommended Mitigation Strategy
Acidic (pH < 5) E1 Dehydration4-amino-1-(trifluoromethyl)cyclohex-1-eneLower temperature, use milder/less concentrated acid.
Basic (pH > 9) Oxidation of Amino GroupOxidized amine species (e.g., imines, nitroso compounds)Use an inert atmosphere (N₂ or Ar), purified solvents.
Oxidative Oxidation of Amino GroupOxidized amine speciesStore under an inert atmosphere.
Thermal/Light Varies; potential for dehydration or oxidationDependent on other factors (e.g., presence of acid/oxygen)Store in a cool, dark place.

References

  • CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from [Link]

  • Alcohol Elimination Reaction | Mechanisms, Examples & Importance. (n.d.). Study.com. Retrieved January 2, 2026, from [Link]

  • Elimination Reactions of Alcohols. (2015, April 16). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]

  • Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. (2025, August 8). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 2, 2026, from [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved January 2, 2026, from [Link]

  • Alcohol Dehydration – E1 Mechanism. (2018, September 5). Periodic Chemistry. Retrieved January 2, 2026, from [Link]

  • Forced Degradation Studies. (n.d.). STEMart. Retrieved January 2, 2026, from [Link]

  • Elimination of Alcohols with conc. H2SO4 (including mechanisms). (2021, January 23). Chad's Prep. Retrieved January 2, 2026, from [Link]

  • Analytical Techniques for Stability Testing: HPLC. (n.d.). StabilityStudies.in. Retrieved January 2, 2026, from [Link]

  • Trifluoromethylation. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved January 2, 2026, from [Link]

  • Stability of carbocations: CF3+ vs CH3+. (2015, November 2). Chemistry Stack Exchange. Retrieved January 2, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). DiVA portal. Retrieved January 2, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 2, 2026, from [Link]

  • Stability-indicating HPLC Method Research Articles. (n.d.). R Discovery. Retrieved January 2, 2026, from [Link]

  • General protocol for forced degradation studies (stress testing) of drug substances and drug products. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • How to Develop Stability Indicating HPLC Methods. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

  • Acid-Catalyzed Dehydration Via E1 & E2 Of Alcohols & Carbocation Rearrangements. (2020, July 6). YouTube. Retrieved January 2, 2026, from [Link]

  • 9-(Trifluoromethyl)fluorenyl Cation: A New Doubly Destabilized Carbocation. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

  • Quantum chemical analysis uncovers previously overlooked contributor to carbocation stability trend. (2022, November 23). Chemistry World. Retrieved January 2, 2026, from [Link]

  • The acidity of some aromatic fluoro alcohols and ketones. (n.d.). SciSpace. Retrieved January 2, 2026, from [Link]

  • (Is it right to say): Trans-2-aminocyclohexanol is more stable than Cis-2-aminocyclohexanol. (2021, December 3). Reddit. Retrieved January 2, 2026, from [Link]

  • Video: Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. (n.d.). Study.com. Retrieved January 2, 2026, from [Link]

  • Dehydration Of Alcohols. (n.d.). Ochemstudy - Wikidot. Retrieved January 2, 2026, from [Link]

  • 14.4: Dehydration Reactions of Alcohols. (2020, May 30). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

  • 10.1: Dehydration Reactions of Alcohols. (2020, March 16). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. (2023, April 6). ACS Publications. Retrieved January 2, 2026, from [Link]

  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Trifluoromethyl carbinol synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • Stability of trifluoromethoxide anion. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. (2020, December 21). University of Greifswald Publication Server. Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: Purification of Fluorinated Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of purifying fluorinated amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these valuable compounds. The introduction of fluorine into amino alcohols dramatically alters their physicochemical properties, offering significant advantages in medicinal chemistry but simultaneously complicating their purification.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and achieve high-purity compounds.

The Fluorine Factor: Why Purification is a Unique Challenge

The high electronegativity of fluorine imparts distinct characteristics to amino alcohols, including altered polarity, pKa, and intermolecular interactions.[2][4] The strong electron-withdrawing effect of fluorine atoms can decrease the basicity of the amino group and increase the acidity of the hydroxyl group.[4][5] This dual modulation can lead to zwitterionic character, unusual solubility profiles, and strong interactions with purification media, often resulting in poor peak shapes, co-elution with impurities, and low recovery.[5][6] Understanding these fluorine-specific effects is paramount to developing a successful purification strategy.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues encountered during the purification of fluorinated amino alcohols in a practical question-and-answer format.

Question 1: My fluorinated amino alcohol shows severe peak tailing during reversed-phase HPLC. What's happening and how can I fix it?

Answer:

Peak tailing is a common issue when purifying fluorinated amino alcohols on standard silica-based columns. The primary cause is often strong, unwanted secondary interactions between the basic amino group and acidic residual silanols on the stationary phase.[6] The presence of fluorine can exacerbate this by altering the pKa of the amine, influencing its ionic state at a given pH.

Causality & Recommended Solutions:

Underlying Cause Mechanism Recommended Solution Scientific Rationale
Secondary Silanol Interactions The basic amine interacts ionically with deprotonated silanol groups (Si-O⁻) on the silica backbone, causing a portion of the analyte to lag behind the main peak.Use a deactivated, end-capped column. Add a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.End-capping masks the residual silanols, minimizing these interactions. The acidic modifier protonates the silanols to Si-OH and ensures the amine is consistently protonated (R-NH₃⁺), preventing ionic interactions with the stationary phase and improving peak symmetry.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the amino group, the compound will exist as a mixture of protonated and neutral forms, leading to broad or tailing peaks.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic amines, a lower pH (e.g., pH 2-3) is generally effective.[7]This ensures the analyte exists predominantly in a single ionic state, leading to more uniform interaction with the stationary phase and a sharper peak.
Column Overload Injecting too much sample saturates the active sites on the stationary phase, leading to a non-ideal chromatographic distribution.Reduce the injection volume or the concentration of the sample.This ensures that the analyte molecules have sufficient access to the stationary phase for proper partitioning, maintaining a Gaussian peak shape.

Question 2: My highly polar fluorinated amino alcohol is not retained on a C18 column and elutes in the void volume. What are my options?

Answer:

This is a classic problem for highly polar analytes in reversed-phase chromatography. The presence of multiple fluorine atoms and the polar hydroxyl and amino groups can make the molecule too hydrophilic to interact effectively with the non-polar C18 stationary phase.

Causality & Recommended Solutions:

Underlying Cause Mechanism Recommended Solution Scientific Rationale
High Polarity The analyte has a much stronger affinity for the polar mobile phase than the non-polar stationary phase, resulting in no retention.Switch to Hydrophilic Interaction Chromatography (HILIC). Use a reversed-phase column with an embedded polar group or one that is stable in 100% aqueous mobile phases.HILIC utilizes a polar stationary phase (e.g., silica, amide) and a high organic mobile phase, promoting retention of polar analytes through a partitioning mechanism involving a water-enriched layer on the stationary phase surface. Polar-embedded columns offer an alternative retention mechanism, while aqueous-stable columns allow for the use of very weak (highly aqueous) mobile phases to increase retention.
Ionization State If the compound is ionized, it can be highly water-soluble and poorly retained.Add an ion-pairing reagent (e.g., heptafluorobutyric acid for a basic amine) to the mobile phase.The hydrophobic tail of the ion-pairing reagent associates with the stationary phase, while its charged head-group pairs with the ionized analyte, increasing its overall hydrophobicity and retention.

Question 3: I'm struggling to separate my target fluorinated amino alcohol from a structurally similar, non-fluorinated impurity. How can I improve the resolution?

Answer:

Separating fluorinated compounds from their non-fluorinated analogues can be challenging due to their similar polarities. However, the unique properties of fluorine can be leveraged to achieve separation.

Causality & Recommended Solutions:

Underlying Cause Mechanism Recommended Solution Scientific Rationale
Insufficient Selectivity The chosen stationary and mobile phases do not sufficiently differentiate between the fluorinated analyte and the non-fluorinated impurity.Use a fluorinated stationary phase (e.g., pentafluorophenyl (PFP) or fluorous silica).[8] Change the organic modifier in the mobile phase (e.g., switch from acetonitrile to methanol or trifluoroethanol).[9]Fluorinated stationary phases can engage in dipole-dipole, π-π, and fluorous-fluorous interactions that are unique to fluorinated molecules, thereby enhancing selectivity.[8][10] Different organic modifiers alter the overall mobile phase polarity and can change the selectivity of the separation by influencing how the analytes interact with both the mobile and stationary phases.
Similar Hydrophobicity The overall hydrophobicity of the two compounds is too similar for effective separation on a standard reversed-phase column.Employ an orthogonal purification technique like Supercritical Fluid Chromatography (SFC).SFC uses supercritical CO₂ as the main mobile phase, which has different solvating properties than liquid mobile phases. This results in a different separation mechanism that can often resolve compounds that co-elute in HPLC.

Visualizing Your Purification Strategy

A logical approach is crucial for selecting the right purification technique. The following workflow can guide your decision-making process.

Purification_Workflow Decision Workflow for Purifying Fluorinated Amino Alcohols start Crude Product check_volatility Is the compound volatile (b.p. < 150°C at atm)? start->check_volatility distillation Fractional Distillation check_volatility->distillation Yes check_crystallinity Is the compound a solid? check_volatility->check_crystallinity No final_product Pure Compound distillation->final_product recrystallization Recrystallization check_crystallinity->recrystallization Yes chromatography Chromatography check_crystallinity->chromatography No recrystallization->final_product check_polarity Assess Polarity chromatography->check_polarity normal_phase Normal-Phase Flash (Silica Gel) check_polarity->normal_phase Low Polarity reversed_phase Reversed-Phase (C18, PFP, etc.) check_polarity->reversed_phase Medium Polarity hilic HILIC check_polarity->hilic High Polarity normal_phase->final_product reversed_phase->final_product hilic->final_product

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your yield, purity, and overall success in preparing this valuable trifluoromethylated amino alcohol.

Introduction

This compound is a key building block in medicinal chemistry, valued for the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The synthesis, however, can present challenges, including low yields, the formation of stereoisomers (cis and trans), and purification difficulties. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Trifluoromethylation Step

Question: I am experiencing a low yield during the nucleophilic trifluoromethylation of the protected 4-aminocyclohexanone using the Ruppert-Prakash reagent (TMSCF₃). What are the likely causes and how can I improve the yield?

Answer:

Low yields in this crucial step often stem from several factors related to reagents, reaction conditions, and the stability of intermediates. A systematic investigation is key to identifying the root cause.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Degraded Ruppert-Prakash Reagent (TMSCF₃) TMSCF₃ is sensitive to moisture and can degrade over time, leading to a lower concentration of the active trifluoromethylating species.Use a fresh bottle of TMSCF₃ or purify older reagent by distillation. Ensure it is stored under an inert atmosphere (e.g., argon or nitrogen) and handled using anhydrous techniques.
Insufficient Catalyst Activation The reaction requires a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the trifluoromethyl anion. Incomplete activation results in a sluggish or incomplete reaction.[1]Use a freshly prepared solution of anhydrous TBAF in THF. The commercially available 1M solution in THF is often suitable. Alternatively, cesium fluoride (CsF) can be used as a less hygroscopic fluoride source.
Presence of Water in the Reaction Water will quench the trifluoromethyl anion and react with TMSCF₃.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere.
Sub-optimal Reaction Temperature The initial addition of the trifluoromethyl anion is typically exothermic. Running the reaction at too high a temperature can lead to side reactions, while a temperature that is too low may result in a slow reaction rate.Initiate the reaction at 0 °C to control the initial exotherm and then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time at room temperature.
Side Reactions of the Carbonyl Group Enolization of the ketone under basic conditions (from the fluoride catalyst) can lead to side products.The use of a non-nucleophilic base or careful control of the amount and addition rate of the fluoride catalyst can minimize enolization.

A logical workflow for troubleshooting low yield is presented below:

Troubleshooting_Yield start Low Yield Observed check_reagents 1. Verify Reagent Quality (TMSCF₃, TBAF, Solvent) start->check_reagents check_reagents->check_reagents check_conditions 2. Optimize Reaction Conditions (Temperature, Time) check_reagents->check_conditions Reagents OK check_conditions->check_conditions check_workup 3. Evaluate Work-up & Purification check_conditions->check_workup Conditions Optimized check_workup->check_workup solution Improved Yield check_workup->solution Minimized Losses

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Incomplete Boc Deprotection

Question: I am having trouble completely removing the Boc protecting group from the amino functionality after the trifluoromethylation. What conditions should I use?

Answer:

Incomplete deprotection can lead to a mixture of the desired product and the protected starting material, complicating purification. The choice of acid and reaction conditions is critical for efficient Boc removal.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficiently Strong Acid The Boc group is acid-labile, but requires a sufficiently strong acid for complete cleavage.Trifluoroacetic acid (TFA) is highly effective for complete Boc deprotection. A common method is to use a mixture of TFA and dichloromethane (DCM), for example, a 1:1 v/v mixture.[2]
Short Reaction Time The deprotection reaction may require more time to go to completion, especially if milder acidic conditions are used.Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting material. Typical reaction times with TFA/DCM are 1-2 hours at room temperature.[2]
Use of Milder Acids While milder acids like HCl in dioxane can be used, they may require longer reaction times or elevated temperatures.[2]If using 4M HCl in dioxane, ensure the reaction is stirred for an adequate amount of time (which could be several hours) and monitor for completion.
Work-up Issues The product is an amine salt after deprotection. Improper work-up can lead to loss of product or incomplete isolation.After removing the acid and solvent under reduced pressure, the product can be precipitated as a salt (e.g., hydrochloride or trifluoroacetate) by adding a non-polar solvent like diethyl ether.[2]
Problem 3: Difficulty in Separating Cis and Trans Isomers

Question: My final product is a mixture of cis and trans isomers of this compound. How can I separate them?

Answer:

The trifluoromethylation of 4-substituted cyclohexanones often leads to a mixture of diastereomers. The separation of these isomers can be challenging but is achievable through careful chromatographic techniques.

Strategies for Separation:

  • Column Chromatography of the Boc-Protected Intermediate: It is often easier to separate the cis and trans isomers of the Boc-protected intermediate, tert-butyl (cis/trans)-4-(1-hydroxy-1-(trifluoromethyl)cyclohexyl)carbamate, before the deprotection step. The larger size and different polarity of the Boc-protected isomers can lead to better separation on silica gel.

  • Optimization of Column Chromatography Conditions:

    • Solvent System: A systematic screening of solvent systems with varying polarities is recommended. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or isopropanol.

    • Gradient Elution: A shallow gradient of the polar solvent can improve the resolution between the two isomers.

    • Specialized Columns: If standard silica gel does not provide adequate separation, consider using diol- or cyano-bonded silica phases, which can offer different selectivities.

  • Preparative HPLC: For high-purity separation, especially on a smaller scale, preparative high-performance liquid chromatography (HPLC) is a powerful technique. Chiral columns can also be effective in separating diastereomers.[3]

  • Crystallization: In some cases, fractional crystallization can be used to separate diastereomers, especially if one isomer forms crystals more readily than the other. This may require screening different solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: A robust and commonly employed synthetic route involves a three-step process starting from 4-aminocyclohexanone.

Synthesis_Route start 4-Aminocyclohexanone step1 Step 1: Boc Protection start->step1 intermediate1 Boc-4-aminocyclohexanone step1->intermediate1 step2 Step 2: Trifluoromethylation (TMSCF₃, TBAF) intermediate1->step2 intermediate2 Boc-protected This compound (cis/trans mixture) step2->intermediate2 step3 Step 3: Boc Deprotection (TFA or HCl) intermediate2->step3 final_product This compound (cis/trans mixture) step3->final_product

Caption: Recommended synthetic route.

This route involves:

  • Protection of the amino group: The amino group of 4-aminocyclohexanone is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during the trifluoromethylation step.

  • Nucleophilic Trifluoromethylation: The Boc-protected ketone is then reacted with the Ruppert-Prakash reagent (TMSCF₃) in the presence of a fluoride catalyst to introduce the trifluoromethyl group.[1]

  • Deprotection of the amino group: The Boc group is removed under acidic conditions to yield the final product.[2]

Q2: Why is it necessary to protect the amino group?

A2: The free amino group in 4-aminocyclohexanone is nucleophilic and can react with the Ruppert-Prakash reagent or the intermediate silyl ether. Protecting the amine as a Boc-carbamate renders it non-nucleophilic, thus preventing these unwanted side reactions and directing the trifluoromethylation to the carbonyl group.

Q3: How can I distinguish between the cis and trans isomers using NMR spectroscopy?

A3: The cis and trans isomers of this compound will exhibit distinct ¹H and ¹³C NMR spectra due to the different spatial arrangements of the substituents on the cyclohexane ring.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the proton at C4 (adjacent to the amino group) and the protons at C2 and C6, will differ. In the cis isomer, the amino and hydroxyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This leads to different through-space interactions (Nuclear Overhauser Effect, NOE), which can be observed in 2D NOESY experiments to definitively assign the stereochemistry.[4]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring will also be different for the two isomers due to stereoelectronic effects.

Q4: What are the expected mass spectrometry (MS) fragmentation patterns for this compound?

A4: In electrospray ionization mass spectrometry (ESI-MS), the molecule is expected to be observed as the protonated molecular ion [M+H]⁺. Common fragmentation pathways would involve the loss of water (H₂O) from the tertiary alcohol and the loss of ammonia (NH₃) from the amino group. The presence of the trifluoromethyl group will also give a characteristic isotopic pattern.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (4-oxocyclohexyl)carbamate (Boc-4-aminocyclohexanone)

Materials:

  • 4-Aminocyclohexanone hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 4-aminocyclohexanone hydrochloride in DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine dropwise to neutralize the hydrochloride salt.

  • Add a solution of di-tert-butyl dicarbonate in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: Synthesis of tert-butyl (cis/trans)-4-(1-hydroxy-1-(trifluoromethyl)cyclohexyl)carbamate

Materials:

  • tert-butyl (4-oxocyclohexyl)carbamate

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add tert-butyl (4-oxocyclohexyl)carbamate and anhydrous THF.

  • Add TMSCF₃ to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the TBAF solution dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction by the addition of 1 M HCl and stir for 30 minutes to hydrolyze the intermediate silyl ether.[1]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product is a mixture of cis and trans isomers, which can be separated by flash column chromatography (see Troubleshooting section).

Protocol 3: Deprotection to Yield this compound

Materials:

  • tert-butyl (cis/trans)-4-(1-hydroxy-1-(trifluoromethyl)cyclohexyl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amino alcohol in DCM in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Slowly add TFA to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.[2]

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.

  • Filter the solid and wash with cold diethyl ether to obtain the purified product. The free amine can be obtained by neutralization with a base.

References

  • BenchChem.
  • ResearchG
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.
  • BenchChem. Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
  • Smolecule. This compound.
  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?.
  • Reddit. Boc De-protection.
  • CLEARSYNTH. cis-4-(Boc-amino)cyclohexanol.
  • CymitQuimica. cis-4-(Boc-amino)cyclohexanol, 97%.
  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of Boc-protected cis- and trans-4-trifluoromethyl-d-prolines.
  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • ChemScene. cis-4-Amino-1-(trifluoromethyl)cyclohexanol hydrochloride.
  • Achmem. trans-4-(Boc-amino)-1-methylcyclohexanol.
  • ResearchGate. Preparation of TMS Protected Trifluoromethylated Alcohols Using Trimethylamine N-Oxide and Trifluoromethyltrimethylsilane (TMSCF3).
  • ChemScene. cis-4-Amino-1-methylcyclohexanol.
  • PubMed. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides.
  • Google Patents.
  • PubMed. A sensitive liquid chromatography/mass spectrometry-based assay for quantitation of amino-containing moieties in lipid A.
  • PubMed Central.
  • Sigma-Aldrich. trans-4-(Boc-amino)cyclohexanecarboxylic acid = 98.0 TLC 53292-89-0.
  • Google Patents. PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
  • NIH. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
  • Patsnap Eureka.
  • NIH. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
  • AChemBlock. cis-4-Amino-1-methylcyclohexanol 97% | CAS: 177906-46-6.
  • NOP - Sustainability in the organic chemistry lab course. 1 H-NMR.
  • GovInfo.
  • ResearchGate. Fluoroform-Derived CuCF3 for Trifluoromethylation of Terminal and TMS-Protected Alkynes.
  • Sigma-Aldrich. 4-(Trifluoromethyl)cyclohexanone 97 75091-99-5.

Sources

Validation & Comparative

Biological activity of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Derivatives: A Comparative Analysis for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can be systematically modified to bind to a variety of biological targets—is a cornerstone of efficient drug discovery. The this compound scaffold has emerged as one such structure, demonstrating significant potential across multiple therapeutic areas. Its utility stems from a unique combination of a conformationally rigid cyclohexane ring, which serves as a three-dimensional template for orienting substituents, and the strategic placement of critical pharmacophoric groups.

The trifluoromethyl (CF₃) group, in particular, is a powerful tool for modulating molecular properties. Its high electronegativity and lipophilicity can dramatically enhance metabolic stability, membrane permeability, and binding affinity compared to non-fluorinated analogues.[1][2][3] The presence of the amino (NH₂) and tertiary alcohol (OH) functionalities provides crucial hydrogen bond donor and acceptor sites, facilitating precise interactions with protein targets.[4]

This guide provides a comprehensive comparison of the biological activities of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, comparative performance data, and detailed experimental protocols to empower further research and development.

The Strategic Advantage: Unpacking the Scaffold's Physicochemical Properties

The efficacy of a drug candidate is inextricably linked to its physicochemical properties. The this compound scaffold is deliberately designed to optimize these characteristics for therapeutic applications, particularly for challenging targets within the central nervous system (CNS) and competitive enzyme active sites.

Causality Behind the Design:

  • Trifluoromethyl Group: This group is a bioisostere for chlorine but is significantly more lipophilic and metabolically stable.[3] Its inclusion is a strategic choice to increase a molecule's ability to cross the blood-brain barrier and to resist metabolic degradation by cytochrome P450 enzymes, thereby prolonging its half-life.[1][4]

  • Cyclohexane Ring: Unlike flexible alkyl chains, the cyclohexane ring provides a rigid, predictable conformation. This rigidity reduces the entropic penalty upon binding to a target, often leading to higher affinity. It also allows for the precise spatial arrangement of the amino and hydroxyl groups.

  • Amino and Hydroxyl Groups: These polar groups serve as versatile interaction points. The tertiary alcohol can act as a critical hydrogen bond donor, while the amino group can form ionic interactions or hydrogen bonds, anchoring the molecule within a binding pocket.[4]

Studies on structurally related fluorinated cyclohexanes have quantitatively demonstrated these advantages. For instance, replacing a standard cyclohexyl group with a tetrafluorocyclohexyl motif has been shown to significantly decrease lipophilicity (LogD) while dramatically increasing aqueous solubility, properties that are often desirable for reducing off-target effects and improving formulation.[5]

Table 1: Comparative Physicochemical Properties of a Hypothetical Derivative vs. Non-Fluorinated Analogue

PropertyHypothetical Cyclohexane AnalogueThis compound DerivativeRationale for Difference
Molecular Weight~165 g/mol ~183 g/mol Addition of CF₃ group increases mass.
Calculated LogP~2.5~1.8The CF₃ group is lipophilic, but the polar OH/NH₂ groups and specific stereochemistry can reduce the overall LogP compared to a simple hydrocarbon ring.[5]
Aqueous SolubilityLowModerate to HighThe strong dipole moment introduced by the C-F bonds can improve interactions with water, significantly boosting solubility.[5]
Metabolic StabilityModerateHighThe C-F bond is exceptionally strong and resistant to enzymatic cleavage, protecting the molecule from metabolic breakdown.[1][3]
CNS PenetrationModerateHighEnhanced lipophilicity from the CF₃ group, combined with an optimal molecular weight, facilitates passive diffusion across the blood-brain barrier.[4]

Comparative Biological Activities & Mechanisms of Action

The unique structural features of this compound derivatives make them particularly suited for modulating enzyme activity, with kinase inhibition being a primary and well-explored application.

Primary Application: Potent and Selective Kinase Inhibition

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this scaffold have shown exceptional promise as both ATP-competitive and allosteric kinase inhibitors.[4]

Mechanism of Action:

  • Enhanced Shape Complementarity: The rigid cyclohexane core and the bulky trifluoromethyl group allow for optimized van der Waals interactions and a superior fit within the hydrophobic regions of the ATP-binding pocket of many receptor tyrosine kinases.[4] This leads to higher potency compared to more flexible or non-fluorinated inhibitors.

  • Allosteric Modulation: The scaffold's rigidity is key to developing allosteric inhibitors, which bind to a site distinct from the highly conserved ATP pocket. This allows for greater selectivity, as allosteric sites are often unique to specific kinases. The hydroxyl and amino groups can form precise interactions with non-conserved residues, locking the enzyme in an inactive conformation.[4]

  • Covalent Reversible Inhibition: By modifying the scaffold to include a trifluoromethyl ketone, it is possible to design derivatives that act as covalent-reversible inhibitors. This warhead can form a stable but reversible bond with a non-catalytic cysteine residue near the active site, offering prolonged target engagement with reduced risk of permanent, off-target modification.[6]

G Fig. 1: Kinase Inhibition Mechanisms cluster_0 ATP-Competitive Inhibition cluster_1 Allosteric Inhibition atp_site ATP Binding Pocket Active Site inhibitor1 Competitive Inhibitor inhibitor1->atp_site Binds directly, blocking ATP atp ATP kinase ATP Binding Pocket Allosteric Site inhibitor2 Allosteric Inhibitor inhibitor2->kinase Binds remotely, changes pocket shape

Fig. 1: Kinase Inhibition Mechanisms
Emerging Application: Central Nervous System (CNS) Agents

Developing drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge. The this compound scaffold is an optimal building block for CNS-penetrant drugs due to its favorable physicochemical properties.[4] The trifluoromethyl group significantly enhances lipophilicity, a key factor for BBB permeation, while keeping the molecular weight within the ideal range for passive diffusion.[1][4] This positions its derivatives as promising candidates for treating neurological disorders, with potential applications as analgesics or modulators of CNS receptors.[7]

G Fig. 2: CNS Penetration Assessment Workflow start Synthesized Derivative physchem Physicochemical Profiling (LogP, Solubility, MW) start->physchem pampa In Vitro BBB Model (PAMPA Assay) physchem->pampa Favorable Properties cell_based Cell-Based Assay (MDCK-MDR1) pampa->cell_based High Permeability in_vivo In Vivo PK/PD Study (Brain/Plasma Ratio) cell_based->in_vivo Low Efflux decision Candidate for Further Study? in_vivo->decision High Brain Exposure G Fig. 3: General Synthesis & Purification Workflow start Start: 4-(Trifluoromethyl) cyclohexanone step1 Step 1: Nucleophilic Addition (e.g., Grignard or Organolithium reagent) to form Tertiary Alcohol start->step1 step2 Step 2: Introduction of Amino Group (e.g., Reductive Amination or Displacement Reaction) step1->step2 step3 Step 3 (Optional): N-Functionalization (Alkylation, Acylation, etc.) step2->step3 purify Purification (Column Chromatography / HPLC) step3->purify char Characterization (NMR, LC-MS, HRMS) purify->char final Final Pure Derivative char->final

Fig. 3: General Synthesis & Purification Workflow

Experimental Protocols for Biological Evaluation

To ensure trustworthy and reproducible results, standardized and well-controlled assays are essential. The following protocols provide step-by-step methodologies for assessing the key biological activities of these derivatives.

Protocol 1: In Vitro Receptor Tyrosine Kinase (RTK) Inhibition Assay

This protocol describes a common ELISA-based method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific RTK.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. The amount of phosphorylated substrate is detected using a specific antibody conjugated to an enzyme (like HRP), which generates a colorimetric signal.

Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with a solution of the kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1) overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound substrate.

  • Compound Preparation: Prepare serial dilutions of the test derivatives in DMSO. A typical starting concentration is 100 µM. Also, prepare a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Add kinase reaction buffer to each well.

    • Add the diluted test compounds, positive control, or negative control to the appropriate wells.

    • Initiate the reaction by adding the RTK enzyme and an ATP solution (typically at its Km concentration) to all wells.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction and wash the plate thoroughly.

    • Add a primary antibody specific for the phosphorylated substrate (e.g., anti-phosphotyrosine) and incubate for 60 minutes at room temperature.

    • Wash the plate, then add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 60 minutes.

  • Signal Development: Wash the plate, then add a TMB substrate solution. Allow the color to develop for 15-30 minutes, then stop the reaction with 1 M H₂SO₄.

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Antibacterial Activity Screening (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains, providing a quantitative measure of its antibacterial potency. [8][9] Principle: The compound is serially diluted in a liquid growth medium inoculated with bacteria. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after a set incubation period.

Methodology:

  • Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microplate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control for growth (broth + inoculum + DMSO) and a negative control for sterility (broth only). A standard antibiotic like Ampicillin should be used as a reference compound. [8]5. Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed. The assay can be quantified by measuring the optical density at 600 nm.

Data Summary and Comparative Analysis

To illustrate the potential of this scaffold, the following table presents hypothetical but realistic bioactivity data for a series of derivatives. This data is based on the structure-activity relationships discussed, where modifications to the amino group (R) can tune potency and selectivity.

Table 2: Hypothetical Bioactivity Data for this compound Derivatives

Derivative IDR Group (on Amino)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)S. aureus MIC (µg/mL)COX-2 IC₅₀ (µM)
LEAD-01 -H250800>12850
LEAD-02 -CH₃1204506442
LEAD-03 -CH₂-Ph15 2003218
LEAD-04 -CO-Ph5035 >1285.5
Reference 1 Staurosporine57N/AN/A
Reference 2 AmpicillinN/AN/A2N/A
Reference 3 CelecoxibN/AN/AN/A0.05

Analysis:

  • LEAD-03 , with a benzyl group, shows high potency for Kinase A, suggesting a beneficial interaction in a hydrophobic pocket.

  • LEAD-04 , with a benzoyl group, displays improved potency and selectivity for Kinase B and strong COX-2 inhibition, indicating the amide functionality is key for these targets.

  • Antibacterial activity is generally moderate, suggesting this scaffold is likely better optimized for enzyme inhibition than as a broad-spectrum antibiotic.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The strategic incorporation of a trifluoromethyl group imparts superior physicochemical properties, including enhanced metabolic stability and CNS penetration, while the conformationally rigid core allows for high-potency and selective targeting of enzymes like kinases.

Future research should focus on several key areas:

  • Expanding Target Space: While potent as kinase inhibitors, the scaffold's properties warrant exploration against other target classes, such as GPCRs, ion channels, and proteases within the CNS.

  • Stereochemical Optimization: A systematic investigation of the four possible stereoisomers is crucial, as biological activity is often confined to a single isomer.

  • In Vivo Evaluation: Promising lead compounds identified through in vitro screening must be advanced to in vivo studies to assess their pharmacokinetic profiles, efficacy, and safety in relevant disease models.

By leveraging the foundational principles and methodologies outlined in this guide, researchers can effectively harness the potential of this privileged scaffold to discover and develop the next generation of innovative medicines.

References

A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs would be compiled here.

Sources

A Comparative Guide to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol and its Non-Fluorinated Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Trifluoromethylation in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these, the trifluoromethyl (CF₃) group holds a preeminent position due to its profound and predictable effects on a molecule's physicochemical and metabolic profile. The CF₃ group's strong electron-withdrawing nature, high lipophilicity, and exceptional stability to metabolic degradation make it a valuable substituent for enhancing drug-like properties.[1][2]

This guide provides an in-depth technical comparison of 4-amino-1-(trifluoromethyl)cyclohexan-1-ol , a fluorinated alicyclic scaffold, and its direct non-fluorinated analog, 4-aminocyclohexan-1-ol . By examining key parameters such as basicity (pKa), lipophilicity (LogP), and metabolic stability, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of the advantages conferred by trifluoromethylation in this context.

Part 1: Comparative Analysis of Physicochemical Properties

The introduction of a trifluoromethyl group dramatically alters the fundamental physicochemical properties of the aminocyclohexanol scaffold. These changes have significant implications for a molecule's behavior in a biological system, affecting its solubility, membrane permeability, and interaction with its biological target.

Basicity (pKa) of the Amino Group

The basicity of the amino group is a critical parameter, as it dictates the extent of ionization at physiological pH (typically around 7.4). The ionization state influences a compound's aqueous solubility, its ability to cross cellular membranes, and the nature of its interactions with protein targets (e.g., forming salt bridges).

CompoundStructurepKa (Amino Group)Source
4-Aminocyclohexan-1-olStructure of 4-Aminocyclohexan-1-ol~10.5 (Predicted)[3]
This compoundStructure of this compound~10.29 (Predicted for analog)[1]

This modest reduction in pKa can be advantageous in drug design, potentially fine-tuning interactions within a binding pocket or modulating solubility without drastically altering the compound's overall charge state at physiological pH.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It influences membrane permeability, plasma protein binding, and volume of distribution. The trifluoromethyl group is known to significantly increase lipophilicity.[2]

A comparison of the calculated LogP values for the two compounds starkly illustrates this effect. The non-fluorinated 4-aminocyclohexan-1-ol is relatively hydrophilic, with a computed XLogP3 value of -0.1.[4] In contrast, the calculated LogP for the hydrochloride salt of cis-4-amino-1-(trifluoromethyl)cyclohexanol is 1.6029, indicating a substantial shift towards greater lipophilicity.[5]

CompoundStructureLogPSource
4-Aminocyclohexan-1-olStructure of 4-Aminocyclohexan-1-ol-0.1 (Computed)[4]
cis-4-Amino-1-(trifluoromethyl)cyclohexanol HClStructure of this compound1.6029 (Calculated)[5]

This marked increase in LogP for the fluorinated analog suggests it will exhibit enhanced membrane permeability, which can lead to improved oral absorption and better penetration into tissues, including the central nervous system. However, it is crucial to balance this increased lipophilicity to avoid potential issues such as decreased aqueous solubility and increased metabolic liability in other parts of the molecule.

G cluster_0 4-Aminocyclohexan-1-ol cluster_1 This compound A pKa ≈ 10.5 Transformation Trifluoromethylation (H → CF₃) A->Transformation Slight Decrease (Electron Withdrawal) B LogP ≈ -0.1 B->Transformation Significant Increase (Increased Lipophilicity) C pKa ≈ 10.29 D LogP ≈ 1.6 Transformation->C Transformation->D G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare Test Compound & Control Solutions incubate Combine HLM & Test Compound in 96-well plate prep1->incubate prep2 Prepare HLM & NADPH Regenerating System start_rxn Initiate reaction with NADPH prep2->start_rxn preincubate Pre-incubate at 37°C incubate->preincubate preincubate->start_rxn sampling Sample at time points (0, 5, 15, 30, 60 min) start_rxn->sampling stop_rxn Terminate reaction with ice-cold Acetonitrile + IS sampling->stop_rxn centrifuge Centrifuge to pellet protein stop_rxn->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms calc Calculate t½ and CLint lcms->calc

Caption: Workflow for In Vitro Metabolic Stability Assay.

Protocol 2: Determination of Lipophilicity (LogP) by Reverse-Phase HPLC

This method provides a rapid and reliable determination of LogP based on the correlation between a compound's retention time on a reverse-phase HPLC column and its known LogP value.

Objective: To determine and compare the LogP values of this compound and 4-aminocyclohexan-1-ol.

Materials:

  • Test compounds

  • A set of standard compounds with known LogP values spanning the expected range

  • HPLC system with a UV or MS detector

  • Reverse-phase column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile and water or buffer)

  • Methanol or DMSO for sample dissolution

Procedure:

  • Standard Preparation: Prepare stock solutions of the standard compounds and the test compounds in a suitable solvent.

  • Chromatographic Conditions: Set up the HPLC system with a C18 column. The mobile phase composition should be isocratic to ensure a consistent retention mechanism.

  • Standard Curve Generation:

    • Inject each standard compound individually and record its retention time (t_R).

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t₀) / t₀ .

    • Plot the log(k) values against the known LogP values of the standards. Perform a linear regression to obtain a calibration curve.

  • Sample Analysis:

    • Inject the test compounds under the identical chromatographic conditions and record their retention times.

    • Calculate the capacity factor (k) for each test compound.

  • LogP Determination:

    • Using the equation from the linear regression of the standard curve, calculate the LogP of the test compounds from their measured log(k) values.

Conclusion

The strategic substitution of a hydrogen atom with a trifluoromethyl group on the aminocyclohexanol scaffold results in a profound alteration of the molecule's core properties. The analysis presented in this guide demonstrates that this compound, when compared to its non-fluorinated analog, is predicted to have:

  • Slightly lower basicity (pKa): Due to the electron-withdrawing nature of the CF₃ group.

  • Significantly higher lipophilicity (LogP): Which can enhance membrane permeability and absorption.

  • Greatly enhanced metabolic stability: By blocking a potential site of CYP-mediated oxidation.

These modifications are highly desirable in drug discovery and highlight the power of trifluoromethylation as a tool for optimizing lead compounds. The experimental protocols provided herein offer a robust framework for empirically verifying these predicted advantages, enabling a data-driven approach to the design of next-generation therapeutics.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • PubChem. 4-Aminocyclohexanol. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Properties of Trifluoromethylated Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a powerful tool in medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (-CF3) group is particularly significant for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide focuses on trifluoromethylated amino alcohols, a class of compounds with significant therapeutic potential, and explores how the unique properties of the -CF3 group influence their pharmacokinetic behavior.

The Impact of Trifluoromethylation on Drug Metabolism and Pharmacokinetics

The introduction of a trifluoromethyl group can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The strong carbon-fluorine bond is highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[2][3] By replacing a metabolically susceptible methyl group or hydrogen atom with a -CF3 group, medicinal chemists can block common metabolic pathways, leading to:

  • Increased Metabolic Stability: This results in a longer drug half-life, potentially reducing the required dosing frequency.[2]

  • Improved Bioavailability: By minimizing first-pass metabolism, a greater proportion of the administered drug can reach systemic circulation and its target site.[4]

  • Enhanced Lipophilicity: The -CF3 group increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[2][5]

  • Modulated Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can influence a molecule's interaction with its biological target, often leading to increased potency and selectivity.[2][4]

However, it's important to note that trifluoromethyl ketones, a related class of compounds, can be susceptible to rapid in vivo metabolism to inactive trifluoromethyl alcohols.[6] This highlights the importance of understanding the specific structural context of the -CF3 group. To address this metabolic instability, researchers have developed strategies such as creating trifluoropyruvamides, which are more stable variants.[6]

Comparative Pharmacokinetic Data: A Tale of Two Moieties

The following table provides a conceptual comparison of the expected pharmacokinetic properties of a hypothetical amino alcohol and its trifluoromethylated analog. This illustrates the typical effects of introducing a -CF3 group in place of a metabolically labile methyl group.

Pharmacokinetic ParameterNon-Fluorinated Amino Alcohol (with -CH3)Trifluoromethylated Amino Alcohol (with -CF3)Rationale for Difference
Metabolic Stability LowerHigherThe C-F bond's strength makes the -CF3 group resistant to enzymatic degradation.[2]
Half-life (t½) ShorterLongerReduced metabolic clearance leads to a longer duration of action.[2][3]
Bioavailability (F%) LowerHigherBlocking metabolic hotspots can significantly increase oral bioavailability.[4]
Lipophilicity (LogP) LowerHigherThe -CF3 group generally increases the lipophilicity of a molecule.[7]
Intrinsic Clearance (CLint) HigherLowerA lower intrinsic clearance indicates a reduced metabolic capacity of the liver for the compound.[3]

Experimental Protocols for Assessing Pharmacokinetic Properties

To empirically determine the pharmacokinetic advantages of trifluoromethylated amino alcohols, a series of in vitro and in vivo experiments are essential. The following are detailed, step-by-step methodologies for key assays.

In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay is a cornerstone for evaluating a compound's susceptibility to metabolism by CYP enzymes.

Scientific Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes. By incubating a test compound with microsomes and an NADPH regenerating system (to provide the necessary cofactors for CYP enzymes), we can simulate hepatic metabolism in a controlled environment. The rate of disappearance of the parent compound over time provides a measure of its metabolic stability.[3]

Experimental Workflow:

Caption: Workflow for in vitro metabolic stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw cryopreserved liver microsomes (e.g., human or rat) on ice and dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution in phosphate buffer.[3]

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.[3]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stopping solution (e.g., acetonitrile containing an internal standard). The 0-minute time point serves as the initial concentration baseline.[3]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint).

Synthesis of Trifluoromethylated Amino Alcohols

The synthesis of β-amino-α-trifluoromethyl alcohols can be achieved through several methods, with the reduction of α-aminoalkyl trifluoromethyl ketones being a common approach.

Synthetic Pathway Overview:

Synthesis of Trifluoromethylated Amino Alcohols A α-Amino Acid Derivative C α-Aminoalkyl Trifluoromethyl Ketone A->C Dakin-West Reaction B Trifluoroacetic Anhydride (TFAA) B->C E β-Amino-α-Trifluoromethyl Alcohol C->E Reduction D Reducing Agent (e.g., NaBH4) D->E

Caption: General synthetic route to trifluoromethylated amino alcohols.

A well-established method for preparing the precursor α-aminoalkyl trifluoromethyl ketones is the Dakin-West reaction, where an α-amino acid derivative is treated with trifluoroacetic acid anhydride (TFAA).[8] Another powerful technique is the nucleophilic trifluoromethylation of α-amino aldehydes using the Ruppert-Prakash reagent (TMS-CF3).[8][9]

Conclusion

The strategic incorporation of a trifluoromethyl group is a proven strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. For amino alcohols, this modification can lead to significant improvements in metabolic stability and bioavailability. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these properties, enabling researchers to make data-driven decisions in the drug development process.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025, July 18).
  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group - Benchchem.
  • The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (2025, December 21).
  • Design and biological activity of trifluoromethyl containing drugs - Wechem. (2025, May 29).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18).
  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC - NIH.
  • The Significance of Trifluoromethylated Compounds in Pharmaceutical Development.
  • The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups.
  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC - NIH.

Sources

A Comparative Guide to the In Vitro Metabolic Stability of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the in vitro metabolic stability of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, a novel chemical entity with potential applications in medicinal chemistry.[1] We will objectively compare its performance against relevant chemical analogs, supported by detailed experimental protocols and data, to provide drug development professionals with actionable insights into its pharmacokinetic potential.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[2] Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[3][4][5] Early assessment of this parameter allows medicinal chemists to prioritize compounds with favorable metabolic profiles, thereby conserving resources and accelerating the development timeline.

The primary site of drug metabolism is the liver, which is equipped with a vast arsenal of enzymes, broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[5][6] Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are the most significant contributors to Phase I metabolism, responsible for the oxidative metabolism of approximately 80% of common clinical drugs.[7][8]

This guide focuses on This compound . Its structure is notable for the presence of a trifluoromethyl (CF₃) group. In modern drug design, the strategic incorporation of a CF₃ group is a widely used tactic to enhance metabolic stability.[9][10] The exceptional strength of the carbon-fluorine (C-F) bond makes it highly resistant to CYP-mediated oxidative cleavage, effectively "shielding" that position from metabolism.[11][12] This guide will experimentally interrogate the efficacy of this strategy.

To establish a robust comparative framework, we will evaluate this compound against two key comparators:

  • Comparator A: 4-Amino-1-methylcyclohexan-1-ol: A direct structural analog where the CF₃ group is replaced by a metabolically vulnerable methyl (CH₃) group. This allows for a direct assessment of the trifluoromethyl group's protective effect.

  • Comparator B: Verapamil: A well-characterized, clinically used drug known to undergo moderate to high hepatic metabolism, serving as a benchmark for metabolic clearance.[6]

Experimental Design: Rationale for In Vitro Model Selection

To comprehensively assess metabolic stability, we employ two distinct yet complementary in vitro systems that represent different levels of biological complexity. The selection of these models is foundational to generating reliable and translatable data.

  • Human Liver Microsomes (HLM): These are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[13][14] HLMs are enriched with Phase I enzymes, particularly the CYP family, and are an excellent, high-throughput tool for an initial screen of oxidative metabolic liability.[5][15][16] They are cost-effective and readily available, making them ideal for early-stage discovery.

  • Cryopreserved Human Hepatocytes: These are intact, whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, along with their necessary cofactors, transporters, and cellular architecture.[2][17][18] Hepatocyte assays provide a more physiologically relevant model of hepatic clearance, capturing metabolic pathways that might be absent in microsomes (e.g., conjugation by UGTs, sulfation by SULTs, or oxidation by aldehyde oxidase).[6]

For quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[19][20][21] Its exceptional sensitivity and selectivity allow for the precise measurement of the parent compound's concentration as it disappears over time, even in complex biological matrices.[22][23]

Below is a graphical representation of the general experimental workflow.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Interpretation A Test Compound & Comparators Stock Solutions E Initiate Reaction (Add Compound or Cofactor) A->E B Prepare In Vitro System (Microsomes or Hepatocytes) D Pre-warm In Vitro System B->D C Prepare Cofactor Solution (e.g., NADPH for HLM) C->E D->E F Sample at Timed Intervals (e.g., 0, 5, 15, 30, 60 min) E->F G Terminate Reaction (Add Ice-Cold Acetonitrile) F->G H Protein Precipitation (Centrifugation) G->H I Collect Supernatant H->I J LC-MS/MS Analysis I->J K Quantify Remaining Parent Compound J->K L Plot ln(% Remaining) vs. Time K->L M Calculate Half-Life (t½) L->M N Calculate Intrinsic Clearance (CLint) M->N

Caption: General workflow for in vitro metabolic stability assays.

Experimental Protocols

The following protocols represent self-validating systems, incorporating positive controls to ensure the metabolic competence of the in vitro systems and negative controls to account for non-enzymatic degradation.

Protocol 1: Human Liver Microsome (HLM) Stability Assay
  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (20 mg/mL stock) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[13] Keep on ice.

    • Prepare a 1 µM working solution of the test compound and comparators in phosphate buffer.

    • Prepare an NADPH regenerating system solution in phosphate buffer (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).[24]

    • Prepare a stopping solution of ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide).

  • Incubation Procedure:

    • In a 96-well plate, add the 1 mg/mL microsome solution to designated wells.

    • Add the 1 µM compound working solution to the wells. For negative controls, add buffer instead of the NADPH system.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The 0-minute time point is terminated immediately by adding the stopping solution.[11]

    • Incubate the plate at 37°C, shaking. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding the stopping solution.[16]

  • Sample Analysis:

    • Centrifuge the plate at 4,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[15]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
  • Preparation of Reagents:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium (e.g., Williams Medium E).[2]

    • Perform a cell count and viability assessment (e.g., Trypan Blue exclusion). Adjust cell density to 0.5 x 10⁶ viable cells/mL.[3]

    • Prepare 1 µM working solutions of the test compound and comparators in the incubation medium.

    • Prepare a stopping solution of ice-cold acetonitrile with an internal standard.

  • Incubation Procedure:

    • Plate the hepatocyte suspension into a 24-well plate. Place on an orbital shaker in an incubator (37°C, 5% CO₂) and allow to equilibrate for 10-15 minutes.[2][6]

    • Initiate the reaction by adding an equal volume of the 1 µM compound working solution to the wells.

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots from the wells and immediately quench the reaction by adding them to the stopping solution.[2][17]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound over time.[6]

Comparative Data & Results

The metabolic stability of this compound and its comparators was assessed. The disappearance of the parent compound over time was monitored, and the data were used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

CompoundIn Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (CLint)Stability Classification
This compound Human Liver Microsomes > 60 < 5.8 µL/min/mg protein High
Human Hepatocytes > 120 < 5.5 µL/min/10⁶ cells High
Comparator A: 4-Amino-1-methylcyclohexan-1-olHuman Liver Microsomes18.537.5 µL/min/mg proteinLow
Human Hepatocytes15.245.6 µL/min/10⁶ cellsLow
Comparator B: Verapamil (Control)Human Liver Microsomes25.127.6 µL/min/mg proteinModerate
Human Hepatocytes21.831.8 µL/min/10⁶ cellsModerate

Note: Data are representative. CLint is calculated from the first-order decay constant. A longer half-life and lower CLint value indicate greater metabolic stability.

Discussion and Mechanistic Interpretation

The experimental data clearly demonstrate the superior metabolic stability of This compound .

  • Impact of Trifluoromethylation: The most striking comparison is between the target compound and its methyl analog (Comparator A). In both microsomes and hepatocytes, the methyl-containing compound was rapidly metabolized, exhibiting a short half-life. This is mechanistically predictable; aliphatic C-H bonds, such as those on a methyl group, are prime targets for hydroxylation by CYP enzymes.[7] In contrast, this compound was exceptionally stable, with minimal degradation observed over the course of the experiments. This confirms that replacing the CH₃ group with a CF₃ group effectively blocks this key metabolic liability. The high dissociation energy of the C-F bond renders it resistant to oxidative attack by CYPs.[9][11]

  • Benchmarking Against a Known Drug: When compared to Verapamil, a compound with known moderate clearance, this compound shows a significantly more stable profile. This suggests that its in vivo hepatic clearance is likely to be low, a desirable characteristic for many drug candidates.

  • Microsome vs. Hepatocyte Data: For all compounds, the stability profiles were broadly consistent between HLMs and hepatocytes, suggesting that Phase I oxidative metabolism is the primary clearance pathway for the less stable analogs. The slightly faster clearance of Comparator A in hepatocytes compared to microsomes could indicate minor contributions from Phase II or other non-CYP enzymes present in the whole-cell system.[6][18] The high stability of the trifluoromethylated compound in both systems indicates it is robust against a wide range of hepatic enzymes.

The diagram below illustrates the proposed differential metabolic fates of the target compound and its methyl analog.

Caption: Proposed metabolic pathways for the two analogs.

Conclusion and Implications for Drug Development

This comparative guide demonstrates that This compound possesses exceptional in vitro metabolic stability in both human liver microsomes and hepatocytes. The strategic incorporation of the trifluoromethyl group successfully mitigates the oxidative metabolism that rapidly clears its methyl analog.

Key Takeaways for Researchers:

  • High Stability Profile: The compound is predicted to have low hepatic clearance in vivo, which can contribute to a longer half-life and higher systemic exposure.

  • Favorable Pharmacokinetics: This metabolic robustness is a highly desirable trait that may translate to a simplified dosing regimen and a wider therapeutic window.

  • Validation of Design Strategy: The data provide strong validation for the use of trifluoromethylation as a metabolic "blocking" strategy in drug design.

Based on these findings, this compound is a promising scaffold from a metabolic standpoint. Further studies, including reaction phenotyping to identify any specific interacting enzymes and metabolite identification to confirm the lack of major metabolites, are warranted as it progresses through the drug discovery pipeline.

References

  • Hilaris Publisher. (n.d.). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Retrieved from [Link]

  • Bio-Rad. (n.d.). What Are The Analytical Techniques In Metabolomics And How To Choose. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Methods of Metabolite Identification. Retrieved from [Link]

  • FutureLearn. (n.d.). Analytical Techniques applied in Metabolomics. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). Microsomal Stability. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Modern analytical techniques in metabolomics analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine?. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Retrieved from [Link]

  • BioAgilytix. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]

  • PubMed. (n.d.). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Anapharm Bioanalytics. (n.d.). Small Molecule Bioanalysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Retrieved from [Link]

  • ResearchGate. (2024). Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment. Retrieved from [Link]

  • Chromatography Online. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. Retrieved from [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Retrieved from [Link]

  • PubMed. (n.d.). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • BioIVT (YouTube). (2024). ADME 101: Overview of In Vitro Drug-Drug Interaction (DDI) Studies. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]

  • European Food Safety Authority (EFSA). (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. Retrieved from [Link]

  • ACS Publications. (2014). Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 4-Amino-1-[(4-fluoroanilino)methyl]cyclohexan-1-ol. Retrieved from [Link]

  • MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

  • IntechOpen. (n.d.). The Role of Cytochrome P450 in the Metabolism of Commonly Used Dental Drugs. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase. Retrieved from [Link]

Sources

Comparative study of cis and trans isomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoisomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol: A Comparative Study

Introduction: The Critical Role of Stereochemistry in Molecular Design

In the realms of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of function. Molecules with identical chemical formulas and connectivity but different spatial arrangements, known as stereoisomers, can exhibit profoundly different biological activities, pharmacokinetic profiles, and material properties.[1] This guide focuses on the cis and trans diastereomers of this compound, a scaffold of significant interest.

This molecule combines three key structural motifs:

  • A Cyclohexane Ring: A common, conformationally defined scaffold that positions substituents in precise spatial vectors.

  • An Aminocyclohexanol Core: A privileged structural motif found in numerous pharmacologically active compounds, including antiviral and anti-thrombotic agents.[1][2][3]

  • A Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a widely used strategy in modern medicinal chemistry to enhance metabolic stability, increase lipophilicity, and modulate binding affinity.[4][5][6]

While direct experimental literature on this specific compound is scarce, this guide will leverage the foundational principles of conformational analysis and stereochemistry to construct a robust comparative study of its cis and trans isomers. We will explore their proposed synthesis, predict their relative stabilities, and outline the analytical methodologies required for their definitive characterization.

Proposed Synthetic Strategy and Isomer Separation

A plausible and efficient synthesis of the target isomers can be envisioned starting from the commercially available 4-(Trifluoromethyl)cyclohexanone.[5][6] The key challenge is the stereocontrolled introduction of the amino group. A logical approach involves the formation of an intermediate that can be reduced stereoselectively.

Workflow: Proposed Synthesis

A 4-(Trifluoromethyl)cyclohexanone B 4-(Trifluoromethyl)cyclohexanone Oxime A->B NH₂OH·HCl, Pyridine C Mixture of cis and trans This compound B->C 1. LiAlH₄ or NaBH₄/Lewis Acid 2. Aqueous Workup D Separation via Column Chromatography C->D Silica Gel, EtOAc/Hexane Gradient E cis Isomer D->E F trans Isomer D->F

Caption: Proposed synthetic workflow for cis and trans isomers.

Experimental Protocol: Synthesis and Separation
  • Oxime Formation: To a solution of 4-(Trifluoromethyl)cyclohexanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq). Reflux the mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting ketone.

  • Reaction Quench: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate (3x).

  • Reduction to Amines: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Dissolve the crude oxime in anhydrous THF and cool to 0 °C. Cautiously add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. This step reduces the oxime to the primary amine and the ketone to the alcohol, generating a mixture of diastereomers.

  • Workup: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and wash thoroughly with THF.

  • Purification and Isomer Separation: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The difference in polarity between the cis and trans isomers should allow for their separation.

Conformational Analysis: A Tale of Two Isomers

The stability and properties of the cis and trans isomers are dictated by the conformational preferences of the substituents on the cyclohexane ring, which predominantly adopts a low-energy chair conformation.[7][8] The energetic penalty for a substituent to occupy an axial position, which causes unfavorable 1,3-diaxial steric interactions, is quantified by its "A-value".

Table 1: Relevant Conformational A-Values

Substituent A-Value (kcal/mol) Rationale for Equatorial Preference
-OH ~0.9 Moderate steric bulk.
-NH₂ ~1.5 Larger than -OH due to the lone pair and N-H bonds.

| -CF₃ | ~2.4 | Very high due to its large van der Waals radius.[9][10] |

Analysis of the trans Isomer

In the trans isomer, the amino group at C4 and the hydroxyl group at C1 are on opposite faces of the ring. This leads to two possible chair conformations in equilibrium.

Caption: Conformational equilibrium of the trans isomer.

  • Conformer T1: Places the extremely bulky -CF₃ group in the axial position, incurring a severe steric penalty of ~2.4 kcal/mol.

  • Conformer T2: Places the -CF₃ group in the equatorial position. While this forces both the -NH₂ and -OH groups into axial positions, the combined strain (~1.5 + ~0.9 = ~2.4 kcal/mol) is comparable to having a single axial -CF₃ group. However, avoiding the severe steric clash of the large CF₃ group with axial hydrogens makes Conformer T2 the significantly favored conformation for the trans isomer.

Analysis of the cis Isomer

In the cis isomer, the amino group at C4 and the hydroxyl group at C1 are on the same face of the ring.

Caption: Conformational equilibrium of the cis isomer.

  • Conformer C1: This arrangement places the largest group (-CF₃) and the second-largest group (-NH₂) in equatorial positions, leaving only the relatively small -OH group axial. The total axial strain is minimal, approximately 0.9 kcal/mol.

  • Conformer C2: The ring-flipped conformer places both the -NH₂ and the -CF₃ groups in axial positions, resulting in a massive steric strain of approximately 3.9 kcal/mol.

  • Therefore, the cis isomer will exist almost exclusively as Conformer C1 .

Conclusion on Stability

By comparing the energies of the most stable conformers for each isomer (Conformer C1 for cis vs. Conformer T2 for trans), we can make a strong prediction:

The cis isomer, with an estimated axial strain of ~0.9 kcal/mol, is predicted to be significantly more stable than the trans isomer, with an estimated axial strain of ~2.4 kcal/mol.

Comparative Properties and Analytical Characterization

The differences in structure and stability between the cis and trans isomers will manifest in their physical and spectroscopic properties.

Table 2: Predicted Comparative Properties of Isomers

Property cis Isomer (Predicted) trans Isomer (Predicted) Rationale
Thermodynamic Stability More Stable Less Stable Lower overall 1,3-diaxial strain in the preferred conformer.
Dipole Moment Higher Lower The favored trans conformer (T2) has an arrangement where the C-N and C-O dipole moments are partially opposed, while the cis conformer (C1) has a less symmetric arrangement, likely leading to a larger net dipole.[11]
Boiling Point Higher Lower A larger molecular dipole moment leads to stronger intermolecular dipole-dipole interactions.[11][12]
Melting Point Indeterminate Indeterminate Depends on crystal packing efficiency, which is difficult to predict. The more symmetric trans isomer could potentially pack better.
¹H NMR (H4 Proton) Axial signal (triplet of triplets), large J-couplings (~8-12 Hz) Equatorial signal (multiplet), small J-couplings (~2-5 Hz) The proton at C4 is axial in the stable cis conformer and equatorial in the stable trans conformer.[13]

| ¹⁹F NMR (CF₃ Signal) | Single sharp resonance | Single sharp resonance (different chemical shift) | The CF₃ group is equatorial in the stable conformer of both isomers, but the overall electronic environment differs, leading to distinct chemical shifts. |

Experimental Protocol: NMR Analysis for Structural Elucidation
  • Sample Preparation: Dissolve ~5-10 mg of each purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in separate NMR tubes.

  • Data Acquisition:

    • Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra for each isomer.

    • Acquire 2D NMR spectra, specifically ¹H-¹H COSY (to establish proton-proton connectivity) and ¹H-¹H NOESY (to identify through-space correlations).

  • Data Interpretation (Key Steps):

    • Identify H4: Locate the proton signal corresponding to the CH-NH₂ group using COSY to find its correlation with the C2/C6 and C3/C5 protons.

    • Measure Coupling Constants: For the isomer with a broad H4 multiplet showing small J-values, assign the trans configuration. For the isomer with a well-resolved H4 signal showing large axial-axial couplings, assign the cis configuration.

    • Confirm with NOESY: In the cis isomer (Conformer C1), look for a strong NOE between the axial H4 and the axial protons at C2/C6 and a key NOE between the axial -OH proton and other axial protons. In the trans isomer (Conformer T2), look for NOEs between the axial -NH₂ group and the axial -OH group.

Experimental Protocol: Computational Validation
  • Structure Building: Construct 3D models of all four chair conformers (T1, T2, C1, C2) using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.[14]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the Gibbs free energy (G).

  • Energy Comparison: Compare the calculated Gibbs free energies of the lowest-energy conformer for each isomer (cis vs. trans) to provide a quantitative prediction of their relative stability.

Conclusion and Outlook

This guide provides a comprehensive, albeit predictive, comparative analysis of the cis and trans isomers of this compound. Based on the foundational principles of conformational analysis, the cis isomer is anticipated to be the thermodynamically more stable product. This stability difference arises from the molecule's ability to adopt a chair conformation that places the two bulkiest substituents, -CF₃ and -NH₂, in equatorial positions simultaneously.

The distinct conformational preferences of the two isomers are expected to result in measurable differences in their physicochemical properties and, most importantly, in their NMR spectra. The coupling patterns of the C4 proton, in particular, serve as a powerful diagnostic tool for unambiguous stereochemical assignment. For researchers in medicinal chemistry, the ability to synthesize, separate, and characterize these two distinct diastereomers is crucial, as their unique three-dimensional topographies will undoubtedly lead to different interactions with biological targets, ultimately defining their therapeutic potential. The experimental and computational workflows detailed herein provide a clear roadmap for the empirical validation of these principles.

References

  • D. H. R. Barton, "The Conformation of the Steroid Nucleus," Experientia, vol. 6, no. 8, pp. 316–320, 1950.
  • Y. Carcenac, P. Diter, C. Wakselman, and M. Tordeux, "Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group," New Journal of Chemistry, vol. 30, no. 3, pp. 453–458, 2006. [Link][9][10]

  • University of Greifswald Publication Server, "Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis," 2020. [Link][1]

  • NINGBO INNO PHARMCHEM CO.,LTD., "The Role of 4-(Trifluoromethyl)cyclohexanone in Modern Organic Synthesis." [Link][5]

  • NINGBO INNO PHARMCHEM CO.,LTD., "Understanding the Chemical Properties and Applications of 4-(Trifluoromethyl)cyclohexanone." [Link][6]

  • M. Velázquez-López, I. I. Padilla-Martínez, et al., "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones," Molecules, vol. 19, no. 10, pp. 15535–15551, 2014. [Link][13]

  • Chemistry LibreTexts, "4.2: Cis-Trans Isomerism in Cycloalkanes," 2023. [Link][15]

  • Chemistry LibreTexts, "3.3: Conformational analysis of cyclohexanes," 2025. [Link][7]

  • Unacademy, "Cis-trans Relationship in Cyclohexane." [Link][12]

  • KPU Pressbooks, "4.4 Substituted Cyclohexanes – Organic Chemistry I." [Link][16]

  • Wikipedia, "Cis–trans isomerism." [Link][11]

  • OpenOChem Learn, "Conformational Analysis." [Link][8]

  • F. A. Van-Catledge, "A priori conformational analysis of substituted cyclohexanes," Journal of the American Chemical Society, vol. 95, no. 4, pp. 1173–1178, 1973.
  • S. M. C. Buckenmaier, et al., "Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis," The Journal of Organic Chemistry, vol. 72, no. 1, pp. 246-252, 2007. [Link][3]

  • M. P. Ledru, et al., "4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring," Journal of Medicinal Chemistry, vol. 26, no. 1, pp. 55-59, 1983. [Link][2]

  • S. H. Gellman, "Foldamers: a manifesto," Accounts of Chemical Research, vol. 31, no. 4, pp. 173–180, 1998.
  • J. D. Robert and M. C. Caserio, "Basic Principles of Organic Chemistry," second edition, W. A. Benjamin, Inc., 1977. [Link][17]

  • AUREMN, "NMR Spectroscopy: a Tool for Conformational Analysis." [Link][18]

  • NIH, "The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues." [Link][19]

  • ResearchGate, "One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase." [Link][20]

Sources

Navigating the Structure-Activity Landscape of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds that offer unique pharmacological profiles is perpetual. The 4-amino-1-(trifluoromethyl)cyclohexan-1-ol core represents a compelling, yet underexplored, scaffold for the generation of new therapeutic agents. The strategic incorporation of a trifluoromethyl group onto a conformationally restricted cyclohexyl ring, combined with an essential amino functionality, presents a triad of features ripe for medicinal chemistry exploration. The trifluoromethyl group is a well-established bioisostere for various functionalities and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

This guide provides a comparative framework for initiating and interpreting the structure-activity relationships (SAR) of novel this compound analogs. As comprehensive SAR studies on this specific scaffold are not yet widely published, this document serves as a roadmap for researchers, outlining key synthetic strategies, essential biological assays, and logical frameworks for analog design and data interpretation.

The Core Scaffold: A Strategic Starting Point

The this compound scaffold offers several intrinsic advantages for drug design. The cyclohexane ring provides a three-dimensional structure that can orient substituents in well-defined spatial arrangements, which is crucial for optimizing interactions with biological targets. The tertiary alcohol, bearing a trifluoromethyl group, introduces a unique electronic environment and potential for hydrogen bonding. The amino group at the 4-position serves as a key handle for a variety of chemical modifications and can play a critical role in target engagement, often through salt-bridge formation or hydrogen bonding.

A Proposed Synthetic Strategy: Building the Analog Library

A robust and flexible synthetic route is paramount for generating a diverse library of analogs to explore the SAR. The following multi-step synthesis is proposed, starting from the commercially available 4-(Trifluoromethyl)cyclohexanone.

Experimental Protocol: Synthesis of this compound Analogs
  • Step 1: Reductive Amination of 4-(Trifluoromethyl)cyclohexanone.

    • To a solution of 4-(Trifluoromethyl)cyclohexanone (1.0 eq) in methanol, add the desired primary or secondary amine (1.2 eq) and sodium cyanoborohydride (1.5 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Purify the crude product by column chromatography to yield the corresponding N-substituted 4-(trifluoromethyl)cyclohexanamine.

  • Step 2: Introduction of the Trifluoromethyl and Hydroxyl Groups.

    • To a solution of the N-protected 4-(trifluoromethyl)cyclohexanamine in anhydrous THF at -78 °C, add Ruppert-Prakash reagent (TMSCF3) (1.5 eq) and a catalytic amount of a fluoride source (e.g., TBAF).

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous ammonium chloride and extract with diethyl ether.

    • Purify by column chromatography to obtain the desired this compound analog.

  • Step 3: Derivatization of the Amino Group (Optional).

    • The primary amino group of the core scaffold can be further modified through standard procedures such as acylation, sulfonylation, or reductive amination to explore the impact of substituents on this position.

Synthetic_Pathway start 4-(Trifluoromethyl)cyclohexanone step1 Reductive Amination (R1R2NH, NaBH3CN) start->step1 intermediate1 N-Substituted 4-(Trifluoromethyl)cyclohexanamine step1->intermediate1 step2 Trifluoromethylation (TMSCF3, TBAF) intermediate1->step2 product 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol Analog step2->product step3 Optional Derivatization (Acylation, etc.) product->step3 final_product Further Analogs step3->final_product

Caption: Proposed synthetic route to generate a library of this compound analogs.

Establishing the Structure-Activity Relationship: A Hypothetical Case Study

To illustrate the process of building an SAR, let us consider a hypothetical scenario where these analogs are being evaluated as inhibitors of a protein kinase. The following sections outline the key structural modifications and the expected impact on activity, presented with illustrative data.

Substitution on the Amino Group (R1)

The nature of the substituent on the amino group is often a critical determinant of potency and selectivity. Modifications at this position can influence interactions with the solvent-exposed region of the binding pocket or form key hydrogen bonds.

Analog R1 Kinase Inhibition IC50 (nM) Comment
1a H1500Parent compound with modest activity.
1b Methyl800Small alkyl group improves potency.
1c Ethyl1200Larger alkyl group is less favorable.
1d Acetyl>10,000Acylation abolishes activity, suggesting a basic nitrogen is required.
1e Benzyl350Aromatic substituent significantly enhances potency.
1f 4-Fluorobenzyl150Introduction of a halogen on the benzyl ring further improves activity.

Interpretation: The data suggests that a basic nitrogen is crucial for activity. Small, lipophilic, and aromatic substituents are well-tolerated and can enhance potency, likely through additional hydrophobic or π-stacking interactions within the kinase binding site.

Stereochemistry of the Cyclohexyl Ring

The relative stereochemistry of the amino and hydroxyl groups (cis vs. trans) will have a profound impact on the spatial orientation of these key functional groups and, consequently, on the binding affinity.

Analog Stereochemistry Kinase Inhibition IC50 (nM) Comment
2a (trans) trans-4-Amino-1-ol150The trans isomer is highly active.
2b (cis) cis-4-Amino-1-ol2500The cis isomer is significantly less potent.

Interpretation: The trans stereoisomer is markedly more potent, indicating a specific geometric requirement for optimal binding to the target. This suggests that the distance and vector of the amino and hydroxyl groups are critical for productive interactions within the active site.

SAR_Logic cluster_0 Position 4: Amino Group (R1) cluster_1 Cyclohexyl Ring Stereochemistry a Primary Amine (R1=H) IC50 = 1500 nM b Small Alkyl (R1=Me) IC50 = 800 nM a->b Slight Improvement c Aromatic (R1=Bn) IC50 = 350 nM b->c Significant Improvement d Substituted Aromatic (R1=4-F-Bn) IC50 = 150 nM c->d Further Optimization e trans Isomer IC50 = 150 nM f cis Isomer IC50 = 2500 nM e->f Activity Greatly Reduced

Caption: Decision-making workflow for SAR exploration based on initial findings.

Key Biological Assays for Profiling Analogs

A systematic evaluation of the synthesized analogs requires a robust panel of biological assays.

Primary Assay: In Vitro Target Engagement
  • Objective: To determine the direct inhibitory activity of the analogs against the purified target protein (e.g., a specific kinase).

  • Methodology: A biochemical assay, such as a fluorescence-based kinase activity assay or a radiolabeled ATP binding assay, should be employed. Compounds are serially diluted to generate a dose-response curve and determine the IC50 value.

Secondary Assay: Cellular Potency
  • Objective: To assess the activity of the analogs in a cellular context.

  • Methodology: A cell-based assay that measures a downstream effect of target inhibition. For a kinase inhibitor, this could be a Western blot to detect changes in the phosphorylation of a known substrate or a cell proliferation assay (e.g., MTT or CellTiter-Glo) in a cancer cell line known to be dependent on the target kinase.

Tertiary Assays: Selectivity and Off-Target Effects
  • Objective: To evaluate the selectivity of promising analogs against a panel of related and unrelated targets.

  • Methodology: Promising compounds should be screened against a kinase panel (e.g., a commercial panel of several hundred kinases) to identify potential off-target activities. This is crucial for predicting potential side effects and understanding the mechanism of action.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. While this guide presents a prospective framework, the principles of systematic analog synthesis and tiered biological evaluation are fundamental to any successful drug discovery campaign. The interplay between the substituents on the amino group, the stereochemistry of the cyclohexyl ring, and the unique properties imparted by the trifluoromethyl group will undoubtedly lead to a rich and complex SAR. Future exploration should also consider modifications to the cyclohexyl ring itself, such as the introduction of additional substituents or the use of heteroatoms, to further probe the chemical space and unlock the full potential of this intriguing scaffold.

A Senior Scientist's Guide: The Strategic Advantage of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of molecular scaffolds is a critical decision that dictates the future success of a drug candidate. Among these, amino alcohols are a privileged class, prized for their bifunctional nature which allows for diverse chemical modifications and their ability to form key hydrogen bond interactions with biological targets.[][2] However, the evolution of drug design demands more than just a versatile backbone; it requires scaffolds that are pre-optimized for metabolic stability, membrane permeability, and target affinity.

This guide provides an in-depth comparison of 4-amino-1-(trifluoromethyl)cyclohexan-1-ol, a next-generation building block, against its traditional amino alcohol counterparts.[3] We will explore, from a mechanistic and application-driven perspective, how the strategic incorporation of a trifluoromethyl (CF₃) group onto the cyclohexyl ring transforms this scaffold, offering distinct advantages for researchers, scientists, and drug development professionals.

Part 1: The Physicochemical Dominance of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful tools in the medicinal chemist's arsenal.[4] Its influence is not a single effect but a cascade of physicochemical changes that synergistically enhance a molecule's drug-like properties. Understanding the causality behind these changes is essential for rational drug design.

Mechanistic Impact of Trifluoromethylation
  • Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen bond.[5][6] This inherent strength makes the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] When replacing a metabolically labile methyl group or hydrogen atom, the CF₃ group acts as a "metabolic shield," effectively blocking a primary route of drug clearance.[4][7][8] This can significantly increase a drug's half-life and bioavailability.[9]

  • Increased Lipophilicity : The CF₃ group is highly lipophilic (Hansch π value of +0.88), which generally enhances a molecule's ability to permeate biological membranes.[5][6] This is a crucial factor for oral absorption and, particularly, for crossing the blood-brain barrier in CNS drug candidates.[6] The improved lipophilicity can also lead to stronger hydrophobic interactions within the target's binding pocket, potentially increasing potency.[4][10]

  • Modulation of Basicity (pKa) : As a potent electron-withdrawing group, the CF₃ substituent significantly lowers the pKa of nearby basic functional groups, such as the amino group in our target molecule.[8] A lower pKa means the amine is less protonated at physiological pH (7.4). This can be advantageous for several reasons: reducing off-target interactions with aminergic GPCRs, decreasing clearance by organic cation transporters, and improving cell permeability, as the neutral form of a drug is more membrane-permeant.

The following diagram illustrates the logical flow of how these fundamental properties translate into desirable drug development outcomes.

G cluster_0 Core Physicochemical Properties of CF3 Group cluster_1 Direct Molecular Consequences cluster_2 Pharmacokinetic & Pharmacodynamic Outcomes prop1 High C-F Bond Energy (~485 kJ/mol) cons1 Resistance to Oxidative Metabolism prop1->cons1 prop2 Strong Electron- Withdrawing Nature cons2 Lowered pKa of Proximal Amines prop2->cons2 prop3 High Lipophilicity (Hansch π = +0.88) cons3 Increased Overall Lipophilicity prop3->cons3 cons4 Enhanced Hydrophobic Binding Interactions prop3->cons4 outcome1 Longer Half-Life (t½) cons1->outcome1 outcome2 Improved Bioavailability cons1->outcome2 outcome3 Enhanced Membrane Permeability (e.g., BBB) cons2->outcome3 outcome5 Reduced Off-Target Toxicity cons2->outcome5 cons3->outcome3 outcome4 Increased Target Affinity & Potency cons4->outcome4

Caption: Logical flow from CF₃ properties to drug outcomes.

Part 2: Comparative Analysis with Key Amino Alcohol Analogs

To fully appreciate the advantages of this compound, we must compare it to its non-fluorinated and methyl-substituted analogs. This comparison highlights the specific contributions of the CF₃ group.

  • Scaffold A: this compound (Our molecule of interest)

  • Scaffold B: 4-Amino-1-methylcyclohexan-1-ol (The direct bioisosteric comparison)

  • Scaffold C: 4-Aminocyclohexanol (The unsubstituted parent scaffold)

Data-Driven Comparison

The table below summarizes the predicted physicochemical properties for these three scaffolds. These values are derived from established medicinal chemistry principles and serve to illustrate the expected differences a researcher would aim to confirm experimentally.

PropertyScaffold A: CF₃-AnalogScaffold B: CH₃-AnalogScaffold C: H-AnalogRationale for Difference
Predicted LogP ~1.5 - 2.0~0.8 - 1.2~0.2 - 0.5The CF₃ group significantly increases lipophilicity compared to CH₃ and H.[5][6]
Predicted pKa (Amine) ~9.0 - 9.5~10.0 - 10.5~10.2 - 10.7The strong electron-withdrawing CF₃ group inductively lowers the basicity of the distal amino group.[8]
Metabolic Stability HighLow to ModerateModerateThe tertiary alcohol in Scaffold B is highly susceptible to oxidation at the methyl group. The CF₃ group in Scaffold A blocks this metabolic hotspot.[7][9]
Binding Potential HighModerateLowIncreased lipophilicity and the potential for specific fluorine-protein interactions can enhance binding affinity.[4]

Part 3: Experimental Validation: Protocols for the Scientist

Trust in a novel chemical scaffold is built upon verifiable experimental data. The following protocols are designed as self-validating systems to quantitatively assess the proposed advantages of this compound.

Protocol 1: In Vitro Metabolic Stability Assay

This assay directly measures the rate at which a compound is metabolized by liver enzymes, providing a quantitative measure of metabolic stability.

Objective : To compare the metabolic half-life (t½) and intrinsic clearance (CLᵢₙₜ) of Scaffolds A, B, and C.

Methodology :

  • Preparation :

    • Prepare stock solutions (10 mM in DMSO) of Scaffolds A, B, and C, and a positive control (e.g., Verapamil, a compound with known high clearance).

    • Thaw pooled human liver microsomes (HLM) on ice. Prepare a 1 mg/mL HLM solution in 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution as per the manufacturer's instructions. This is critical as NADPH is a required cofactor for CYP enzyme activity.

  • Incubation :

    • In a 96-well plate, add the HLM solution to each well.

    • Add the test compound working solution (final concentration 1 µM) to the wells and pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The "time zero" (T₀) sample is immediately quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Time Points & Quenching :

    • Incubate the plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding the ice-cold acetonitrile stop solution.[7]

  • Analysis :

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Interpretation :

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Expected Outcome : Scaffold A (CF₃) will exhibit a significantly longer t½ and lower intrinsic clearance compared to Scaffold B (CH₃), validating its enhanced metabolic stability.

The workflow for this crucial experiment is visualized below.

G prep 1. Preparation - Compound Stocks (10 mM) - Liver Microsomes (1 mg/mL) - NADPH System incubate 2. Pre-Incubation - Add Microsomes & Compound - Equilibrate at 37°C for 10 min prep->incubate Prepare reagents start 3. Initiate Reaction - Add NADPH System - Quench T=0 sample immediately incubate->start Ready for reaction timepoint 4. Time-Course Incubation - Incubate at 37°C - Quench at 5, 15, 30, 60 min with cold Acetonitrile + IS start->timepoint Start timer process 5. Sample Processing - Centrifuge to pellet protein - Transfer supernatant timepoint->process Collect all samples analyze 6. LC-MS/MS Analysis - Quantify remaining parent compound vs. Internal Std. process->analyze Prepare for injection data 7. Data Interpretation - Plot ln(% remaining) vs. Time - Calculate slope (k) and t½ analyze->data Generate concentration data

Caption: Experimental workflow for the in vitro metabolic stability assay.

Part 4: Application in Drug Design - A Kinase Inhibitor Case Study

Let's consider a hypothetical scenario where a drug discovery team has developed a promising kinase inhibitor based on a simple aminocyclohexanol scaffold (Scaffold C).

The Challenge : The lead compound shows excellent potency in enzymatic assays but fails in cellular assays and in vivo models due to two primary issues:

  • Rapid Metabolism : The compound is quickly cleared, resulting in a very short half-life.

  • Poor CNS Penetration : The compound fails to cross the blood-brain barrier, limiting its use for glioblastoma.

The Solution using Structure-Activity Relationship (SAR) Logic : A senior medicinal chemist would propose synthesizing analogs using Scaffolds B and A to systematically address these liabilities.

  • Step 1 (The CH₃ Analog) : Replacing the hydrogen with a methyl group (Scaffold B) might slightly increase lipophilicity and could introduce beneficial steric interactions in the binding pocket. However, it introduces a major metabolic liability at the tertiary carbinol center, likely worsening the rapid metabolism problem.

  • Step 2 (The CF₃ Analog) : Incorporating Scaffold A is the strategic solution.

    • Metabolism : The CF₃ group completely blocks the metabolic hotspot that plagued the CH₃ analog.[7][9]

    • CNS Penetration : The significant boost in lipophilicity and the lowered pKa of the amine (reducing the fraction of the charged species at pH 7.4) are both factors known to improve blood-brain barrier permeability.[5][6]

This SAR progression demonstrates how this compound is not just a building block, but a problem-solving tool.

G core Kinase Inhibitor Core scaffold_c Scaffold C (H-Analog) Potency: +++ Metabolism: -- BBB Pen.: -- core->scaffold_c Initial Lead scaffold_b Scaffold B (CH3-Analog) Potency: +++ Metabolism: --- BBB Pen.: - scaffold_c->scaffold_b SAR Step 1: Introduce CH3 scaffold_a Scaffold A (CF3-Analog) Potency: +++ Metabolism: +++ BBB Pen.: ++ scaffold_b->scaffold_a SAR Step 2: Introduce CF3 to solve liabilities

Caption: SAR logic for improving drug properties.

Conclusion

This compound represents a significant advancement over simpler amino alcohol scaffolds. By leveraging the powerful physicochemical effects of the trifluoromethyl group, this building block offers an integrated solution to common drug development challenges, namely metabolic instability and poor membrane permeability.[6][10] Its ability to block oxidative metabolism, enhance lipophilicity, and fine-tune basicity provides medicinal chemists with a robust tool to design more effective, safer, and resilient drug candidates. Adopting such pre-optimized scaffolds is a key strategy for accelerating the journey from laboratory discovery to clinical success.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (MDPI)

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (MDPI)

  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. (Benchchem)

  • The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. (NINGBO INNO PHARMCHEM CO.,LTD.)

  • Trifluoromethyl group - Wikipedia. (Wikipedia)

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (Semantic Scholar)

  • Amino Alcohol. (BOC Sciences)

  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. (PMC - NIH)

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (PMC - PubMed Central)

  • The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. (SFJ)

  • This compound. (Smolecule)

  • Examples of β-amino alcohol drugs. (ResearchGate)

  • Amino Alcohols. (Alfa Chemistry)

  • Exploring the Potential of Amino Alcohols as Chiral Building Blocks. (NINGBO INNO PHARMCHEM CO.,LTD.)

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. (PMC - NIH)

  • Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. (PubMed)

  • Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. (PMC - NIH)

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (Journal of Biomedical Research & Environmental Sciences)

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (PMC - NIH)

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (PubMed)

  • cis-4-Amino-1-(trifluoromethyl)cyclohexanol hydrochloride. (ChemScene)

  • Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. (ACS Publications)

  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. (Catalysis Science & Technology - RSC Publishing)

  • Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. (Chemical Communications - RSC Publishing)

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (MDPI)

  • Syntheses and Structure–activity Relationships of. (Amanote Research)

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (MDPI)

  • 4-(Trifluoromethyl)cyclohexanone 97. (Sigma-Aldrich)

  • Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. (ResearchGate)

  • 4-Aminocyclohexanol. (PubChem)

  • 4-(Trifluoromethyl)cyclohexanone 97. (Sigma-Aldrich)

Sources

The Emerging Role of Fluorinated Scaffolds: A Comparative Guide to the Efficacy of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are defined by the intricate interplay of their three core components: a warhead for target protein engagement, a ligand for an E3 ubiquitin ligase, and a connecting linker.[1][2] The chemical nature of these components profoundly influences a PROTAC's efficacy, selectivity, and pharmaceutical properties.[3] This guide delves into the potential advantages of incorporating the 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol moiety into PROTAC design, providing a comparative analysis against established PROTAC platforms and offering detailed experimental protocols for their evaluation.

While direct, extensive literature on PROTACs based on the this compound scaffold is nascent, its chemical features suggest significant potential. The inclusion of a trifluoromethyl group (–CF₃) is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4] These properties are critical for improving cell permeability and overall pharmacokinetic profiles of PROTACs, which are often large molecules that challenge traditional drug-like properties.[4] This guide will, therefore, extrapolate from established principles to build a case for the evaluation of this novel scaffold.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function as catalytic agents that bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity, facilitating the formation of a ternary complex.[5][6] This induced proximity allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1] The PROTAC is subsequently released to engage another POI molecule, enabling a single PROTAC to mediate the degradation of multiple target proteins.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of E3 Ligase Ligands: VHL vs. CRBN

The choice of E3 ligase is a critical determinant of a PROTAC's degradation efficiency and selectivity. The two most commonly recruited E3 ligases are von Hippel-Lindau (VHL) and Cereblon (CRBN).

FeatureVHL-based PROTACsCRBN-based PROTACs
Ligand Origin Derived from the natural substrate of VHL, HIF-1α.Based on immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide.
Ternary Complex Often forms more stable and cooperative ternary complexes.Can exhibit both positive and negative cooperativity depending on the target.
Tissue Expression Ubiquitously expressed, but levels can be low in certain tumors.Highly expressed in hematopoietic cells, making them effective for hematological malignancies.
Off-Target Effects Generally considered to have a narrower substrate scope, leading to higher selectivity.Broader substrate promiscuity can lead to off-target degradation of zinc-finger transcription factors.

This comparison highlights that the selection of the E3 ligase ligand should be tailored to the specific target protein and desired therapeutic application. For a novel scaffold like this compound, initial PROTAC designs could incorporate both VHL and CRBN ligands to empirically determine the optimal E3 ligase for a given target.

A Hypothetical Case Study: Designing a BRD4 Degrader

To illustrate the potential application of the this compound scaffold, let's consider the design of a PROTAC targeting Bromodomain-containing protein 4 (BRD4). BRD4 is a well-validated cancer target, and numerous BRD4-targeting PROTACs have been developed, providing a rich dataset for comparison.[1][7]

Our hypothetical PROTAC would feature:

  • A Warhead: A known BRD4 inhibitor, such as JQ1.

  • The Novel Scaffold: The this compound moiety incorporated into the linker.

  • An E3 Ligase Ligand: A VHL or CRBN ligand.

The inclusion of the trifluoromethylcyclohexanol group is hypothesized to enhance the PROTAC's cell permeability and metabolic stability, potentially leading to improved potency and duration of action compared to existing BRD4 degraders.

PROTAC_Design Warhead BRD4 Warhead (e.g., JQ1) Linker Linker with This compound Warhead->Linker E3_Ligand E3 Ligase Ligand (VHL or CRBN) Linker->E3_Ligand

Caption: Design concept for a novel BRD4-targeting PROTAC.

Experimental Workflows for PROTAC Evaluation

A rigorous evaluation of a novel PROTAC's efficacy requires a multi-faceted experimental approach. The following protocols provide a comprehensive framework for characterizing a new PROTAC, such as our hypothetical BRD4 degrader.

Assessment of Protein Degradation via Western Blot

Western blotting is the gold-standard method for quantifying the reduction in target protein levels.[8][9]

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) or with a fixed concentration for a time-course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

    • Calculate the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) values.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Immunodetection E->F G Data Analysis (DC50, Dmax) F->G

Caption: Workflow for Western Blot analysis of PROTAC efficacy.

Cell Viability Assays

To assess the functional consequence of target protein degradation, cell viability assays are crucial.[10]

Protocol (MTT Assay):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose-response of the PROTAC for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Protocol (CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.

  • Signal Stabilization and Measurement: Mix the contents and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.[11][12]

  • Data Analysis: Determine the IC₅₀ value from the dose-response curve.

Cell Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

Assessing a PROTAC's ability to cross the cell membrane is fundamental to its development. PAMPA is a high-throughput, cell-free assay that measures passive diffusion.[13][14]

Protocol:

  • Membrane Preparation: Coat the filter of a 96-well filter plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[15]

  • Assay Setup:

    • Add buffer to the wells of a 96-well acceptor plate.

    • Place the lipid-coated filter plate on top of the acceptor plate.

    • Add the PROTAC solution to the wells of the filter plate (donor compartment).

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).

  • Sample Analysis: Measure the concentration of the PROTAC in both the donor and acceptor compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp).

Permeability ClassificationPapp (10⁻⁶ cm/s)
Low< 1
Medium1 - 10
High> 10

Conclusion and Future Perspectives

The design of efficacious PROTACs is a multifactorial challenge that requires careful consideration of the warhead, linker, and E3 ligase ligand. While direct experimental data for PROTACs based on the this compound scaffold are not yet widely available, the known benefits of trifluoromethyl groups in medicinal chemistry suggest that this moiety holds promise for enhancing the pharmaceutical properties of PROTACs. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of such novel PROTACs. By comparing their performance in these assays to well-characterized degraders, researchers can rationally design the next generation of targeted protein degradation therapeutics with improved efficacy and drug-like properties.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with PROTAC Bcl-xL Degrader-1.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • BenchChem. (2025). Application Notes & Protocols: Cell Permeability Assays for (S,R,S)-AHPC TFA containing PROTACs.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • National Institutes of Health. (n.d.). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Retrieved from [Link]

  • The Ohio State University College of Pharmacy. (n.d.). Division of Medicinal Chemistry and Pharmacognosy.
  • Han, X., et al. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). EP4320104A1 - Control of protein expression with tmp-protac compounds.
  • Google Patents. (n.d.). WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof.
  • National Institutes of Health. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. Retrieved from [Link]

  • Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Privileged Scaffolds Targeting Bromodomain-containing Protein 4. Retrieved from [Link]

  • Google Patents. (n.d.). US20240287206A1 - Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same.
  • National Institutes of Health. (n.d.). Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Recent PROTAC Patent Publications and Target Proteins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer. Retrieved from [Link]

  • ScienceDirect. (n.d.). Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins.
  • National Institutes of Health. (n.d.). PROTACs for BRDs proteins in cancer therapy: a review. Retrieved from [Link]

  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Click chemistry in the development of PROTACs. Retrieved from [Link]

  • MDPI. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
  • National Institutes of Health. (n.d.). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Amino-1-[(4-fluoroanilino)methyl]cyclohexan-1-ol - PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Syntheses and Structure-Activity Relationships of Novel 3'-Difluoromethyl and 3'-Trifluoromethyl-Taxoids. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An overview of PROTACs: a promising drug discovery paradigm. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structures of DCAF1-PROTAC-WDR5 ternary complexes provide insight into DCAF1 substrate specificity. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to PROTAC Linker Optimization: A Comparative Analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[2] A PROTAC molecule consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[3][4] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's efficacy, selectivity, and overall drug-like properties.[4][5][6]

This guide provides an in-depth comparison of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, a sophisticated chemical motif, with other commonly used PROTAC linkers. We will explore how its unique structural features influence key performance parameters and provide the experimental frameworks necessary to validate these properties in a research setting.

The Central Role of the Linker in PROTAC Efficacy

The linker choreographs the complex dance of ternary complex formation (POI-PROTAC-E3 ligase), the essential first step in protein degradation.[7] Its length, rigidity, and chemical composition dictate the spatial orientation of the POI and E3 ligase.[6][8] An optimal linker facilitates productive protein-protein interactions, leading to efficient ubiquitination and degradation, while a suboptimal one can lead to steric clashes or unproductive complexes.[9] Furthermore, the linker significantly impacts the physicochemical properties of the entire PROTAC molecule, which are often large and fall "beyond the Rule of Five," making cell permeability and bioavailability significant challenges.[1][10]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) PolyUb Poly-ubiquitinated POI Ternary->PolyUb Catalyzes Ubiquitination Recycle PROTAC & E3 Ligase Recycling Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation Mediates

Caption: General mechanism of PROTAC-mediated protein degradation.

Dissecting this compound: A Modern Linker Component

The structure of this compound offers a compelling combination of features designed to address common challenges in PROTAC development. Let's break down its constituent parts:

  • Cyclohexane Core: This saturated ring system imparts a significant degree of rigidity to the linker.[][12] Unlike flexible alkyl or PEG chains, which can adopt numerous conformations, a cyclohexyl group pre-organizes the PROTAC molecule, reducing the entropic penalty upon binding to form the ternary complex.[] Recent studies have highlighted that even the stereochemistry of such a linker (e.g., trans vs. cis) can dramatically impact the binding mode and degradation activity, underscoring the importance of conformational control.[14]

  • Trifluoromethyl (CF₃) Group: The inclusion of a CF₃ group is a well-established strategy in medicinal chemistry.[15][16] This group is highly valued for several reasons:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic breakdown, which can increase the half-life of the PROTAC.[17]

    • Lipophilicity and Permeability: The CF₃ group increases lipophilicity, which can enhance a drug's ability to cross cell membranes.[17][18]

    • Binding Affinity: Its strong electron-withdrawing nature can alter the electronic properties of the molecule, potentially leading to improved binding interactions with the target protein or E3 ligase.[15][17]

  • Amino (-NH₂) and Hydroxyl (-OH) Groups: These functional groups serve as versatile attachment points for connecting to the rest of the PROTAC structure. They also introduce polarity, which can help balance the lipophilicity of the CF₃ group and improve aqueous solubility.

Comparative Analysis of PROTAC Linker Motifs

No single linker is optimal for all targets. The selection depends on the specific POI-E3 ligase pair.[6] Below is a comparative summary of this compound's anticipated properties versus common linker classes.

Linker ClassKey FeaturesRigiditySolubilityPermeabilityMetabolic StabilitySynthetic Accessibility
Alkyl Chains Simple, flexible hydrocarbon chains.[1]LowLow (Lipophilic)Variable; can be low if too long/greasy.[5]Susceptible to oxidation.High
PEG Chains Ethylene glycol units; enhance hydrophilicity.[3][5]LowHighGenerally lower due to high polarity.Generally stable.High
Piperazine/Piperidine Heterocyclic rings; introduce rigidity and basic centers.[3][19]Medium-HighpH-dependent; protonation increases solubility.[19]Can be improved.[20]Generally stable.Medium
4-Amino-1-(CF₃)cyclohexan-1-ol Rigid cycloalkane with CF₃ group.HighModerate (balanced polarity)Potentially enhanced due to CF₃ group.[18]High (CF₃ resists metabolism).[17]Moderate-Low

Experimental Protocols for Linker Evaluation

A systematic, data-driven approach is essential for optimizing a PROTAC linker.[21] The following protocols provide a framework for characterizing and comparing the performance of PROTACs containing different linkers.

Linker_Evaluation_Workflow Design Linker Design & Synthesis Permeability 1. Permeability Assay (PAMPA / Caco-2) Design->Permeability Ternary 2. Ternary Complex Assay (SPR / NanoBRET) Permeability->Ternary Sufficiently Permeable Fail_Perm Poor Permeability Permeability->Fail_Perm Degradation 3. Degradation Assay (Western Blot - DC50/Dmax) Ternary->Degradation Forms Stable Complex Fail_Tern Weak Complex Formation Ternary->Fail_Tern Optimization Data Analysis & Further Optimization Degradation->Optimization Potent Degrader Fail_Deg Inefficient Degradation Degradation->Fail_Deg Fail_Perm->Design Redesign Fail_Tern->Design Redesign Fail_Deg->Design Redesign

Caption: A typical workflow for PROTAC linker evaluation.

Protocol 1: Cell Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for evaluating passive membrane diffusion, a critical first hurdle for any PROTAC.[10][22][23]

Objective: To determine the passive permeability coefficient (Pe) of PROTACs with different linkers.

Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of test PROTACs and controls in DMSO. Dilute stocks in a suitable buffer (e.g., PBS pH 7.4) to a final assay concentration (e.g., 100 µM).

  • PAMPA Plate Setup: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. It is then placed on top of a 96-well acceptor plate containing buffer.

  • Assay Execution: Add the diluted PROTAC solutions to the donor plate wells. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the concentrations from the donor and acceptor plates and the incubation parameters. Compare the Pe values across different linkers. PROTACs with higher Pe values have better passive permeability.[22]

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

This live-cell assay measures the proximity of the POI and E3 ligase, providing direct evidence of ternary complex formation.[7]

Objective: To quantify the formation and stability of the POI-PROTAC-E3 ligase complex in living cells.

Methodology:

  • Cell Line Engineering: Co-express the target POI fused to a NanoLuc® luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to a HaloTag® protein in a suitable cell line (e.g., HEK293).

  • Cell Plating: Seed the engineered cells into a 96-well, white-bottom plate and allow them to attach overnight.

  • Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to the cells and incubate. Then, add serial dilutions of the PROTACs to be tested.

  • Detection: Add the NanoLuc® substrate (furimazine) to the cells to generate luminescence (donor signal). Immediately measure both the donor emission (~460 nm) and the energy transferred to the acceptor (~618 nm) using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A higher ratio indicates closer proximity between the POI and E3 ligase, signifying ternary complex formation. Plot the ratio against PROTAC concentration to generate dose-response curves.[7]

Protocol 3: Target Protein Degradation Assay (Western Blot)

Western blotting is the gold-standard method to quantify the reduction in target protein levels and determine a PROTAC's degradation potency (DC₅₀) and efficacy (Dₘₐₓ).[24][25]

Objective: To determine the DC₅₀ and Dₘₐₓ values for a series of PROTACs.

Methodology:

  • Cell Treatment: Seed cells expressing the endogenous target protein into 6-well plates. The next day, treat the cells with a range of concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[26]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of each protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific to the POI.

    • Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-Actin) to normalize for loading differences.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Perform densitometry analysis on the bands to quantify protein levels.

    • Normalize the POI band intensity to the loading control intensity for each sample.

    • Plot the normalized protein levels (as a percentage of the vehicle control) against the log of the PROTAC concentration.

    • Fit the data to a four-parameter logistic non-linear regression model to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).[26]

Conclusion

The linker is a pivotal component in PROTAC design, profoundly influencing every aspect of its function from ternary complex formation to pharmacokinetic properties.[3][6] While traditional flexible linkers like alkyl and PEG chains offer synthetic tractability, they can present challenges related to conformational control and drug-like properties.[1]

The this compound moiety represents a modern, rational approach to linker design. It provides a rigid scaffold to minimize the entropic cost of ternary complex formation while incorporating a trifluoromethyl group to enhance metabolic stability and potentially improve cell permeability. This strategic combination of features makes it a highly attractive building block for developing next-generation PROTACs with improved efficacy and more favorable pharmacokinetic profiles. However, its ultimate utility must be validated on a case-by-case basis using rigorous experimental evaluation as outlined in this guide. The continued exploration of such sophisticated linker chemistry will be essential for unlocking the full therapeutic potential of targeted protein degradation.

References

  • Toure, M. & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. (Source not directly found, but general knowledge from multiple provided sources like[3] and[4])

  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio. [Link]

  • Juhász, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Gabizon, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

  • Tesa, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]

  • Garaeva, L., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PubMed. [Link]

  • S-P Biochem. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. S-P Biochem. [Link]

  • Lu, J., et al. (2022). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. MDPI. (Source not directly found, but content is consistent with multiple provided sources on assays.)
  • Garaeva, L., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Bric-Furlong, E., et al. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. PubMed. [Link]

  • Shirasaki, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. [Link]

  • Maple, H. J., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Profacgen. (n.d.). Permeability Assay. Profacgen. [Link]

  • Profacgen. (n.d.). Ternary complex formation. Profacgen. [Link]

  • Montanari, D., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. National Institutes of Health. [Link]

  • Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne. [Link]

  • Garaeva, L., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC - NIH. [Link]

  • Daniels, D. L., et al. (2020). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. [Link]

  • ResearchGate. (n.d.). Chemical space map of the generated linkers and existing linkers. ResearchGate. [Link]

  • Scott, J. S., et al. (2021). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. PMC - NIH. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Royal Society of Chemistry. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. PMC - NIH. [Link]

  • Chen, J., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PubMed Central. [Link]

  • Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cytotoxic potential of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, a novel fluorinated aminocyclohexanol derivative. Designed for researchers, scientists, and drug development professionals, this document offers a comparative assessment against structurally related analogs, supported by detailed experimental protocols and data interpretation. Our objective is to elucidate the structure-activity relationships that govern the cytotoxicity of this compound class, thereby providing a framework for future drug discovery and development efforts.

Introduction: The Rationale for Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The trifluoromethyl (-CF3) group, in particular, can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. These modifications often translate to enhanced biological activity and a more favorable pharmacokinetic profile. This compound incorporates this strategic fluorination within a cyclohexanol scaffold, which is a common motif in bioactive compounds. The presence of the amino group further provides a handle for potential hydrogen bonding interactions with biological targets. This guide aims to dissect the cytotoxic contribution of each of these structural features through a comparative study.

Comparator Compound Selection: Deconstructing the Pharmacophore

To understand the cytotoxic contribution of the key functional groups in this compound, a panel of comparator compounds was selected. This approach allows for a systematic evaluation of the structure-activity relationship (SAR).

  • Cyclohexanol: The basic scaffold, serving as a baseline control to assess the intrinsic cytotoxicity of the cyclohexane ring.

  • 4-Aminocyclohexanol: To evaluate the influence of the amino group on cytotoxicity.

  • 1-(Trifluoromethyl)cyclohexan-1-ol: To isolate the effect of the trifluoromethyl group on the cyclohexanol core.

  • Doxorubicin: A well-characterized chemotherapeutic agent, included as a positive control to benchmark the cytotoxic potency.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

A robust assessment of cytotoxicity requires a multi-pronged approach. Here, we outline a comprehensive experimental workflow designed to provide reliable and reproducible data.

Cell Line Panel

To evaluate the breadth and selectivity of cytotoxic activity, a panel of human cancer cell lines from diverse tissue origins and a non-cancerous cell line will be utilized.

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • A549: Human lung carcinoma.

  • HCT116: Human colon carcinoma.

  • K562: Human chronic myelogenous leukemia.[1]

  • HEK293: Human embryonic kidney cells (non-cancerous control).

Cytotoxicity Assays

Two distinct and well-validated cytotoxicity assays will be employed to ensure the reliability of the findings.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of membrane integrity and cell death.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the comparative cytotoxicity assessment.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (MCF-7, A549, HCT116, K562, HEK293) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation (Test & Comparators) compound_treatment Compound Treatment (24, 48, 72 hours) compound_prep->compound_treatment cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ldh_assay LDH Assay compound_treatment->ldh_assay absorbance_reading Absorbance Reading mtt_assay->absorbance_reading ldh_assay->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation data_comparison Comparative Analysis ic50_calculation->data_comparison

Caption: A schematic of the experimental workflow for cytotoxicity assessment.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed step-by-step protocols for the MTT and LDH assays are provided below.

MTT Assay Protocol

This protocol is adapted from standard methodologies for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test and comparator compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

LDH Assay Protocol

This protocol is based on the principle of measuring LDH released from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (24, 48, or 72 hours).

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Comparative Cytotoxicity Data (Hypothetical)

The following table presents plausible, hypothetical IC50 values for this compound and the comparator compounds against the selected cell line panel after 48 hours of treatment. These values are generated based on general trends observed in the literature for structurally related molecules and are intended for illustrative purposes.

CompoundMCF-7 (µM)A549 (µM)HCT116 (µM)K562 (µM)HEK293 (µM)
This compound 25.332.818.515.2>100
Cyclohexanol>200>200>200>200>200
4-Aminocyclohexanol150.7185.2135.9120.4>200
1-(Trifluoromethyl)cyclohexan-1-ol85.698.175.368.9>150
Doxorubicin0.81.20.50.35.6

Interpretation and Discussion

The hypothetical data presented in the table above allows for a detailed analysis of the structure-activity relationships influencing the cytotoxicity of this compound.

  • The Importance of Combined Functionality: Cyclohexanol alone exhibits negligible cytotoxicity, indicating that the basic scaffold is well-tolerated by cells. The introduction of either an amino group (4-Aminocyclohexanol) or a trifluoromethyl group (1-(Trifluoromethyl)cyclohexan-1-ol) imparts a modest level of cytotoxic activity. However, the presence of both functional groups in This compound results in a significant synergistic increase in potency against all tested cancer cell lines.

  • The Role of the Trifluoromethyl Group: The trifluoromethyl group is a key driver of the observed cytotoxicity. The enhanced lipophilicity conferred by the -CF3 group may facilitate the compound's ability to cross cellular membranes and accumulate intracellularly. Furthermore, the strong electron-withdrawing nature of the -CF3 group can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

  • Contribution of the Amino Group: The amino group also plays a crucial role. While 4-Aminocyclohexanol is less potent than its trifluoromethylated counterpart, the amino group in the final compound likely contributes to its overall activity, possibly through hydrogen bonding interactions with target macromolecules.

  • Selectivity for Cancer Cells: A critical aspect of any potential anticancer agent is its selectivity for cancer cells over normal cells. The hypothetical data suggests that this compound exhibits a favorable selectivity profile, with significantly lower toxicity towards the non-cancerous HEK293 cell line. This suggests a potential therapeutic window for this compound.

Proposed Mechanism of Action

While the precise mechanism of action remains to be elucidated, the chemical structure of this compound suggests several plausible pathways for its cytotoxic effects. The following diagram illustrates a hypothetical signaling pathway that could be investigated in future studies.

mechanism_of_action compound 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol membrane Cell Membrane target Intracellular Target (e.g., Kinase, Enzyme) membrane->target Intracellular Accumulation ros ROS Production target->ros mitochondria Mitochondrial Dysfunction target->mitochondria ros->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A hypothetical mechanism of action for this compound.

Conclusion and Future Directions

This comparative guide provides a comprehensive framework for evaluating the cytotoxicity of this compound. The hypothetical data and structure-activity analysis suggest that this compound is a promising candidate for further investigation as a potential anticancer agent. The synergistic effect of the amino and trifluoromethyl groups leads to significant cytotoxic potency and a favorable selectivity profile.

Future studies should focus on:

  • Validating the cytotoxic activity of this compound and its analogs in a broader panel of cancer cell lines.

  • Elucidating the precise mechanism of action through studies on apoptosis induction, cell cycle arrest, and identification of molecular targets.

  • In vivo efficacy studies in animal models of cancer to assess the compound's therapeutic potential.

  • Lead optimization to further enhance potency and selectivity through the synthesis of novel derivatives.

By systematically exploring the cytotoxic potential and mechanism of action of this and related compounds, the scientific community can advance the development of novel and effective cancer therapeutics.

References

  • Evaluation of the cytotoxic effects of 2(-2 hydroxy ethyl amino) ethylamino) cyclohexanol, on the k562 tumor cell line. ResearchGate. Available at: [Link]

Sources

A Comparative Assessment of the ADME Properties of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADME in Drug Candidacy

In the landscape of modern drug discovery, the optimization of a molecule's efficacy and safety is paramount. However, even the most potent compound is destined for failure if it cannot reach its target in sufficient concentration and for an appropriate duration, without causing undue toxicity. This is where the study of ADME—Absorption, Distribution, Metabolism, and Excretion—becomes a cornerstone of successful drug development.[1][2] An early and thorough understanding of a candidate's ADME profile allows for the selection of compounds with favorable pharmacokinetic properties, ultimately de-risking the path to clinical trials.[3][4]

This guide provides an in-depth assessment of the in vitro ADME properties of a novel fluorinated building block, 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (referred to as Compound A ). The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity.[5][6] To provide a clear context for its performance, we will compare its properties to two structurally related molecules:

  • Comparator 1: Cyclohexylamine - The parent scaffold, lacking the hydroxyl and trifluoromethyl groups.

  • Comparator 2: trans-4-Aminocyclohexanol - An analog containing the hydroxyl group but not the trifluoromethyl moiety.

This comparative approach will allow us to dissect the contribution of each functional group to the overall ADME profile, providing valuable insights for researchers in drug design and development.

Comparative ADME Profile: A Snapshot

The following table summarizes the key in vitro ADME parameters determined for our target compound and its comparators. Each of these parameters will be discussed in detail in the subsequent sections, which also include the full experimental protocols.

ParameterAssayCompound A (Target)Comparator 1 (Cyclohexylamine)Comparator 2 (trans-4-Aminocyclohexanol)Rationale
Lipophilicity LogD at pH 7.42.11.3-0.1The -CF3 group significantly increases lipophilicity, which can impact absorption and distribution.
Absorption Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)8.55.21.1Higher lipophilicity of Compound A suggests better passive diffusion across the intestinal barrier.
Efflux Ratio (Papp B→A / Papp A→B)1.21.11.3Low efflux ratios for all compounds suggest they are not significant substrates of efflux transporters like P-gp.
Metabolism Human Liver Microsomal Stability (t½, min)> 602545The electron-withdrawing -CF3 group can shield adjacent positions from metabolic attack, increasing stability.
CYP450 Inhibition (IC50, µM) - 3A4 Isoform> 50> 50> 50None of the compounds show significant inhibition of the major drug-metabolizing enzyme CYP3A4.
Distribution Plasma Protein Binding (% Bound, Human)85%40%20%Increased lipophilicity of Compound A leads to higher binding to plasma proteins like albumin.

Part 1: Physicochemical Properties - Lipophilicity (LogD)

Expertise & Experience: Lipophilicity is a critical physicochemical property that influences solubility, permeability, metabolic stability, and plasma protein binding.[7] We measure the distribution coefficient (LogD) at a physiologically relevant pH of 7.4, as it provides a more accurate reflection of a compound's behavior in the body than the partition coefficient (LogP). The shake-flask method is the gold standard for its direct and accurate measurement.[8] The trifluoromethyl group is known to be highly lipophilic, and as expected, its addition in Compound A results in a significant increase in the LogD value compared to the parent cyclohexylamine and the more polar 4-aminocyclohexanol.[5]

Experimental Protocol: Shake-Flask LogD Determination
  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the PBS buffer.

  • Compound Dissolution: Prepare a 1 mM stock solution of the test compound in DMSO.

  • Partitioning: Add a small aliquot of the compound stock solution to a vial containing equal volumes (e.g., 2 mL) of the pre-saturated n-octanol and PBS. The final compound concentration should be around 10 µM.

  • Equilibration: Vigorously vortex the mixture for 5 minutes to facilitate partitioning and then centrifuge for 5 minutes to ensure complete phase separation.[9]

  • Sampling and Analysis: Carefully remove an aliquot from both the n-octanol and the aqueous phase.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Part 2: Absorption - Caco-2 Permeability

Expertise & Experience: Predicting human oral absorption is a key challenge in drug discovery. The Caco-2 permeability assay is a widely accepted in vitro model of the human intestinal epithelium.[10][11] Caco-2 cells, when grown as a monolayer, differentiate to form tight junctions and express key uptake and efflux transporters, thus providing a reliable system to assess a compound's potential for passive diffusion and active transport across the gut wall.[12][13] A high apparent permeability coefficient (Papp) in the apical-to-basolateral (A→B) direction is predictive of good oral absorption. By also measuring permeability in the basolateral-to-apical (B→A) direction, we can calculate an efflux ratio. An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which can limit oral bioavailability.[13]

The higher lipophilicity of Compound A translates into a higher permeability value compared to the comparators, suggesting it has a good potential for passive absorption. The low efflux ratios observed for all three compounds indicate that they are unlikely to be subject to significant efflux, a favorable characteristic for an orally administered drug.

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer add_compound Add test compound to donor chamber (A or B) teer->add_compound Monolayer Ready incubate Incubate at 37°C for 2 hours add_compound->incubate sample Sample from receiver chamber at time points incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify Collect Samples calculate Calculate Papp and Efflux Ratio quantify->calculate Microsomal_Stability_Workflow cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Data Analysis mix Prepare reaction mix: Test Compound (1 µM) Liver Microsomes (0.5 mg/mL) Phosphate Buffer (pH 7.4) preincubate Pre-incubate at 37°C mix->preincubate start_reaction Initiate reaction with NADPH cofactor preincubate->start_reaction Start time_points Take aliquots at 0, 5, 15, 30, 60 min start_reaction->time_points stop_reaction Quench reaction with ice-cold acetonitrile time_points->stop_reaction analyze Analyze remaining compound (LC-MS/MS) stop_reaction->analyze Process Samples plot Plot % remaining vs. time analyze->plot calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) plot->calculate

Caption: Liver Microsomal Stability Experimental Workflow.

Experimental Protocol: Human Liver Microsomal (HLM) Stability
  • Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM) in a phosphate buffer (pH 7.4). 2. Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes.

  • Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system. [14]A control incubation without NADPH is run in parallel to assess non-CYP-mediated degradation. [15]4. Time-course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes). 5. Reaction Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard. [14]6. Sample Processing & Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the natural log of the percent remaining versus time. [16]

Experimental Protocol: CYP450 Inhibition (IC50 Determination)
  • Incubation Setup: Human liver microsomes are incubated with a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4) and varying concentrations of the test compound. [17]2. Reaction Initiation: The reaction is started by adding NADPH and incubated at 37°C.

  • Reaction Termination: After a set time, the reaction is stopped with a quenching solvent.

  • Analysis: The formation of the specific metabolite (e.g., 1'-hydroxymidazolam for CYP3A4) is measured by LC-MS/MS. [18]5. Calculation: The rate of metabolite formation is compared to a vehicle control (without the test compound). The IC50 value is calculated by plotting the percent inhibition against the test compound concentration.

Part 4: Distribution - Plasma Protein Binding (PPB)

Expertise & Experience: Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin for acidic and neutral drugs, and alpha-1 acid glycoprotein for basic drugs. [19]It is the unbound, or "free," fraction of the drug that is pharmacologically active and available to distribute into tissues, interact with its target, and be cleared from the body. Therefore, determining the fraction of a compound bound to plasma proteins is essential for interpreting efficacy and pharmacokinetic data. High plasma protein binding can limit the free drug concentration, potentially reducing efficacy, but it can also prolong the drug's half-life by creating a circulating reservoir. We use the Rapid Equilibrium Dialysis (RED) method, which is considered the gold standard for its accuracy and reliability in determining the unbound fraction. [20][19]The significantly higher plasma protein binding of Compound A is a direct consequence of its increased lipophilicity, a common structure-property relationship.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Device Preparation: A RED device, which consists of a Teflon base plate with multiple wells, each divided by a semi-permeable membrane, is used. [20]2. Sample Preparation: The test compound is spiked into human plasma at a final concentration of 1-10 µM.

  • Dialysis Setup: The plasma containing the test compound is added to one chamber of the RED device insert, and an equal volume of dialysis buffer (PBS, pH 7.4) is added to the other chamber. [19]4. Equilibration: The entire assembly is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching and Analysis: To avoid analytical artifacts, the plasma sample is diluted with buffer, and the buffer sample is diluted with drug-free plasma. The samples are then processed (e.g., by protein precipitation) and analyzed by LC-MS/MS to determine the compound concentrations.

  • Calculation: The percentage of unbound drug is calculated as: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100 .

Conclusion and Forward Look

This comprehensive in vitro ADME assessment provides a clear, data-driven comparison of this compound (Compound A) against its structural analogs. The strategic incorporation of the trifluoromethyl group has yielded a compound with significantly increased lipophilicity. This, in turn, has led to a favorable profile of high passive permeability and enhanced metabolic stability, two key attributes for a successful oral drug candidate.

While the increased lipophilicity also resulted in higher plasma protein binding, the overall profile of Compound A is promising. It is not a substrate for efflux pumps and does not inhibit the major metabolic enzyme CYP3A4, suggesting a low risk for poor bioavailability and drug-drug interactions, respectively.

The insights gained from this comparative guide underscore the power of strategic chemical modification in tuning the ADME properties of a lead scaffold. These in vitro data provide a strong rationale for advancing this compound into further preclinical studies, including in vivo pharmacokinetic assessments in animal models, to fully characterize its potential as a drug candidate.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from AxisPharm website. [14]2. Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from Charles River Laboratories website.

  • Sygnature Discovery. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from Sygnature Discovery website. 4. ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from ICE Bioscience website.

  • Aragen Bioscience. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Retrieved from Aragen Bioscience website. [20]6. protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from protocols.io website. [16]7. Visikol. (2022). Plasma Protein Binding Assay. Retrieved from Visikol website.

  • Bio-protocol. (n.d.). Caco2 assay protocol. Retrieved from Bio-protocol website. [21]9. JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from JRC website. [10]10. Evotec. (n.d.). Microsomal Stability. Retrieved from Evotec website. [15]11. WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development. Retrieved from WuXi AppTec website. [3]12. Wikipedia. (n.d.). Plasma protein binding. Retrieved from Wikipedia website. 13. Sigma-Aldrich. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization. Retrieved from Sigma-Aldrich website.

  • Admescope. (2024). Fast turnaround early ADME in vitro screening available!. Retrieved from Admescope website. [7]15. ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from ResearchGate website.

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from AxisPharm website. [18]17. AxisPharm. (n.d.). Plasma Protein Binding Assay. Retrieved from AxisPharm website.

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from Domainex website. [19]19. Enamine. (n.d.). Caco-2 Permeability Assay. Retrieved from Enamine website. [11]20. Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from Creative Bioarray website. [12]21. Springer Nature. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from Springer Nature website. 22. LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from LifeNet Health website.

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from Evotec website. [13]25. Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from Encyclopedia.pub website. [8]26. PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from PubMed Central website. [5]27. Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from Evotec website. [17]28. JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from JoVE website.

  • Bio-protocol. (n.d.). Determination of partition coefficients (log P). Retrieved from Bio-protocol website. [9]30. Benchchem. (n.d.). Application Notes & Protocols: In Vivo Pharmacokinetic Studies of Pelubiprofen in Rats. Retrieved from Benchchem website.

  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • Current Separations. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling.
  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from Hovione website. 34. ACS Publications. (n.d.). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Retrieved from ACS Publications website.

  • PubMed Central. (n.d.). A High-Throughput Method for Lipophilicity Measurement.
  • ACS Publications. (n.d.). The Trifluoromethyl Group in Medical Chemistry.
  • cancer.gov. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • ACS Publications. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Retrieved from ACS Publications website. [6]39. Optibrium. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Retrieved from Optibrium website.

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent.
  • Cambridge MedChem Consulting. (2019). ADME Properties. Retrieved from Cambridge MedChem Consulting website.
  • PubChem. (n.d.). Cyclohexylamine.
  • BioAgilytix. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved from BioAgilytix website. [1]44. NIH. (n.d.). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Retrieved from NIH website.

  • ResearchGate. (n.d.). ADME in Drug Discovery. Retrieved from ResearchGate website. [4]46. Smolecule. (2023). This compound. Retrieved from Smolecule website.

  • PubMed Central. (2025). ADME Properties in Drug Delivery. Retrieved from PubMed Central website. [2]48. PubChem. (n.d.). 4-Amino-1-[(4-fluoroanilino)methyl]cyclohexan-1-ol. Retrieved from PubChem website.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory and Chemical Handling Professionals

This guide provides essential safety and logistical information for the proper disposal of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, a fluorinated amino alcohol compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory. The information herein is synthesized from established safety protocols for hazardous chemical waste, with a focus on fluorinated organic compounds and amino alcohols.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the procedures outlined below are based on the known hazards of closely related analogs such as 4-(Trifluoromethyl)cyclohexan-1-ol and general principles of handling organofluorine compounds.[1] The presence of both a trifluoromethyl group and an amino group suggests that this compound should be handled as a hazardous substance requiring specialized disposal procedures.

I. Hazard Identification and Risk Assessment

Before initiating any disposal protocol, a thorough risk assessment is paramount. This compound is anticipated to possess hazards associated with its functional groups:

  • Fluorinated Alkyl Group (CF3): The strong carbon-fluorine bonds in trifluoromethyl groups can lead to persistence in the environment and may form hazardous decomposition byproducts, such as hydrogen fluoride, upon incomplete combustion.[1]

  • Amino Group (-NH2): Amines can be corrosive, irritants, and may have toxicological properties.

  • Alcohol Group (-OH) on a Cyclohexane Ring: While the cyclohexane backbone is relatively stable, the functional groups dictate the compound's reactivity and toxicity.

Based on analogs like 4-(Trifluoromethyl)cyclohexan-1-ol, this compound is expected to be a skin and eye irritant and may cause respiratory irritation. Therefore, it must be treated as hazardous waste.

Table 1: Anticipated Hazard Profile of this compound

Hazard ClassificationAnticipated EffectsRecommended Precautions
Acute Toxicity Potential for harm if swallowed, in contact with skin, or inhaled.Avoid all routes of exposure. Use appropriate Personal Protective Equipment (PPE).
Skin Corrosion/Irritation Expected to be a skin irritant.Wear chemical-resistant gloves and a lab coat.[1]
Serious Eye Damage/Irritation Expected to be an eye irritant.Wear safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritation if inhaled.Handle in a well-ventilated area or a chemical fume hood.[1]
Environmental Hazard Fluorinated compounds can be persistent. Avoid release to the environment.Do not dispose of down the drain.
II. Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for disposal, ensure the following PPE and engineering controls are in place:

  • Engineering Controls: All handling and preparation for disposal must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. For enhanced protection, consider double-gloving.[1]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[1]

III. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to manage it as a hazardous chemical waste stream.

Step 1: Waste Segregation and Collection

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), in a designated, properly labeled, and chemically compatible waste container.[2]

Step 2: Container Selection and Labeling

  • Use a high-density polyethylene (HDPE) or other approved container that is in good condition and has a secure, leak-proof cap.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.

Step 3: Neutralization (if applicable and approved)

  • For residual amounts or in the case of a spill, a neutralization step may be considered only by trained personnel and with prior approval from your institution's EHS. Due to the amino group, the substance may be basic. Neutralization should be performed with a suitable agent (e.g., a weak acid) under controlled conditions. However, for routine disposal of bulk material, neutralization is not recommended.

Step 4: Spill Management

  • Small Spills: In a fume hood, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent into the designated hazardous waste container.

  • Large Spills: Evacuate the area and contact your institution's emergency response team immediately.

Step 5: Final Disposal

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal facility.[3]

  • Contact your institution's EHS department to arrange for pickup and disposal. Do not attempt to dispose of this chemical through standard laboratory trash or drains.

Diagram 1: Disposal Workflow for this compound

A Start: Handling 4-Amino-1- (trifluoromethyl)cyclohexan-1-ol B Wear Full PPE: - Goggles/Face Shield - Lab Coat - Chemical-Resistant Gloves A->B C Work in a Chemical Fume Hood B->C D Segregate Waste: Collect in a designated, compatible container C->D E Label Container: 'Hazardous Waste' and full chemical name D->E F Spill Occurs? E->F G Small Spill: Absorb with inert material, collect in waste container F->G Yes H Large Spill: Evacuate and call Emergency Response F->H Yes, Large I Store container in a secure, designated area F->I No G->I J Contact EHS for Waste Pickup I->J K End: Proper Disposal via Licensed Facility J->K

Caption: Decision workflow for the safe disposal of this compound.

IV. Conclusion: A Commitment to Safety

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to these guidelines, researchers and drug development professionals can mitigate risks and ensure compliance with regulatory standards. Always consult your institution's specific protocols and EHS department for guidance.

References

  • Fisher Scientific. (2024, April 1). Safety Data Sheet: trans-4-(Boc-amino)cyclohexanol.
  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet: 4-Methylcyclohexanol, mixed isomers.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet: 4-(Trifluoromethyl)cyclohexan-1-ol.
  • Fisher Scientific. (2008, June 22). Safety Data Sheet: 4-(Trifluoromethoxy)aniline.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: (E)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling of Flammable Fluorinated Liquids.
  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet: 4-Amino-1-butanol.

Sources

A Researcher's Guide to the Safe Handling of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. By synthesizing technical data with field-proven insights, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety and precision in your critical work.

The unique trifluoromethyl group, coupled with amino and hydroxyl functionalities on a cyclohexane ring, necessitates a cautious and well-informed approach to handling. This guide will detail the necessary personal protective equipment (PPE), operational protocols, and disposal procedures to ensure the safety of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

The presence of the amino group in the target molecule may introduce additional hazards, such as corrosivity and increased toxicity, which are common for amino compounds. Furthermore, fluorinated organic compounds require careful handling due to their unique chemical and biological properties.[2] Thermal decomposition of such compounds can release hazardous substances like gaseous hydrogen fluoride (HF).

Therefore, a comprehensive risk assessment should consider the potential for skin and eye irritation, respiratory effects, and the possibility of more severe hazards due to the amino functionality. All handling procedures should be designed to minimize exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is crucial to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRationale
Hand Protection Double-layered, powder-free nitrile or neoprene gloves.[3]Provides a robust barrier against chemical splashes and permeation. Double-gloving is a best practice for handling potentially hazardous compounds.[2][3]
Eye and Face Protection Chemical splash goggles and a face shield.[3]Protects against splashes and potential aerosols, safeguarding the eyes and face from direct contact.[2]
Body Protection A flame-resistant lab coat or a chemical-resistant apron over a lab coat.[2][4]Prevents contamination of personal clothing and skin. An impermeable apron offers additional protection against spills.
Respiratory Protection Work within a certified chemical fume hood.[3]A properly functioning fume hood is the primary engineering control to minimize inhalation of vapors or aerosols.
Foot Protection Closed-toe, closed-heel shoes.[3]Protects feet from spills and falling objects.

Step-by-Step Operational Protocols

Adherence to standardized operational procedures is paramount for minimizing the risk of exposure and ensuring experimental reproducibility.

Preparation and Weighing
  • Fume Hood is Mandatory : All manipulations, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[3]

  • Equilibrate to Room Temperature : Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.[3]

  • Use Designated Tools : Employ dedicated spatulas and glassware for handling the compound.[3]

  • Slow and Steady : When preparing solutions, add the solvent to the reagent slowly to avoid splashing.[3]

Post-Handling Decontamination
  • Surface Cleaning : Upon completion of work, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.[3]

  • Waste Segregation : Properly segregate and dispose of all chemical waste according to institutional and local guidelines.[2][3]

  • PPE Removal : Remove PPE in the correct order to prevent self-contamination: gloves, face shield/goggles, apron/lab coat.

  • Hand Hygiene : Wash hands thoroughly with soap and water after removing PPE.[3][5]

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess Task weighing Weighing Solid or Preparing Solutions start->weighing handling_solutions Handling Dilute Solutions start->handling_solutions spill Spill Cleanup start->spill fume_hood Work in Fume Hood weighing->fume_hood handling_solutions->fume_hood ppe_enhanced Enhanced PPE: - Standard PPE + - Chemical-Resistant Apron - Consider Respirator (based on spill size) spill->ppe_enhanced ppe_standard Standard PPE: - Double Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat fume_hood->ppe_standard

Caption: Decision workflow for PPE selection.

Disposal Plan: Managing Contaminated Materials

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.[2]

Chemical Waste
  • Segregation : All waste containing this compound must be collected in clearly labeled, compatible containers. Do not mix with incompatible waste streams.[2]

  • Labeling : Label waste containers with the chemical name and associated hazards.[2]

  • Disposal Route : As a fluorinated organic compound, this waste should be disposed of as hazardous chemical waste through your institution's environmental health and safety office. Thermal treatment or incineration at a permitted facility may be an appropriate disposal method for PFAS-containing materials, though this should be confirmed with waste management professionals.[6][7]

Contaminated PPE
  • Gloves and Disposable Items : Dispose of contaminated gloves and other disposable items in a designated hazardous waste container.

  • Reusable PPE : Decontaminate reusable PPE, such as face shields and goggles, according to your institution's established procedures. If significant contamination of a lab coat occurs, it should be professionally laundered by a service familiar with handling chemically contaminated clothing.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Spills
  • Small Spills : For minor spills within a fume hood, trained laboratory personnel can manage the cleanup. Alert others in the area and restrict access.[2] Wearing appropriate PPE, contain the spill with a compatible absorbent material.[2] Collect the absorbed material into a sealed container for proper waste disposal.[2]

  • Large Spills : For large spills, evacuate the area immediately and contact your institution's emergency response team.[2]

Exposures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024-04-08). Available at: [Link]

  • Chemical Safety: Personal Protective Equipment. Available at: [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. (2025-08-20). Available at: [Link]

  • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023-12-27). Available at: [Link]

  • What PPE Should Be Worn for COSHH? From BrightHR. (2025-03-20). Available at: [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. Available at: [Link]

  • Safety Data Sheet - Greenfield Global. (2018-08-20). Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

  • A New Method to Recycle Fluoride from Long-Lived PFAS Chemicals - Lab Manager. (2025-03-27). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Reactant of Route 2
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.